molecular formula C38H47NO13 B10770078 3-Formyl rifamycin

3-Formyl rifamycin

Cat. No.: B10770078
M. Wt: 725.8 g/mol
InChI Key: BBNQHOMJRFAQBN-QXMMDKDBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl rifamycin is a useful research compound. Its molecular formula is C38H47NO13 and its molecular weight is 725.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H47NO13

Molecular Weight

725.8 g/mol

IUPAC Name

[(9Z,19Z,21Z)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/b11-10-,14-13-,17-12-

InChI Key

BBNQHOMJRFAQBN-QXMMDKDBSA-N

Isomeric SMILES

CC1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C

Origin of Product

United States

Foundational & Exploratory

The Pivotal Intermediate: A Technical History of 3-Formyl Rifamycin's Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Milan, Italy - In the mid-20th century, the quest for potent new antibiotics led a team of scientists at Lepetit Pharmaceuticals to a groundbreaking discovery that would revolutionize the treatment of tuberculosis and other bacterial infections. This intensive research effort, culminating in the development of the cornerstone antibiotic rifampicin, hinged on the synthesis of a key intermediate: 3-Formyl rifamycin SV. This technical guide delves into the history of its discovery, detailing the scientific journey, experimental methodologies, and the crucial role this molecule played in the birth of a new class of therapeutics.

From a Soil Bacterium to a Potent Antibiotic Family

The story of this compound begins with the discovery of the rifamycins themselves. In 1957, a soil sample from the French Riviera yielded a new bacterium, Amycolatopsis mediterranei (initially named Streptomyces mediterranei), which produced a family of antibiotic compounds.[1] A research group at the Lepetit laboratories in Milan, led by Piero Sensi and Maria Teresa Timbal, named these compounds "rifamycins."[1]

Initial investigations revealed a complex mixture of rifamycins. One of these, rifamycin B, exhibited minimal antibiotic activity but served as a crucial starting point for chemical modification.[2][3][4][5] The first significant breakthrough was the conversion of rifamycin B to rifamycin SV, a derivative with markedly higher activity against Gram-positive bacteria.[2][3][4][5] However, rifamycin SV had poor oral bioavailability, limiting its clinical utility.[5]

The Lepetit team, including Nicola Maggi, embarked on an extensive program of semi-synthetic modifications to overcome this limitation. Their focus turned to the aromatic core of the rifamycin molecule, specifically the C-3 position, as modifications at other sites often led to a loss of activity.[5]

The Emergence of a Key Intermediate: The Synthesis of this compound SV

The critical step towards an orally active rifamycin was the introduction of a formyl group at the C-3 position of rifamycin SV. This pivotal discovery was first reported in a 1967 paper titled "Synthesis of 3-formylrifamycin SV" by Nicola Maggi, G. G. Gallo, and Piero Sensi in the Italian journal Il Farmaco, Edizione Scientifica.[6] The corresponding US patent for derivatives of rifamycin SV, filed in 1965, also lists Nicola Maggi and Piero Sensi as inventors.

The synthesis of this compound SV opened up a new avenue for creating a wide array of derivatives. The aldehyde group at the C-3 position proved to be an ideal handle for chemical modifications, leading to the synthesis of numerous imines, oximes, and hydrazones.

The Pathway to Rifampicin

The availability of this compound SV allowed the Lepetit scientists to explore a vast chemical space. By reacting it with various hydrazines, they synthesized a series of hydrazones. Among these, the derivative formed with 1-amino-4-methylpiperazine exhibited the most promising profile: high oral bioavailability and potent antibacterial activity. This compound was named rifampicin (also known as rifampin).[2][3][4][5] Rifampicin was discovered in 1965 and first marketed in Italy in 1968.[1]

The discovery of this compound SV was, therefore, not just the synthesis of a new molecule but the crucial enabling step in the development of one of the most important antibiotics in modern medicine.

Experimental Protocols

Synthesis of 3-Formyl-rifamycin SV from a Mannich Base of Rifamycin SV (as described in US Patent 3,342,810A)

The initial synthesis involved the oxidation of a 3-aminomethyl derivative of rifamycin SV (a Mannich base).

Starting Material: A 3-aminomethyl-rifamycin SV derivative (e.g., 3-piperidinomethyl-rifamycin SV or 3-diethylaminomethyl-rifamycin SV).

Oxidizing Agents: The patent describes the use of mild oxidizing agents. Examples include:

  • Lower alkyl nitrites (e.g., isoamyl nitrite)

  • Lead tetracetate

  • 1,4-Benzoquinone

  • Ammonium persulfate

  • Oxygen in the presence of a catalyst

  • Potassium ferricyanide

  • Manganese dioxide

General Procedure (Conceptual):

  • A solution of the 3-aminomethyl-rifamycin SV derivative in a suitable organic solvent (e.g., chloroform, dioxane) is prepared.

  • The oxidizing agent is added to the solution, and the reaction is allowed to proceed, often with stirring at room temperature.

  • The reaction mixture is then worked up to isolate the 3-formyl-rifamycin SV. This typically involves extraction, washing, and purification by chromatography.

Example from US Patent 3,644,337:

A later patent (US3644337A) describes a process for preparing 3-formylrifamycin-SV from 3-aminomethyl-rifamycin S compounds. One example from this patent is as follows:

  • A solution of 1 g of 3-diethylaminomethyl-rifamycin-SV in 50 ml of chloroform is mixed with 50 ml of a 10% solution of potassium ferricyanide.

  • The mixture is poured into a molar aqueous potassium secondary phosphate buffer and stirred vigorously for 15 minutes at 22°C.

  • The two phases are separated, and the aqueous phase is extracted twice with 25 ml of chloroform each time.

  • The combined chloroform extracts are dried over sodium sulfate, mixed with 1 ml of glacial acetic acid and 1 g of 3-diethylaminomethyl-rifamycin-SV, and then evaporated under vacuum.

  • The residue is hydrolyzed and worked up to yield 3-formylrifamycin-SV.

Quantitative Data

Quantitative data from the original 1967 publication is not available. However, subsequent patents and publications provide some indication of yields and biological activity.

CompoundStarting MaterialReported YieldAntibacterial Activity (General)
This compound SV 3-piperidinomethyl-rifamycin-S51% of theoretical (approx. 72% purity)Good antibacterial properties
This compound SV 3-piperidinomethyl-rifamycin-SV82% of theoreticalGood antibacterial properties

Visualizing the Discovery Pathway

The following diagrams illustrate the key relationships and workflows in the discovery of this compound and its progression to rifampicin.

discovery_timeline cluster_0 Rifamycin Discovery and Early Development cluster_1 Development of Orally Active Derivatives Soil Bacterium Amycolatopsis mediterranei (1957) Rifamycin Complex Rifamycin Complex (A, B, C, D, E) Soil Bacterium->Rifamycin Complex Produces Rifamycin B Rifamycin B (Minimally Active) Rifamycin Complex->Rifamycin B Isolation of Rifamycin SV Rifamycin SV (Active, Poor Oral Bioavailability) Rifamycin B->Rifamycin SV Chemical Conversion 3-Aminomethyl-Rifamycin SV 3-Aminomethyl-Rifamycin SV (Mannich Base) Rifamycin SV->3-Aminomethyl-Rifamycin SV Mannich Reaction 3-Formyl-Rifamycin SV This compound SV (Key Intermediate, 1967) 3-Aminomethyl-Rifamycin SV->3-Formyl-Rifamycin SV Oxidation Rifampicin Rifampicin (Orally Active Antibiotic, 1965) 3-Formyl-Rifamycin SV->Rifampicin Reaction with 1-amino-4-methylpiperazine

Caption: Timeline of the discovery of rifamycins and the development of rifampicin.

synthesis_workflow Rifamycin_SV Rifamycin SV Mannich_Base 3-Aminomethyl-Rifamycin SV (e.g., 3-piperidinomethyl-rifamycin SV) Rifamycin_SV->Mannich_Base Mannich Reaction Oxidation Oxidation (e.g., with K3[Fe(CN)6]) Mannich_Base->Oxidation 3_Formyl_Rifamycin_SV This compound SV Oxidation->3_Formyl_Rifamycin_SV Hydrazine_Reaction Reaction with 1-amino-4-methylpiperazine 3_Formyl_Rifamycin_SV->Hydrazine_Reaction Rifampicin Rifampicin Hydrazine_Reaction->Rifampicin

Caption: Simplified workflow for the synthesis of rifampicin from rifamycin SV.

Conclusion

The discovery of this compound SV stands as a testament to the power of medicinal chemistry to transform a naturally occurring molecule with limited therapeutic potential into a cornerstone of modern medicine. The work of Sensi, Maggi, and their colleagues at Lepetit not only provided a life-saving drug but also laid the groundwork for the development of a whole class of rifamycin antibiotics. The story of this compound SV is a classic example of how a deep understanding of structure-activity relationships and innovative synthetic chemistry can lead to profound advances in the fight against infectious diseases.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Formyl Rifamycin SV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl rifamycin SV, a key derivative of the rifamycin class of antibiotics, serves as a crucial intermediate in the synthesis of various rifamycin analogs, including the widely used antituberculosis drug, rifampin.[1][2] Its strategic importance in medicinal chemistry and drug development necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound SV, complete with detailed experimental protocols and visual representations of key processes. The information herein is intended to support research, development, and quality control activities involving this important compound.

Chemical Identity and Structure

This compound SV is chemically known as 2,7-(epoxypentadeca[1][3][4]trienimino)naphtho[2,1-b]furan-8-carboxaldehyde, 1,2-dihydro-5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-, 21-acetate. The presence of a formyl group at the 3-position of the rifamycin SV core is its defining structural feature.

Table 1: Chemical Identifiers for this compound SV

IdentifierValue
CAS Number 13292-22-3
Molecular Formula C₃₈H₄₇NO₁₃
Molecular Weight 725.78 g/mol [5]
Synonyms Rifaldehyde, 3-Formylrifamycin, Rifamycin AF

Physicochemical Properties

A summary of the key physicochemical properties of this compound SV is presented in Table 2. These parameters are critical for understanding the compound's behavior in various experimental and physiological settings.

Table 2: Summary of Physicochemical Properties of this compound SV

PropertyValue
Appearance Black-Red Solid[6]
Melting Point 182-184 °C[6]
Boiling Point 855.4 °C at 760 mmHg (Predicted)[6]
Density 1.37 g/cm³[6]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol (with sonication)[6]
pKa 4.75 ± 0.70 (Predicted)[6]
Stability Stable under recommended storage conditions. Sensitive to light and oxygen.[7]
Storage -20°C Freezer, Under Inert Atmosphere[6]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound SV.

Melting Point Determination

Principle: The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method determines the melting range of this compound SV using a capillary melting point apparatus.

Apparatus:

  • Capillary melting point apparatus

  • Melting point capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound SV is finely powdered using a mortar and pestle.

  • Capillary Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, forming a column of 2-4 mm in height.

  • Apparatus Setup: The melting point apparatus is calibrated using appropriate reference standards.

  • Measurement: The filled capillary tube is inserted into the heating block of the apparatus. The temperature is raised at a rate of 10-20°C per minute for a preliminary determination.

  • For an accurate measurement, a new capillary is prepared and the temperature is raised rapidly to about 10-15°C below the expected melting point. The heating rate is then adjusted to 1-2°C per minute.

  • The temperature at which the substance first begins to melt (onset of liquefaction) and the temperature at which the substance is completely liquid are recorded as the melting range.[8][9]

Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent. An excess amount of the solid is agitated in the solvent for a prolonged period to ensure equilibrium is reached.

Apparatus:

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Vials with screw caps

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound SV is added to a vial containing a known volume of the desired solvent (e.g., water, buffer, chloroform, DMSO, methanol).

  • Equilibration: The vials are sealed and placed in a shaker at a constant temperature (e.g., 25°C or 37°C) and agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. A portion of the suspension is then centrifuged at high speed to separate the saturated solution from the excess solid.

  • Quantification: A known volume of the clear supernatant is carefully withdrawn, diluted appropriately, and the concentration of this compound SV is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[10][11][12]

Spectroscopic Analysis

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. The absorption is proportional to the concentration of the substance in solution.

Apparatus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Selection: A suitable solvent in which this compound SV is soluble and that is transparent in the desired UV-Vis range is chosen (e.g., methanol).

  • Solution Preparation: A stock solution of known concentration is prepared by accurately weighing this compound SV and dissolving it in the selected solvent. Serial dilutions are made to obtain solutions of appropriate concentrations.

  • Measurement: The spectrophotometer is blanked with the solvent. The absorbance of each solution is measured over a specific wavelength range (e.g., 200-600 nm).

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified. For this compound, characteristic absorption maxima are observed due to its extended conjugated naphthoquinone system, typically around 475-525 nm.[7]

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.

Apparatus:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Agate mortar and pestle

  • KBr press

Procedure (KBr Pellet Method):

  • Sample Preparation: A small amount of this compound SV (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is ground to a fine, homogeneous powder.

  • Pellet Formation: The powdered mixture is placed in a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.

  • Measurement: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present. Characteristic bands for this compound SV include carbonyl stretching from the formyl group (around 1730 cm⁻¹) and the quinone moiety (around 1660 cm⁻¹).[7][13]

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Apparatus:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Sample Preparation: A small amount of this compound SV (5-10 mg) is dissolved in a suitable deuterated solvent in an NMR tube.

  • Measurement: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the molecular structure. A distinctive aldehydic proton resonance is typically observed in the ¹H NMR spectrum near δ 9.5-10.0 ppm.[7][14][15]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase.

Apparatus:

  • HPLC system with a UV detector

  • Analytical column (e.g., C8 or C18)

  • Solvents for mobile phase (e.g., methanol, acetonitrile, buffer)

  • Volumetric flasks and pipettes

Procedure:

  • Method Development: A suitable HPLC method is developed and validated for the analysis of this compound SV. This includes selecting the appropriate column, mobile phase composition (isocratic or gradient), flow rate, and detector wavelength.

  • Sample Preparation: A solution of this compound SV of known concentration is prepared in the mobile phase or a compatible solvent.

  • Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded.

  • Data Analysis: The retention time is used for identification, and the peak area is used for quantification against a calibration curve prepared from standards of known concentrations.[16][17][18]

Mandatory Visualizations

Synthesis of this compound SV

The synthesis of this compound SV is commonly achieved through the hydrolysis of rifampicin.[19]

Synthesis_Workflow Rifampicin Rifampicin Hydrolysis Acid Hydrolysis (e.g., HCl in water) Rifampicin->Hydrolysis Product This compound SV Hydrolysis->Product Byproduct 1-Amino-4-methylpiperazine Hydrolysis->Byproduct Extraction Extraction (e.g., Ethyl Acetate) Product->Extraction Purification Purification Extraction->Purification FinalProduct Pure 3-Formyl Rifamycin SV Purification->FinalProduct

Caption: Synthetic pathway for this compound SV from Rifampicin.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Rifamycins, including this compound SV, exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase.[20]

Mechanism_of_Action cluster_Bacterium Bacterial Cell Rifamycin This compound SV RNAP DNA-dependent RNA Polymerase (RNAP) Rifamycin->RNAP Binds to β-subunit Transcription Transcription Initiation RNAP->Transcription Inhibition Inhibition of RNA Elongation RNAP->Inhibition DNA Bacterial DNA DNA->Transcription Template RNA mRNA Synthesis Transcription->RNA Elongation Protein Protein Synthesis RNA->Protein CellDeath Bacterial Cell Death Protein->CellDeath Prevents Inhibition->RNA Blocks Path

Caption: Inhibition of bacterial RNA polymerase by this compound SV.

General Workflow for Physicochemical Characterization

A systematic approach is essential for the comprehensive physicochemical characterization of a pharmaceutical intermediate like this compound SV.

Physicochemical_Characterization_Workflow cluster_Properties Property Determination cluster_Analysis Structural and Purity Analysis Start Sample of This compound SV Appearance Appearance & Organoleptic Properties Start->Appearance MeltingPoint Melting Point Start->MeltingPoint Solubility Solubility Profile Start->Solubility pKa pKa Determination Start->pKa LOD Loss on Drying Start->LOD WaterContent Water Content (Karl Fischer) Start->WaterContent UVVis UV-Vis Spectroscopy Start->UVVis FTIR FTIR Spectroscopy Start->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR HPLC HPLC (Purity & Assay) Start->HPLC MassSpec Mass Spectrometry Start->MassSpec Report Comprehensive Characterization Report

Caption: Workflow for the physicochemical characterization of this compound SV.

References

An In-depth Technical Guide to the Spectral Data Analysis of 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Formyl rifamycin, a key intermediate in the synthesis of rifamycin antibiotics. Detailed experimental protocols and data interpretation are presented to aid in the structural elucidation and quality control of this important compound.

Introduction to this compound

This compound is a semi-synthetic derivative of the rifamycin antibiotic family, distinguished by a formyl group at the C-3 position of its naphthoquinone core.[][2] This modification is crucial as it provides a reactive site for the synthesis of a wide array of derivatives, most notably Rifampicin, a cornerstone drug in the treatment of tuberculosis.[2] The molecular formula for this compound is C₃₈H₄₇NO₁₃, with a molecular weight of approximately 725.8 g/mol .[3][4] Accurate characterization of this molecule is paramount, and this is achieved through a combination of spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained from NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution.[2]

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityAssignmentNotes
~9.5 - 10.0SingletAldehydic proton (-CHO)A highly distinctive and characteristic resonance for the formyl group at the C-3 position.[]
VariousVariousAnsa chain & aromatic protonsFull assignment requires advanced 2D NMR techniques; however, studies on related rifamycins provide reference points for these complex regions.[5][6][7][8]

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignmentNotes
Not available-A complete, assigned ¹³C NMR spectrum for this compound is not consistently published in a single source.[2] Analysis would be compared to related rifamycin structures.[6][7]
Infrared (IR) Spectroscopy Data

IR spectroscopy is instrumental in identifying the key functional groups present in the this compound molecule.[2]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
~1730C=O (Formyl)Characteristic carbonyl stretching band for the aldehyde group.[]
~1660C=O (Quinone)Carbonyl stretching band associated with the naphthoquinone moiety.[]
VariousO-H, C-H, C-O, N-HBands corresponding to hydroxyl, alkyl, ether, and amide groups present in the molecule.
Mass Spectrometry (MS) Data

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound.[]

Table 4: Mass Spectrometry Data for this compound

TechniqueIon ModeObserved m/zAssignment
LC-ESI-QTOFPositive726.3119[M+H]⁺
LC-ESI-QTOFPositive748.2939[M+Na]⁺[3]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are synthesized from standard practices for analyzing rifamycin derivatives.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (KBr Disc Method)
  • Sample Preparation:

    • Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[9]

    • Continue grinding until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.[9]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of an empty pellet holder or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.[10]

  • Chromatographic Separation (LC):

    • Inject the sample into a High-Performance Liquid Chromatography (HPLC) system.

    • Use a suitable column, such as a C18 reversed-phase column.[10]

    • Employ a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).[10]

  • Mass Spectrometric Detection (MS):

    • The eluent from the HPLC is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

    • Operate the mass spectrometer in positive ion mode to detect protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.[11]

    • Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000). High-resolution instruments like TOF or Orbitrap are used for accurate mass measurements.

Workflow and Data Integration

The characterization of this compound is a multi-step process where data from different spectroscopic techniques are integrated to confirm the structure and purity of the compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Final Characterization Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (LC-MS) Sample->MS NMR_Data Connectivity & Stereochemistry NMR->NMR_Data IR_Data Functional Groups (C=O, OH, etc.) IR->IR_Data MS_Data Molecular Weight & Formula MS->MS_Data Conclusion Structural Elucidation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectral analysis and structural elucidation of this compound.

References

The Crucial Role of the 3-Formyl Group in Rifamycin's Antibacterial Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological significance of the 3-formyl group in the activity of rifamycin antibiotics. 3-Formylrifamycin SV serves as a pivotal intermediate in the synthesis of a wide array of clinically relevant rifamycin derivatives, including the cornerstone anti-tuberculosis drug, rifampicin. The reactivity of this aldehyde group allows for extensive chemical modifications, profoundly influencing the pharmacokinetic and pharmacodynamic properties of these essential antibiotics. This document details the structure-activity relationships, provides quantitative data on antibacterial efficacy, outlines key experimental methodologies, and visualizes the underlying molecular mechanisms.

The 3-Formyl Group: A Gateway to Enhanced Antibacterial Activity

Rifamycins exert their bactericidal effects by inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription.[1] The core structure of rifamycin, particularly the ansa chain and key hydroxyl groups, is essential for binding to the β-subunit of RNAP. While the 3-formyl group itself does not directly participate in this binding, its presence is critical for the semi-synthesis of more potent and orally bioavailable derivatives.[2] The aldehyde functionality at the C-3 position of the rifamycin SV naphthoquinone core is a highly reactive site, enabling the introduction of diverse side chains through reactions such as condensation with amines, hydrazines, and hydroxylamines.[3] These modifications are instrumental in modulating the lipophilicity, solubility, and ultimately, the antibacterial spectrum and potency of the resulting rifamycin analogues.[4]

The conversion of 3-formylrifamycin SV to rifampicin, through condensation with 1-amino-4-methylpiperazine, is a prime example of how modifications at this position can dramatically improve clinical utility. The resulting imine derivative exhibits enhanced oral bioavailability and a broader spectrum of activity compared to its precursor.[2]

Quantitative Analysis of 3-Substituted Rifamycin Derivatives

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of various rifamycin derivatives modified at the 3-position against key bacterial pathogens. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of 3-Substituted Rifamycin SV Derivatives against Staphylococcus aureus

Compound3-Position SubstituentS. aureus (Rifampicin-Susceptible)S. aureus (Rifampicin-Resistant)Reference(s)
Rifampicin-(CH=N-N(CH₃)₂C₅H₁₀N-CH₃)0.002 - 0.03>128[5]
3-Formylrifamycin SV-CHO0.1 - 1.0-[2]
3-Hydroxymethyl-rifamycin SV-CH₂OH1.0-[2]
Rifamycin SV Oxime-CH=NOH--[2]
3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV-CH=N-N(C₄H₈)CH₂CH=CHC₆H₅≤0.25Lower than Rifampicin[4]
Benzoxazinorifamycin (ABI-0418)Benzoxazino ring fused at 3,4-positions0.0022[5]
Benzoxazinorifamycin (ABI-0420)Benzoxazino ring fused at 3,4-positions0.0022[5]

Table 2: Minimum Inhibitory Concentrations (µg/mL) of 3-Substituted Rifamycin SV Derivatives against Mycobacterium tuberculosis H37Rv

Compound3-Position SubstituentM. tuberculosis H37Rv (Rifampicin-Susceptible)M. tuberculosis (Rifampicin-Resistant, S522L)Reference(s)
Rifampicin-(CH=N-N(CH₃)₂C₅H₁₀N-CH₃)0.2 - 0.4>32[4][6]
3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV-CH=N-N(C₄H₈)CH₂CH=CHC₆H₅≤0.25Lower than Rifampicin[4]
C3-(N-benzyl)-aminomethyl rifamycin SV (analogue 8)-CH₂-NH-CH₂-C₆H₅0.02 µM-[4]
C3-(N-tryptaminyl)-aminomethyl rifamycin SV (analogue 14)-CH₂-NH-(CH₂)₂-indole-3 µM[4]
C3-(N-(p-methyl-sulfonylbenzyl))-aminomethyl rifamycin SV (analogue 15)-CH₂-NH-CH₂-C₆H₄-SO₂CH₃-3 µM[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of rifamycin derivatives.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Mycobacterium tuberculosis H37Rv)

  • Rifamycin derivatives stock solutions (e.g., in DMSO)

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Antibiotics:

    • Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

    • Prepare a starting concentration of the antibiotic in well 1 by adding 200 µL of the appropriate dilution of the stock solution.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a positive growth control (inoculum without antibiotic).

    • Well 12 serves as a sterility control (MHB only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours for S. aureus. For M. tuberculosis, incubate in a suitable medium (e.g., Middlebrook 7H9) for 7-14 days.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vitro Transcription Inhibition Assay with E. coli RNA Polymerase

This protocol describes an assay to measure the inhibitory effect of rifamycin derivatives on the transcriptional activity of E. coli RNAP.[1]

Materials:

  • E. coli RNA polymerase holoenzyme

  • DNA template containing a strong promoter (e.g., T7 A1 promoter)

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)

  • Rifamycin derivatives at various concentrations

  • Stop solution (e.g., formamide loading buffer with EDTA)

  • Denaturing polyacrylamide gel (e.g., 6-8% polyacrylamide, 7M urea)

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, assemble the transcription reaction mixture on ice. A typical 20 µL reaction includes:

      • Transcription buffer

      • DNA template (e.g., 10 nM)

      • E. coli RNAP holoenzyme (e.g., 50 nM)

      • Varying concentrations of the rifamycin derivative or DMSO (vehicle control)

  • Pre-incubation:

    • Incubate the mixture at 37°C for 10 minutes to allow the formation of the open promoter complex between RNAP and the DNA template.

  • Initiation of Transcription:

    • Start the transcription reaction by adding the rNTP mix (containing the radiolabeled rNTP) to a final concentration of, for example, 500 µM each.

    • Incubate at 37°C for 15-30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of stop solution.

  • Analysis of Transcripts:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the RNA transcripts by size on a denaturing polyacrylamide gel.

    • Visualize the radiolabeled transcripts using a phosphorimager or by exposing the gel to autoradiography film.

  • Data Analysis:

    • Quantify the intensity of the full-length transcript bands.

    • Calculate the percentage of inhibition for each concentration of the rifamycin derivative relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of transcription).

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate key concepts related to the biological role and investigation of the 3-formyl group in rifamycin activity.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_testing Biological Evaluation cluster_analysis Data Analysis rif_sv 3-Formylrifamycin SV reaction Condensation Reaction (e.g., with amines, hydrazines) rif_sv->reaction derivatives Library of 3-Substituted Rifamycin Derivatives reaction->derivatives mic_assay MIC Assay derivatives->mic_assay derivatives->mic_assay rnap_assay RNAP Inhibition Assay derivatives->rnap_assay derivatives->rnap_assay sar_analysis Structure-Activity Relationship (SAR) Analysis mic_assay->sar_analysis rnap_assay->sar_analysis

Caption: Experimental workflow for the synthesis and evaluation of 3-substituted rifamycin derivatives.

signaling_pathway rifamycin Rifamycin Derivative rnap Bacterial RNA Polymerase (β-subunit) rifamycin->rnap Binding transcription Transcription rnap->transcription Inhibition dna DNA Template dna->transcription rna mRNA transcription->rna Blocked protein Protein Synthesis rna->protein Blocked cell_death Bacterial Cell Death protein->cell_death Blocked

Caption: Mechanism of action of rifamycin antibiotics.

Conclusion

The 3-formyl group of rifamycin SV is a cornerstone of modern rifamycin-based antibiotic therapy. While not directly involved in the interaction with the bacterial RNA polymerase, its chemical reactivity provides an essential handle for the synthesis of derivatives with superior pharmacological profiles. The extensive research into modifications at this position has led to the development of potent drugs like rifampicin and continues to be a promising avenue for discovering novel antibiotics to combat the growing threat of antimicrobial resistance. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to the advancement of rifamycin chemistry and the development of next-generation antibacterial agents.

References

Initial Antibacterial Spectrum of 3-Formyl Rifamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl rifamycin, a key semi-synthetic derivative of the rifamycin family of antibiotics, serves as a crucial precursor in the synthesis of clinically significant drugs such as rifampicin. Its inherent antibacterial properties, stemming from the inhibition of bacterial DNA-dependent RNA polymerase, have been a subject of scientific inquiry. This technical guide provides an in-depth overview of the initial studies on the antibacterial spectrum of this compound, detailing the experimental methodologies used to determine its efficacy and visualizing its mechanism of action.

Data Presentation: Antibacterial Spectrum of this compound SV

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound SV against a range of bacterial species as determined in early studies. This data provides a baseline understanding of its spectrum of activity.

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusSmith0.005
Streptococcus pyogenesC 2030.02
Streptococcus pneumoniaeType 20.02
Escherichia coli>100
Pseudomonas aeruginosa>100
Mycobacterium tuberculosisH37Rv0.1

Data sourced from Cricchio, R., et al. (1974). Oximes of 3-formylrifamycin SV. Synthesis, antibacterial activity, and other biological properties. Journal of Medicinal Chemistry, 17(4), 396–403.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the antimicrobial activity of a compound. The following are detailed methodologies for two standard assays used in the initial evaluation of this compound's antibacterial spectrum.

Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound stock solution (of known concentration)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or broth)

  • Incubator

  • Microplate reader (optional, for automated reading)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 50 µL from the tenth well. The eleventh well serves as a positive control (no drug), and the twelfth well as a negative control (no bacteria).

  • Inoculation:

    • Prepare a bacterial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

    • Add 50 µL of the standardized and diluted bacterial inoculum to each well, except for the negative control wells.

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.

Agar Dilution Method

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organism.

Materials:

  • This compound stock solution

  • Molten sterile agar medium (e.g., Mueller-Hinton Agar) maintained at 45-50°C

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of dilutions of the this compound stock solution.

    • Add a defined volume of each antimicrobial dilution to a larger volume of molten agar to achieve the desired final concentrations. For example, add 1 mL of a 10x drug concentration to 9 mL of agar.

    • Pour the agar-drug mixture into sterile petri dishes and allow them to solidify. A control plate with no antimicrobial agent should also be prepared.

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Further dilute the inoculum as required for the inoculator.

    • Spot-inoculate the surface of each agar plate with the bacterial suspension.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the study of this compound.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Sterile Media Sterile Media Sterile Media->Serial Dilution Serial Dilution->Inoculation Plates/Tubes Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

mechanism_of_action cluster_cell Inside Bacterial Cell This compound This compound RNA Polymerase RNA Polymerase This compound->RNA Polymerase Binds to β-subunit Bacterial Cell Bacterial Cell Transcription Initiation Transcription Initiation RNA Polymerase->Transcription Initiation RNA Elongation RNA Elongation Transcription Initiation->RNA Elongation Blocked by This compound Protein Synthesis Protein Synthesis RNA Elongation->Protein Synthesis Inhibited Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth Inhibited

Caption: Mechanism of Action of this compound.

Preliminary Investigation into the Mechanism of Action of 3-Formyl Rifamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl rifamycin SV, a key semisynthetic derivative of the rifamycin class of antibiotics, serves as a crucial intermediate in the development of potent antibacterial agents. This document provides a comprehensive preliminary investigation into its mechanism of action. Consistent with the broader rifamycin family, the primary mode of action of this compound is the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a critical enzyme for bacterial gene transcription. This inhibition is achieved through high-affinity binding to the β-subunit of the prokaryotic RNAP, effectively blocking the elongation of the nascent RNA chain. This guide details the molecular interactions, summarizes the antibacterial activity of related compounds, and provides established experimental protocols for further investigation.

Core Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The antibacterial efficacy of this compound and its derivatives stems from their ability to selectively inhibit bacterial DNA-dependent RNA polymerase, the enzyme responsible for transcribing genetic information from DNA to RNA.[1][2][3] This targeted inhibition disrupts essential cellular processes, ultimately leading to bacterial cell death.

The key steps in the mechanism of action are as follows:

  • Binding to the β-Subunit of RNA Polymerase: Rifamycins, including this compound, bind with high affinity to a specific pocket on the β-subunit of the bacterial RNA polymerase.[1] This binding site is located within the DNA/RNA channel of the enzyme.

  • Steric Occlusion of the Nascent RNA Chain: The binding of the rifamycin molecule physically obstructs the path of the elongating RNA transcript. This steric hindrance prevents the extension of the RNA chain beyond a few nucleotides.

  • Inhibition of Transcription Initiation: By blocking the formation of a functional transcription elongation complex, this compound effectively halts the initiation phase of transcription.

It is crucial to note that rifamycins exhibit a high degree of selectivity for the prokaryotic RNA polymerase, with significantly lower affinity for the corresponding mammalian enzymes, which accounts for their therapeutic utility.

The Role of the 3-Formyl Group

The 3-formyl group on the rifamycin core is a highly reactive site, making this compound a versatile precursor for the synthesis of a wide array of derivatives with enhanced pharmacological properties.[1] Modifications at this position can influence the compound's solubility, bioavailability, and antibacterial spectrum.

Quantitative Data: Antibacterial Activity of Rifamycins

While specific Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for this compound SV are not extensively reported in publicly available literature due to its primary role as a synthetic intermediate, the following tables provide representative data for the parent compound, Rifamycin SV, and its well-known derivative, Rifampicin, to illustrate the typical potency of this class of antibiotics.

Table 1: Minimum Inhibitory Concentrations (MICs) of Rifamycin SV against Various Bacterial Strains

Bacterial StrainMIC Range (µg/mL)
Staphylococcus aureus0.004 - 0.015
Streptococcus pyogenes0.001 - 0.004
Streptococcus pneumoniae0.008 - 0.03
Escherichia coli8 - 32
Pseudomonas aeruginosa>128
Mycobacterium tuberculosis0.008 - 0.03

Note: Data is compiled from various sources and represents a general range of reported values.

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of Rifampicin against RNA Polymerase

Enzyme SourceIC50 (µM)
Escherichia coli RNA Polymerase~0.02
Mycobacterium tuberculosis RNA Polymerase~0.1

Note: Data is compiled from various sources and represents a general range of reported values.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound and its derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of the Antibiotic:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

In Vitro RNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of bacterial RNA polymerase.

Materials:

  • Purified bacterial RNA polymerase (e.g., from E. coli)

  • DNA template (e.g., plasmid DNA containing a suitable promoter)

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)

  • Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

  • This compound stock solution

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing transcription buffer, DNA template, and purified RNA polymerase.

    • Add varying concentrations of this compound to different tubes. Include a control with no inhibitor.

    • Pre-incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Transcription:

    • Start the transcription reaction by adding the rNTP mix (containing the radiolabeled rNTP).

    • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination of Reaction and Precipitation:

    • Stop the reaction by adding cold 10% TCA.

    • Incubate on ice for 30 minutes to precipitate the newly synthesized RNA.

  • Filtration and Washing:

    • Collect the precipitated RNA by vacuum filtration through glass fiber filters.

    • Wash the filters with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled rNTPs.

  • Quantification:

    • Dry the filters and measure the radioactivity using a scintillation counter.

    • The amount of radioactivity is proportional to the amount of RNA synthesized.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of RNA polymerase activity).

Visualizations

Signaling Pathway: Inhibition of Bacterial Transcription

Inhibition_of_Bacterial_Transcription cluster_bacterium Bacterial Cell RNAP Bacterial RNA Polymerase (RNAP) RNA Nascent RNA RNAP->RNA Elongation DNA Bacterial DNA DNA->RNAP Transcription Formyl_Rifamycin This compound Formyl_Rifamycin->RNAP Binds to β-subunit Formyl_Rifamycin->RNA Blocks Elongation (Steric Hindrance) Proteins Essential Proteins RNA->Proteins Translation Cell_Death Bacterial Cell Death

Caption: Inhibition of bacterial transcription by this compound.

Experimental Workflow: MIC Determination (Broth Microdilution)

MIC_Determination_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution Serial Dilution of This compound in 96-well plate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Logical Relationship: Drug Development from this compound

Drug_Development_Logic Rifamycin_SV Rifamycin SV Formyl_Rifamycin This compound SV (Key Intermediate) Rifamycin_SV->Formyl_Rifamycin Synthesis Chemical_Modification Chemical Modification (at 3-formyl group) Formyl_Rifamycin->Chemical_Modification New_Derivatives New Rifamycin Derivatives Chemical_Modification->New_Derivatives Improved_Properties Improved Properties: - Enhanced Potency - Broader Spectrum - Better Pharmacokinetics New_Derivatives->Improved_Properties

Caption: Role of this compound in new drug development.

References

CAS number and molecular formula of 3-Formyl rifamycin SV.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Formyl rifamycin SV, a key intermediate in the synthesis of the potent antibiotic Rifampicin. This document details its chemical and physical properties, including its CAS number and molecular formula. It outlines detailed experimental protocols for its synthesis and discusses its mechanism of action, focusing on its role as an inhibitor of bacterial DNA-dependent RNA polymerase and its immunomodulatory effects through the Pregnane X Receptor (PXR) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound SV, also known as Rifaldehyde, is a crucial derivative of the rifamycin family of antibiotics.[1] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 13292-22-3[1]
Molecular Formula C₃₈H₄₇NO₁₃[1]
Molecular Weight 725.78 g/mol
Appearance Light yellow to yellow powder
Melting Point 182-184 °C
UV Absorption (λmax) 220, 240, 262, 324, 489 nm[1]

Synthesis of this compound SV

This compound SV can be synthesized from Rifampicin through acidic hydrolysis. This process is a key step in the purification of Rifampicin or the synthesis of its derivatives.

Experimental Protocol: Synthesis from Rifampicin[2][3]

Materials:

  • Rifampicin (to be purified)

  • Hydrochloric acid (35-37%)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To 100g of Rifampicin, add 1200mL of water and 50mL of hydrochloric acid.

  • Heat the mixture to 55°C and maintain for 8 hours.

  • Cool the reaction mixture to 10°C.

  • Extract the product with 1000mL of ethyl acetate.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield this compound SV.

A typical yield for this process is approximately 95%.[2]

Synthesis Workflow

G Synthesis of this compound SV from Rifampicin Rifampicin Rifampicin Reaction Acidic Hydrolysis (HCl, H₂O, 55°C, 8h) Rifampicin->Reaction Extraction Extraction (Ethyl Acetate) Reaction->Extraction Washing Washing (sat. NaHCO₃) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Concentration Concentration Drying->Concentration Product This compound SV Concentration->Product

Synthesis of this compound SV.

Mechanism of Action

The biological activity of this compound SV and its derivatives is primarily attributed to the inhibition of bacterial RNA synthesis. More recent studies have also highlighted its immunomodulatory effects.

Inhibition of Bacterial RNA Polymerase

Rifamycins, including this compound SV, selectively inhibit the β-subunit of bacterial DNA-dependent RNA polymerase (DDRP).[3] This binding prevents the elongation of the RNA chain, thereby halting protein synthesis and leading to bacterial cell death. The selectivity for the prokaryotic enzyme over its mammalian counterpart is a key factor in its therapeutic efficacy.

Immunomodulatory Effects

Recent research has shown that Rifamycin SV can exert anti-inflammatory effects through two main signaling pathways:

  • Pregnane X Receptor (PXR) Activation: Rifamycin SV has been shown to stimulate the transcriptional activity of PXR.[4] PXR is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in detoxification and metabolism, such as CYP3A4 and P-glycoprotein (PgP).[4]

  • Nuclear Factor-kappa B (NF-κB) Inhibition: Rifamycin SV can antagonize the activity of NF-κB induced by inflammatory stimuli like TNFα and LPS.[4] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The inhibition of NF-κB by Rifamycin SV contributes to its anti-inflammatory properties.[4]

Signaling Pathway Diagram

G Proposed Immunomodulatory Mechanism of Rifamycin SV cluster_pxr PXR Pathway cluster_nfkb NF-κB Pathway Rifamycin_PXR Rifamycin SV PXR PXR Rifamycin_PXR->PXR binds PXR_Activation Activation PXR->PXR_Activation CYP3A4_PgP CYP3A4 & PgP Expression PXR_Activation->CYP3A4_PgP induces Detoxification Detoxification & Metabolism CYP3A4_PgP->Detoxification leads to Rifamycin_NFkB Rifamycin SV NFkB NF-κB Rifamycin_NFkB->NFkB inhibits Inflammatory_Stimuli Inflammatory Stimuli (TNFα, LPS) Inflammatory_Stimuli->NFkB activates Inflammation Inflammation NFkB->Inflammation promotes

Immunomodulatory pathways of Rifamycin SV.

Antimicrobial Activity

While this compound SV is primarily an intermediate, its derivatives exhibit potent antimicrobial activity, particularly against Mycobacterium tuberculosis. A study on various derivatives of this compound SV demonstrated a range of Minimum Inhibitory Concentration (MIC) values.

Derivative ClassNumber of Compounds TestedRange of MIC (µg/mL) against M. tuberculosis H37Rv
Hydrazones250.004 - >128
Oximes150.015 - 128
Semicarbazones80.008 - 1
Thiosemicarbazones50.004 - 0.03

Data adapted from a study on antimycobacterial activity of this compound SV derivatives.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard method to determine the MIC of a compound is the broth microdilution method.

Materials:

  • Bacterial strain (e.g., Mycobacterium tuberculosis H37Rv)

  • Appropriate broth medium (e.g., Middlebrook 7H9 with supplements)

  • This compound SV or its derivative (stock solution)

  • Sterile 96-well microplates

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the bacterial strain.

  • Add the bacterial inoculum to each well containing the compound dilutions.

  • Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Characterization

The structural elucidation and confirmation of this compound SV and its derivatives are typically performed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and conformation of the molecule in solution.[3][6][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.[6]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Thermospray Mass Spectrometry are used to determine the molecular weight and fragmentation pattern of the compound.[8]

Conclusion

This compound SV is a molecule of significant interest in the field of medicinal chemistry and drug development. Its role as a precursor to Rifampicin and other potent antibiotics, combined with its own potential immunomodulatory activities, makes it a valuable subject for ongoing research. The protocols and data presented in this guide offer a solid foundation for scientists and researchers working with this compound and its derivatives. Further exploration of its interactions with biological pathways may unveil new therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Formyl Rifamycin SV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Formyl rifamycin SV is a key intermediate in the synthesis of various rifamycin derivatives, most notably Rifampicin, a potent antibiotic used in the treatment of tuberculosis, leprosy, and other mycobacterial infections.[1] The introduction of the formyl group at the 3-position of the rifamycin SV naphthoquinone core allows for the facile preparation of a wide range of Schiff bases and other derivatives with diverse biological activities. This document provides a detailed protocol for the synthesis of this compound SV from rifamycin SV, intended for researchers, scientists, and professionals in drug development.

Chemical Reaction Pathway

The synthesis of this compound SV from rifamycin SV is typically achieved through a two-step process:

  • Mannich Reaction: Rifamycin SV is first reacted with a secondary amine (e.g., diethylamine) and formaldehyde to form a 3-aminomethyl derivative, a Mannich base (e.g., 3-diethylaminomethyl-rifamycin SV).

  • Oxidation: The resulting Mannich base is then oxidized to yield this compound SV.[2]

A variety of oxidizing agents can be employed for this transformation, including manganese dioxide, lead tetraacetate, and isoamyl nitrite.[2] This protocol will focus on the use of isoamyl nitrite as the oxidant.

Experimental Protocols

Materials and Reagents
  • Rifamycin SV

  • Diethylamine

  • Formaldehyde (37% solution in water)

  • Dioxane

  • Carbon tetrachloride

  • Acetic acid

  • Isoamyl nitrite

  • Ascorbic acid

  • Tetrahydrofuran

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, rotary evaporator, etc.)

  • Thin-layer chromatography (TLC) apparatus

Step 1: Synthesis of 3-Diethylaminomethyl-rifamycin SV (Mannich Base)
  • In a suitable round-bottom flask, dissolve Rifamycin SV in dioxane.

  • Add an equimolar amount of diethylamine to the solution.

  • Subsequently, add an equimolar amount of a 37% aqueous formaldehyde solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure to yield the crude 3-diethylaminomethyl-rifamycin SV. This crude product can be used in the next step without further purification.

Step 2: Oxidation of 3-Diethylaminomethyl-rifamycin SV to this compound SV
  • Prepare a mixture of 78.3 g of 3-diethylaminomethyl-rifamycin SV, 390 ml of carbon tetrachloride, and 270 ml of acetic acid in a reaction vessel.[2]

  • To this mixture, add 1.34 ml of isoamyl nitrite and stir at 22°C for 8 hours.[2]

  • Add an additional 1.34 ml of isoamyl nitrite and continue stirring for another 16 hours at approximately 22°C.[2]

  • Dilute the reaction mixture with 3800 ml of carbon tetrachloride.[2]

  • Wash the organic solution with 3500 ml of water containing 78 g of dissolved ascorbic acid.[2]

  • Separate the organic layer and evaporate it to dryness under reduced pressure.[2]

  • Recrystallize the resulting residue from tetrahydrofuran to obtain pure this compound SV.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound SV.

ParameterValueReference
Starting Material3-diethylaminomethyl-rifamycin SV[2]
Amount of Starting Material78.3 g[2]
Oxidizing AgentIsoamyl nitrite[2]
Solvent SystemCarbon tetrachloride and Acetic acid[2]
Reaction Temperature22°C[2]
Reaction Time24 hours[2]
Product Yield31 g[2]
Melting Point170°C (with decomposition)[2]

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound SV from rifamycin SV.

Synthesis_Workflow cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Oxidation Rif_SV Rifamycin SV Mannich_Base 3-Diethylaminomethyl- rifamycin SV Rif_SV->Mannich_Base Dioxane, RT, 24h Reagents1 Diethylamine + Formaldehyde Reagents1->Mannich_Base Oxidation Oxidation Reaction Mannich_Base->Oxidation Oxidant Isoamyl Nitrite Oxidant->Oxidation Washing Aqueous Wash (Ascorbic Acid) Oxidation->Washing CCl4, Acetic Acid, 22°C, 24h Evaporation Evaporation Washing->Evaporation Recrystallization Recrystallization (Tetrahydrofuran) Evaporation->Recrystallization Final_Product This compound SV Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound SV.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Carbon tetrachloride is a hazardous solvent and should be handled with extreme care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

This protocol provides a detailed and reliable method for the synthesis of this compound SV, a crucial intermediate for the development of new rifamycin-based antibiotics. The described procedure, utilizing a Mannich reaction followed by oxidation, is a well-established route to this important compound. Researchers should adhere to all safety precautions and standard laboratory practices when carrying out this synthesis.

References

Synthesis of Rifampicin from 3-Formyl Rifamycin: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of the potent antibiotic rifampicin, starting from the key intermediate 3-formyl rifamycin SV. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocol outlines the reaction conditions, purification methods, and expected yields for this critical synthetic step.

Introduction

Rifampicin is a crucial first-line treatment for tuberculosis and other mycobacterial infections. Its semi-synthetic production involves the condensation of 3-formylrifamycin SV with 1-amino-4-methylpiperazine.[1] This final step is critical for the formation of the active pharmaceutical ingredient. This document details a reliable and reproducible method for this synthesis, including workup and purification procedures to obtain high-purity rifampicin.

Reaction Scheme

The synthesis of rifampicin from this compound SV proceeds via a condensation reaction, forming an imine linkage.

Chemical Equation:

This compound SV + 1-Amino-4-methylpiperazine → Rifampicin + H₂O

Experimental Protocol

This protocol details the synthesis of rifampicin from this compound SV.

Materials and Reagents
  • This compound SV

  • 1-Amino-4-methylpiperazine

  • Acetonitrile (or Dimethylformamide/Ethanol)

  • Ethyl acetate

  • 10% Ascorbic acid aqueous solution (optional, for washing)

  • Anhydrous sodium sulfate

  • n-Butanol

  • Deionized water

Procedure
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 70g of this compound SV in 700mL of acetonitrile.[2]

  • Addition of Reagent : To the stirred solution, add 33.3g of 1-amino-4-methylpiperazine.[2]

  • Reaction Conditions : Stir the reaction mixture at a constant temperature of 30°C for approximately 5 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (this compound SV) is consumed.[3]

  • Work-up :

    • Upon completion, add 2000mL of ethyl acetate to the reaction mixture.[2]

    • Wash the organic layer with a 10% aqueous solution of ascorbic acid (optional, to remove any unreacted starting material or byproducts).[2]

    • Dry the organic layer over anhydrous sodium sulfate.[2]

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude rifampicin product.[2]

  • Purification by Crystallization :

    • Dissolve the crude rifampicin (e.g., 70g) in a mixture of 420mL of n-butanol and 30mL of water by heating to 70-80°C with stirring until the solution is clear.[2]

    • Slowly cool the solution to 0-5°C to induce crystallization.[2]

    • Allow the crystals to form over a period of 2-4 hours at this temperature.[2]

    • Collect the crystalline product by filtration.

    • Dry the purified rifampicin in a vacuum oven.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of rifampicin from this compound SV.

ParameterValueReference
Crude Product Yield ~91.6%[2]
Purified Product Yield ~89%[2]
Purity (Post-crystallization) >99.5% (by HPLC)[2]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of rifampicin.

SynthesisWorkflow Start Start: This compound SV 1-Amino-4-methylpiperazine Reaction Condensation Reaction Solvent: Acetonitrile Temp: 30°C Time: 5 hours Start->Reaction Reactants Workup Work-up 1. Add Ethyl Acetate 2. Wash 3. Dry (Na2SO4) 4. Concentrate Reaction->Workup Reaction Mixture CrudeProduct Crude Rifampicin Workup->CrudeProduct Isolation Purification Crystallization Solvent: n-Butanol/Water Cool to 0-5°C CrudeProduct->Purification Purification FinalProduct Final Product: High-Purity Rifampicin Purification->FinalProduct Filtration & Drying

Caption: Workflow for Rifampicin Synthesis.

Conclusion

The protocol described provides a detailed and reliable method for the synthesis of high-purity rifampicin from this compound SV. The procedure is suitable for laboratory-scale synthesis and can be adapted for larger-scale production. Adherence to the specified conditions is crucial for achieving high yields and purity.

References

Application Notes and Protocols for the Development of Novel Antibiotic Derivatives from 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3-formyl rifamycin as a key starting material in the synthesis of novel rifamycin derivatives with potential antibiotic properties. The protocols outlined below are based on established chemical transformations and evaluation methods, offering a framework for the discovery and development of new antimicrobial agents.

Introduction to this compound as a Building Block

This compound, also known as rifaldehyde, is a pivotal intermediate in the semi-synthesis of a wide array of rifamycin derivatives.[1] Its strategic importance lies in the highly reactive formyl group at the C-3 position of the naphthoquinone core.[1] This functional group serves as a chemical handle for the introduction of diverse side chains, enabling the modulation of the compound's physicochemical properties and biological activity.[1] The primary antibacterial mechanism of rifamycins involves the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), thereby blocking transcription.[1] Modifications at the C-3 position have been a successful strategy to enhance antibacterial efficacy, broaden the spectrum of activity, and overcome bacterial resistance.[1] Notably, this compound is the direct precursor to Rifampicin, a cornerstone in the treatment of tuberculosis.[1]

Key Derivatization Strategies

The versatile reactivity of the 3-formyl group allows for several key chemical transformations to generate novel derivatives. The most common and effective strategies include the formation of Schiff bases, hydrazones, and oximes.

Schiff Base Formation

The condensation reaction between the aldehyde group of this compound and a primary amine yields a Schiff base (imine). This reaction is a straightforward and efficient method to introduce a wide variety of substituents.

Hydrazone Formation

Reacting this compound with hydrazines or their derivatives results in the formation of hydrazones. This class of derivatives has shown significant potential in the development of new antitubercular agents.

Oxime Formation

The reaction of this compound with hydroxylamine or its O-substituted derivatives leads to the formation of oximes. These derivatives have also been explored for their antibacterial properties.

Data Presentation: In Vitro and In Vivo Activity of Selected Derivatives

The following tables summarize quantitative data on the efficacy of various rifamycin derivatives synthesized from this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of Novel Rifamycin Derivatives against Staphylococcus aureus

DerivativeTest StrainMIC (µg/mL)Reference
ABI-0043Methicillin-Susceptible S. aureus ATCC 292130.001[2]
RifampinMethicillin-Susceptible S. aureus ATCC 292130.016[2]
Novel Benzoxazinorifamycins (NCEs)Rifampin-Susceptible S. aureus0.002 - 0.03[1]
ABI-0418Rifampin-Resistant S. aureus (>128 µg/mL)2[1]
ABI-0420Rifampin-Resistant S. aureus (>128 µg/mL)2[1]

Table 2: In Vivo Efficacy of Novel Rifamycin Derivatives in a Murine Septicemia Model

CompoundAdministration Route50% Effective Dose (ED₅₀) (mg/kg)Reference
RifalazilIntravenous (i.v.)0.06[1]
RifampinIntravenous (i.v.)0.06[1]
Novel Benzoxazinorifamycins (NCEs)Intravenous (i.v.)0.003 - 0.06[1]

Table 3: Acute Toxicity Data for Selected Rifamycin Derivatives

CompoundAnimal ModelRoute of AdministrationLD₅₀ (mg/kg)Reference
3-Formyl-rifamycin SVMiceIntravenous~400[3]
3-Formyl-rifamycin SVMiceOral~1500[3]

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of new antibiotic derivatives from this compound.

Synthesis of 3-(Iminomethyl)rifamycin SV Derivatives (Schiff Bases)

Objective: To synthesize Schiff base derivatives by reacting this compound SV with various primary amines.

Materials:

  • This compound SV

  • Primary amine of choice (e.g., benzylamine, 1-amino-4-methylpiperazine)

  • Solvent: Tetrahydrofuran (THF) or Chloroform

  • Acetic Acid (for pH adjustment)

  • Sodium Sulfate (for drying)

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Dissolve 1 equivalent of this compound SV in a suitable solvent (e.g., THF) in a round-bottom flask.

  • Add a solution of the primary amine (1 to 1.2 equivalents) in the same solvent to the flask.

  • Stir the reaction mixture at room temperature for a duration ranging from 20 minutes to several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with chloroform.

  • Acidify the solution to approximately pH 5 with diluted acetic acid.

  • Wash the organic phase with water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization (e.g., from ethanol) or column chromatography on silica gel.

Synthesis of 3-(Hydrazonomethyl)rifamycin SV Derivatives

Objective: To synthesize hydrazone derivatives by reacting this compound SV with hydrazines.

Materials:

  • This compound SV

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylacethydrazide)

  • Solvent: Tetrahydrofuran (THF), Methanol, or Ethanol

  • Triethylamine (optional, as a base)

  • Purification supplies (crystallization solvents, chromatography materials)

Procedure:

  • Dissolve this compound SV (1 equivalent) in a suitable solvent (e.g., 150 ml of THF for 7.2 g of starting material) in a reaction flask.[4]

  • In a separate flask, react the desired hydrazine derivative (e.g., N,N-dimethylacetamide dimethylacetal with hydrazine hydrate) which can be an exothermic reaction.[4]

  • Add the prepared hydrazine reagent solution to the this compound SV solution at room temperature.

  • If required, add a base like triethylamine to the reaction mixture.[4]

  • Stir the reaction for a period ranging from 15 minutes to a few hours, monitoring by TLC.[4]

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • The residue can be purified by crystallization from a suitable solvent like ethanol.[4]

Synthesis of 3-(Oximino)rifamycin SV Derivatives

Objective: To synthesize oxime derivatives by reacting this compound SV with hydroxylamine or its derivatives.

Materials:

  • This compound SV

  • Hydroxylamine hydrochloride

  • Pyridine or Sodium Acetate (as a base)

  • Solvent: Tetrahydrofuran (THF) or Ethanol

  • Purification supplies

Procedure:

  • Prepare a mixture of this compound SV (e.g., 7.3 g) in a suitable solvent such as THF (e.g., 200 ml).[3]

  • Add a base like pyridine (e.g., 27 ml) to the mixture.[3]

  • Add hydroxylamine hydrochloride (e.g., 0.75 g).[3]

  • Stir the reaction mixture at room temperature for a specified time until the reaction is complete as monitored by TLC.

  • Work up the reaction mixture, which may involve solvent evaporation and extraction.

  • Purify the resulting oxime derivative by crystallization or chromatography.

Protocol for Antimicrobial Susceptibility Testing (MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized rifamycin derivatives against relevant bacterial strains.

Materials:

  • Synthesized rifamycin derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, including MRSA strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Rifampin, Vancomycin)

  • Negative control (broth only)

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare stock solutions of the synthesized derivatives and control antibiotics in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except the negative control) with the bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a microplate reader.

Visualizations

The following diagrams illustrate the key workflows in the development of new antibiotic derivatives from this compound.

G A This compound SV E Schiff Base Formation (Condensation) A->E F Hydrazone Formation (Condensation) A->F G Oxime Formation (Condensation) A->G B Primary Amine B->E C Hydrazine / Hydrazine Derivative C->F D Hydroxylamine / Derivative D->G H Schiff Base Derivative E->H I Hydrazone Derivative F->I J Oxime Derivative G->J

Caption: Synthetic pathways for this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start This compound + Reagent Reaction Chemical Reaction (e.g., Condensation) Start->Reaction Purification Purification (Crystallization/Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization InVitro In Vitro Testing (MIC Determination) Characterization->InVitro InVivo In Vivo Testing (Animal Models) InVitro->InVivo Toxicity Toxicity Assessment (e.g., LD50) InVivo->Toxicity SAR Structure-Activity Relationship (SAR) Analysis Toxicity->SAR

Caption: Workflow for developing new antibiotic derivatives.

References

Application Notes and Protocols for 3-Formyl Rifamycin in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamycin antibiotics are a cornerstone in the treatment of mycobacterial infections, most notably tuberculosis. Their mechanism of action involves the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a critical enzyme for bacterial survival.[1][2] The rifamycin scaffold, characterized by a naphthoquinone or naphthohydroquinone core spanned by an aliphatic ansa chain, offers multiple sites for chemical modification to improve potency, broaden the spectrum of activity, and overcome resistance. The 3-formyl group of 3-formyl rifamycin SV serves as a versatile chemical handle for the synthesis of a wide array of derivatives, making it a key intermediate in structure-activity relationship (SAR) studies aimed at developing novel and more effective antimicrobial agents.

These application notes provide a comprehensive overview of the use of this compound in SAR studies, including quantitative data on the activity of its derivatives, detailed experimental protocols for their synthesis and evaluation, and visual representations of key concepts and workflows.

Data Presentation: Quantitative Structure-Activity Relationship (QSAR) of this compound SV Derivatives

The antibacterial activity of this compound derivatives is significantly influenced by the physicochemical properties of the substituents at the 3-position. A quantitative structure-activity relationship (QSAR) study on a series of 14 3-formylrifamycin SV N-(4-substituted phenyl)piperazinoacethydrazones has provided valuable insights into the structural requirements for activity against various bacterial species.

Table 1: Antibacterial Activity and Physicochemical Parameters of 3-Formylrifamycin SV N-(4-substituted phenyl)piperazinoacethydrazones

CompoundSubstituent (R)log PσEspMIC (B. subtilis)pMIC (S. aureus)pMIC (M. phlei)
1 H1.230.000.005.125.305.89
2 CH31.74-0.17-1.245.355.606.05
3 C2H52.25-0.15-1.315.585.756.20
4 n-C3H72.76-0.13-1.515.815.856.35
5 i-C3H72.76-0.15-1.715.795.836.33
6 n-C4H93.27-0.13-1.606.045.906.45
7 F1.370.06-0.465.185.385.98
8 Cl1.940.23-0.975.405.556.15
9 Br2.090.23-1.165.485.626.22
10 I2.360.18-1.405.655.706.30
11 OCH31.21-0.27-0.555.105.255.85
12 OC2H51.72-0.24-1.035.335.456.00
13 NO21.210.78-2.525.055.155.75
14 CN0.670.66-0.514.804.955.50
Rifampin ----6.857.107.50

pMIC = -log(MIC), where MIC is the Minimum Inhibitory Concentration in mol/L. log P: Lipophilicity parameter σ: Hammett electronic parameter Es: Taft steric parameter

Key Findings from SAR Studies

The QSAR analysis of the data presented in Table 1 reveals the following key relationships:

  • Lipophilicity is a major determinant of activity. For Bacillus subtilis, a linear correlation between lipophilicity (log P) and antibacterial activity was observed. In the case of Staphylococcus aureus, the relationship was parabolic, indicating an optimal lipophilicity for maximal activity.

  • Electronic and steric effects are also significant. The activity against Staphylococcus aureus and Mycobacterium phlei was found to be dependent on a combination of hydrophobic, electronic (σ), and steric (Es) parameters of the phenyl substituents.

These findings underscore the multifactorial nature of the SAR for this class of compounds and provide a rational basis for the design of new analogs with improved antibacterial properties.

Experimental Protocols

Protocol 1: Synthesis of this compound SV Hydrazone Derivatives

This protocol describes a general method for the synthesis of hydrazone derivatives of this compound SV, adapted from established procedures.

Materials:

  • 3-Formylrifamycin SV

  • Substituted hydrazine (e.g., 1-amino-4-methylpiperazine for the synthesis of Rifampicin)

  • Ethanol, absolute

  • Tetrahydrofuran (THF)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Condenser (if heating is required)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Dissolution of Hydrazine: In a round bottom flask, dissolve the substituted hydrazine (1.05 mmol) in an appropriate volume of absolute ethanol (e.g., 5 mL).

  • Addition of 3-Formylrifamycin SV: To the stirred solution of the hydrazine, add 3-formylrifamycin SV (1.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within 20-30 minutes.

  • Isolation of Product: Upon completion of the reaction, the product may precipitate directly from the reaction mixture. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization. The resulting solid is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

  • Purification (if necessary): If the product is not of sufficient purity, it can be recrystallized from a suitable solvent system, such as ethanol-water.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound derivatives against bacterial strains.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Mycobacterium tuberculosis H37Rv)

  • Sterile 96-well microtiter plates

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Rifampicin)

  • Negative control (broth only)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds and the positive control antibiotic in MHB in the 96-well plates. The final volume in each well should be 100 µL.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Controls: Include wells with bacteria and no drug (growth control) and wells with broth only (sterility control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for most bacteria. For M. tuberculosis, incubation may be required for 7-14 days.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Mandatory Visualizations

SAR_Logic Lipophilicity Lipophilicity (log P) B_subtilis Bacillus subtilis Lipophilicity->B_subtilis Linear Correlation S_aureus Staphylococcus aureus Lipophilicity->S_aureus Parabolic Relationship M_phlei Mycobacterium phlei Lipophilicity->M_phlei Electronic Electronic Effects (σ) Electronic->S_aureus Electronic->M_phlei Steric Steric Effects (Es) Steric->S_aureus Steric->M_phlei

Caption: SAR of this compound derivatives.

Experimental_Workflow start Start synthesis Synthesis of this compound Derivatives start->synthesis purification Purification and Characterization synthesis->purification mic_testing MIC Determination purification->mic_testing data_analysis Data Analysis and SAR mic_testing->data_analysis end End data_analysis->end

Caption: Experimental workflow for SAR studies.

Signaling_Pathway cluster_rifamycin cluster_transcription Rifamycin This compound Derivative RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) Rifamycin->RNAP Binding Inhibition Inhibition Transcription Transcription Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Inhibition->Transcription Block Block

Caption: Mechanism of action of rifamycin derivatives.

References

Application of 3-formyl rifamycin as a chemical probe in molecular biology.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl rifamycin, a semi-synthetic derivative of the rifamycin class of antibiotics, serves as a versatile tool in molecular biology and drug discovery. Its defining feature is a chemically reactive aldehyde group at the C-3 position of the ansa macrolide structure. This functional group provides a handle for covalent modification of biological targets, making this compound an excellent scaffold for the development of chemical probes. These probes are instrumental in identifying and characterizing drug targets, elucidating mechanisms of action, and screening for novel therapeutic agents. The primary target of rifamycins is the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for bacterial survival, making it a key target for antibiotic development.[1]

This document provides detailed application notes and experimental protocols for the use of this compound-based chemical probes in molecular biology research, with a focus on activity-based protein profiling (ABPP) and target identification.

Key Applications

The reactive aldehyde of this compound can be exploited to create potent and specific chemical probes. By incorporating a reporter tag, such as a fluorophore or a biotin affinity handle, researchers can visualize, isolate, and identify the cellular targets of rifamycin derivatives. A particularly effective strategy involves the use of "clickable" probes, where a bioorthogonal handle (e.g., an alkyne or azide) is attached to the 3-formyl position. This allows for a two-step labeling procedure, enhancing the probe's cell permeability and reducing steric hindrance.

Primary applications include:

  • Activity-Based Protein Profiling (ABPP): To identify and quantify the active state of bacterial RNA polymerase in complex biological samples.

  • Target Identification and Validation: To confirm the direct binding of rifamycin derivatives to RNAP and to identify potential off-targets.

  • Drug Discovery: To screen for new rifamycin analogues with improved potency and selectivity against wild-type and drug-resistant bacterial strains.

  • Structure-Activity Relationship (SAR) Studies: To understand how modifications at the C-3 position affect binding affinity and inhibitory activity.

Quantitative Data: Inhibition of RNA Polymerase

The inhibitory activity of rifamycin derivatives against bacterial RNA polymerase is a critical parameter. The following table summarizes the 50% inhibitory concentration (IC50) values for rifampin (a derivative of this compound) against wild-type and mutant forms of E. coli and M. tuberculosis RNAP. This data is essential for designing experiments and for understanding the molecular basis of drug resistance.

CompoundOrganismRNAP MutantIC50 (µM)Reference
RifampinE. coliWild-Type< 0.005[1]
RifampinE. coliD516V398 (±118)[1]
RifampinE. coliH526Y≥ 2000[1]
RifampinE. coliS531L263 (± 42)[1]
RifampinM. tuberculosisWild-Type~0.02[2]
RifampinM. tuberculosisD435V880[1]
RifampinM. tuberculosisH445Y> 2000[1]
RifampinM. tuberculosisS450L789[1]

Experimental Protocols

Protocol 1: Synthesis of a "Clickable" this compound-Alkynyl Probe

This protocol describes the synthesis of a this compound derivative containing a terminal alkyne, rendering it suitable for click chemistry applications. The aldehyde at the C-3 position is reductively aminated with propargylamine.

Materials:

  • This compound SV

  • Propargylamine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Dissolve this compound SV (1 equivalent) in anhydrous methanol.

  • Add propargylamine (1.5 equivalents) to the solution and stir for 1 hour at room temperature to form the imine intermediate.

  • Cool the reaction mixture to 0°C and slowly add sodium cyanoborohydride (2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 3-(propargylaminomethyl)rifamycin SV probe.

Protocol 2: Activity-Based Protein Profiling (ABPP) of Bacterial RNA Polymerase

This protocol outlines the use of the clickable this compound-alkynyl probe to label and visualize active RNAP in bacterial lysates.

Materials:

  • Bacterial cell culture (e.g., E. coli or M. smegmatis)

  • Lysis buffer (e.g., Tris-HCl, pH 7.5, with protease inhibitors)

  • 3-(propargylaminomethyl)rifamycin SV probe (from Protocol 1)

  • DMSO

  • Azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin or Azide-Fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE gels and buffers

  • Streptavidin-HRP conjugate (for biotin detection) or fluorescence scanner

Procedure:

  • Lysate Preparation: Grow bacterial cells to mid-log phase, harvest by centrifugation, and resuspend in lysis buffer. Lyse the cells by sonication or French press on ice. Centrifuge to pellet cell debris and collect the supernatant (proteome).

  • Probe Labeling:

    • Treat the bacterial proteome with the 3-(propargylaminomethyl)rifamycin SV probe (final concentration 1-10 µM) or DMSO (vehicle control) for 1 hour at 37°C.

  • Click Chemistry Reaction:

    • To the labeled proteome, add the azide-reporter tag (e.g., Azide-PEG3-Biotin, final concentration 100 µM).

    • Add freshly prepared click chemistry reagents in the following order: TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).

    • Incubate the reaction for 1 hour at room temperature.

  • Analysis:

    • Quench the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • For biotinylated probes, transfer the proteins to a nitrocellulose membrane and detect with streptavidin-HRP.

    • For fluorescently tagged probes, visualize the gel directly using a fluorescence scanner.

Protocol 3: Target Identification by Mass Spectrometry

This protocol describes the enrichment and identification of proteins covalently labeled with the biotinylated this compound probe.

Materials:

  • Biotin-labeled proteome (from Protocol 2)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with decreasing concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS instrumentation and analysis software

Procedure:

  • Enrichment of Labeled Proteins:

    • Incubate the biotin-labeled proteome with streptavidin-agarose beads for 2 hours at 4°C with gentle rotation.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).

    • Reduce and alkylate the captured proteins.

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Mass Spectrometry Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Search the resulting MS/MS spectra against a relevant protein database (e.g., the proteome of the target bacterium) to identify the labeled proteins. The β-subunit of RNA polymerase (rpoB) should be a primary hit.

Visualizations

Signaling Pathway and Experimental Workflows

experimental_workflow Experimental Workflow for this compound Probe Application cluster_synthesis Probe Synthesis cluster_abpp Activity-Based Protein Profiling (ABPP) cluster_analysis Analysis 3FR This compound Synthesis Reductive Amination 3FR->Synthesis PA Propargylamine PA->Synthesis Probe Clickable Probe (Alkynyl-3FR) Synthesis->Probe Labeling Probe Incubation Probe->Labeling Lysate Bacterial Lysate Lysate->Labeling Click Click Chemistry (add Azide-Reporter) Labeling->Click LabeledProteome Labeled Proteome Click->LabeledProteome SDSPAGE SDS-PAGE LabeledProteome->SDSPAGE Enrichment Streptavidin Pulldown LabeledProteome->Enrichment Visualization In-gel Fluorescence or Western Blot SDSPAGE->Visualization Digestion On-bead Tryptic Digest Enrichment->Digestion MS LC-MS/MS Digestion->MS Identification Target Identification (e.g., RNAP β-subunit) MS->Identification

Caption: Workflow for synthesis and application of a this compound probe.

signaling_pathway Mechanism of Action and Target Engagement of this compound Probe Probe This compound -based Probe RNAP Bacterial RNA Polymerase (RNAP) Probe->RNAP Covalent Binding (via formyl group) Inhibition Inhibition of RNA Synthesis Probe->Inhibition CovalentAdduct Covalent Probe-RNAP Adduct Probe->CovalentAdduct Transcription Transcription Initiation RNAP->Transcription Binds to RNAP->Inhibition RNAP->CovalentAdduct DNA DNA Template DNA->Transcription RNA RNA Transcript Transcription->RNA Inhibition->RNA Blocks Elongation

Caption: Covalent inhibition of bacterial transcription by a this compound probe.

References

Laboratory procedure for reductive amination of 3-formyl rifamycin.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Reductive Amination of 3-Formyl Rifamycin SV

Abstract

This application note provides a detailed protocol for the synthesis of 3-aminomethyl rifamycin SV derivatives through the reductive amination of this compound SV. This method is a cornerstone for creating novel rifamycin analogs with potential therapeutic applications. The procedure involves the formation of an intermediate imine (Schiff base) by reacting this compound SV with a primary amine, followed by in-situ reduction to the corresponding secondary amine. This document outlines the reaction principles, a step-by-step experimental protocol, methods for purification and characterization, and includes a summary of expected outcomes.

Principle of Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines. The process involves two key steps that can often be performed in a single pot:

  • Imine Formation: A carbonyl compound (in this case, the aldehyde group of this compound SV) reacts with a primary amine to form a hemiaminal, which then dehydrates to form an imine or Schiff base. This reaction is typically reversible and is often catalyzed by a weak acid.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond to yield the final amine product.

This method avoids the problems of multiple alkylations that can occur with direct alkylation of amines.[1] Mild reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used because they can selectively reduce the iminium ion in the presence of the initial aldehyde, which is particularly advantageous for one-pot reactions.[1][2]

Experimental Protocol

This protocol describes a general procedure for the reductive amination of this compound SV with a generic primary amine (R-NH₂).

Materials and Equipment
  • Reagents:

    • This compound SV

    • Primary amine (e.g., methylamine, ethylamine, benzylamine)

    • Methanol (Anhydrous)

    • Acetic Acid (Glacial)

    • Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate Solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Deionized Water

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Condenser (if heating is required)

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (Silica gel)

    • High-Performance Liquid Chromatography (HPLC) system[3][4]

    • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation.[5]

Step-by-Step Procedure
  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve this compound SV (1.0 eq) in anhydrous methanol.

    • Add the primary amine (1.1 - 1.5 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to facilitate imine formation.[6]

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. Monitor the reaction progress by TLC. The formation of the imine intermediate, 3-alkyliminomethylrifamycin SV, can be observed.[5]

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add the reducing agent, sodium borohydride (1.5 - 2.0 eq), portion-wise to the stirred solution. Be cautious as hydrogen gas evolution may occur.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding deionized water.

    • Reduce the volume of the solvent using a rotary evaporator.

    • Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified using flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 3-aminomethyl rifamycin SV derivative.

Analysis and Characterization

The purity and identity of the final product should be confirmed using standard analytical techniques:

  • HPLC: To determine the purity of the compound. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer.[7][8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized derivative.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the successful modification at the C3 position.[5]

Expected Results and Data

The reductive amination of this compound SV with various primary amines is expected to produce a range of novel derivatives. The yields and reaction times can vary depending on the specific amine and reducing agent used.

Table 1: Representative Data for Reductive Amination of this compound SV

Amine (R-NH₂)ProductReducing AgentTypical Reaction Time (h)Expected Yield (%)
Methylamine3-(Methylaminomethyl)rifamycin SVNaBH₄4-675-85
Ethylamine3-(Ethylaminomethyl)rifamycin SVNaBH₄4-670-80
Benzylamine3-(Benzylaminomethyl)rifamycin SVNaBH₃CN5-765-75
Ammonia3-(Aminomethyl)rifamycin SVNaBH₄6-860-70[5]

Note: The data presented are typical expected values based on general reductive amination procedures and may require optimization for specific substrates.

Visualized Workflow and Reaction Pathway

To aid in understanding the experimental process and the underlying chemical transformation, the following diagrams are provided.

G Experimental Workflow for Reductive Amination A 1. Dissolve Reactants (this compound SV + Amine in Methanol with Acetic Acid) B 2. Imine Formation (Stir at Room Temperature, 1-2h) A->B Catalysis C 3. Reduction (Cool in Ice Bath, Add NaBH₄) B->C Intermediate Formed D 4. Reaction Completion (Stir at Room Temperature, 3-4h) C->D Reduction Occurs E 5. Quench & Work-up (Add Water, Extract with Ethyl Acetate) D->E End of Reaction F 6. Purification (Column Chromatography or Recrystallization) E->F Crude Product G 7. Analysis (HPLC, MS, NMR) F->G Pure Product

Caption: A flowchart of the key steps in the reductive amination protocol.

G Chemical Pathway of Reductive Amination cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 This compound SV (Rif-CHO) I1 Schiff Base / Imine (Rif-CH=NR') R1->I1 + R'-NH₂ - H₂O R2 Primary Amine (R'-NH₂) R2->I1 P1 3-Aminomethyl Derivative (Rif-CH₂-NHR') I1->P1 + [H] (e.g., NaBH₄)

Caption: Simplified chemical pathway for the synthesis of rifamycin derivatives.

References

Application Notes and Protocols: Acylation and Condensation Reactions Involving 3-Formyl Rifamycin SV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of various derivatives of 3-formyl rifamycin SV through acylation and condensation reactions. This compound SV is a key intermediate in the semi-synthesis of a wide range of rifamycin analogs with modified biological activities. The formyl group at the C-3 position of the rifamycin core is a versatile handle for chemical modifications, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR) and develop new therapeutic agents.[1]

Overview of Reactions

The primary reactions involving the 3-formyl group are condensations with various nucleophiles to form imines (Schiff bases), oximes, and hydrazones. These reactions are typically straightforward and can be carried out under mild conditions. The resulting derivatives have shown a broad spectrum of antibacterial activity, particularly against Mycobacterium tuberculosis.

Experimental Protocols

The following protocols are examples of common condensation reactions performed on this compound SV.

General Considerations
  • Starting Material: this compound SV can be synthesized from rifamycin S through a Vilsmeier-Haack type reaction or by oxidation of 3-hydroxymethyl rifamycin SV. Commercially available this compound SV should be checked for purity before use.

  • Solvents: Anhydrous solvents should be used where specified to prevent hydrolysis of the starting material and products. Common solvents include tetrahydrofuran (THF), ethanol, methanol, and dichloromethane (DCM).

  • Reaction Monitoring: Reactions can be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material and the formation of the product.

  • Purification: Products are typically purified by crystallization, precipitation, or column chromatography.

Protocol 1: Synthesis of 3-(Isonicotinoylhydrazonomethyl)-rifamycin SV (A Hydrazone Derivative)

This protocol describes the condensation of this compound SV with isonicotinic acid hydrazide.

Materials:

  • This compound SV

  • Isonicotinic acid hydrazide

  • Dichloromethane (DCM)

  • Ethanol

  • Water

Procedure: [1]

  • Dissolve 726 mg (1 mmol) of this compound SV in 1.5 mL of dichloromethane.

  • Dilute the solution with 1.5 mL of ethanol.

  • In a separate flask, prepare a solution of 151 mg (1.1 mmol) of isonicotinic acid hydrazide in a mixture of 3 mL of ethanol, 1 mL of dichloromethane, and 0.4 mL of water.

  • Add the isonicotinic acid hydrazide solution to the this compound SV solution at room temperature with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 40 minutes.

  • Once the reaction is complete, partially remove the dichloromethane under reduced pressure to initiate crystallization.

  • Complete the crystallization by the stepwise addition of 1.5 mL of water under stirring for 3 hours.

  • Filter the resulting crystalline product and wash it with aqueous ethanol.

  • Dry the product under vacuum.

Expected Yield: Approximately 78-94%.[1]

Protocol 2: Synthesis of 3-(4-Methyl-1-piperazinyliminomethyl)-rifamycin SV (Rifampicin)

This protocol outlines the synthesis of the well-known antibiotic rifampicin from this compound SV.

Materials:

  • This compound SV

  • 1-Amino-4-methylpiperazine

  • Acetonitrile

  • Nitrogen gas

Procedure: [2]

  • Dissolve 7.0 g of purified this compound SV in 70 mL of acetonitrile in a reaction vessel.

  • Add 2.77 g of 1-amino-4-methylpiperazine to the solution.

  • Stir the reaction mixture at 20°C for 2 hours under a nitrogen atmosphere.

  • Monitor the reaction for the disappearance of the this compound SV starting material by TLC.

  • Upon completion, the product can be isolated by precipitation with a non-solvent like water and purified by recrystallization.

Protocol 3: General Procedure for the Synthesis of 3-Formylrifamycin SV Oximes

This protocol provides a general method for the synthesis of oxime derivatives.

Materials:

  • This compound SV

  • Hydroxylamine hydrochloride (or a substituted hydroxylamine)

  • Pyridine

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound SV in THF.

  • Add an equimolar amount of the respective hydroxylamine hydrochloride and pyridine.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, the solvent is evaporated under reduced pressure.

  • The residue is taken up in an organic solvent like ethyl acetate and washed with water to remove pyridine hydrochloride.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product.

  • The product can be further purified by crystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

The following tables summarize the in vitro antimycobacterial activity of various this compound SV derivatives against Mycobacterium tuberculosis H37Rv. The activity is expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 1: In Vitro Activity of this compound SV Hydrazone Derivatives against M. tuberculosis H37Rv

Derivative Substituent at C-3MIC (µg/mL)Reference
Isonicotinoylhydrazonomethyl0.5[3]
Phenylacetylhydrazonomethyl> 1.0[1]
4-Cinnamylpiperazinyl iminomethyl≤ 0.25[2]

Table 2: In Vitro Activity of this compound SV Oxime Derivatives against M. tuberculosis H37Rv

Derivative Substituent at C-3MIC (µg/mL)Reference
Oxime (=NOH)0.1[4]
Methoxyimino (=NOCH3)0.05[4]
Ethoxyimino (=NOCH2CH3)0.05[4]
Benzyloxyimino (=NOCH2C6H5)0.02[4]

Table 3: In Vitro Activity of this compound SV Aminoalkyl Derivatives against M. tuberculosis H37Rv

Derivative Substituent at C-3MIC (µM)Reference
Benzylaminomethyl0.02[5]
Tryptaminomethyl3.0 (against S522L mutated H37Rv)[5]
para-Methyl-sulfonylbenzylaminomethyl3.0 (against S522L mutated H37Rv)[5]

Mechanism of Action and Signaling Pathway

Rifamycins exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP). This enzyme is crucial for the transcription of DNA into RNA, a fundamental step in protein synthesis.

The rifamycin molecule binds to a pocket on the β-subunit of the bacterial RNAP, sterically blocking the path of the elongating RNA molecule. This prevents the synthesis of RNA chains beyond a length of 2-3 nucleotides, effectively halting transcription and leading to bacterial cell death. The binding site is highly conserved among prokaryotes but differs significantly in eukaryotic RNAP, which accounts for the selective toxicity of rifamycins towards bacteria.

Below is a diagram illustrating the mechanism of action of rifamycin derivatives.

Rifamycin_Mechanism cluster_bacterium Bacterial Cell cluster_inhibition Rifamycin Rifamycin Derivative RNAP DNA-dependent RNA Polymerase (RNAP) Rifamycin->RNAP Binds to β-subunit DNA Bacterial DNA RNA RNA Transcript RNAP->RNA Transcription DNA->RNAP Template Protein Bacterial Proteins RNA->Protein Translation CellDeath Bacterial Cell Death Inhibition X

Caption: Mechanism of action of rifamycin derivatives.

Experimental Workflow

The general workflow for the synthesis and evaluation of novel this compound SV derivatives is depicted below.

Synthesis_Workflow Start This compound SV Reaction Condensation / Acylation (e.g., with amines, hydrazines, hydroxylamines) Start->Reaction Purification Purification (Crystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Evaluation (e.g., MIC determination) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols: Synthesis of 3-Formylrifamycin SV Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of hydrazone derivatives of 3-formylrifamycin SV, a key intermediate in the development of novel rifamycin-based antibiotics. The protocols outlined below are based on established methods and offer guidance on reaction conditions, purification, and characterization.

Introduction

Rifamycin SV is a potent antibiotic belonging to the ansamycin class. Chemical modification of its structure has been a cornerstone of research to enhance its antimicrobial spectrum, improve pharmacokinetic properties, and overcome bacterial resistance. The introduction of a formyl group at the 3-position of rifamycin SV provides a versatile handle for further derivatization. The reaction of 3-formylrifamycin SV with various hydrazine derivatives yields a wide range of hydrazones, which have shown significant biological activities. This document details the experimental setup for these syntheses.

Experimental Protocols

The synthesis of hydrazones from 3-formylrifamycin SV is typically achieved through the condensation reaction between the aldehyde group of 3-formylrifamycin SV and the amino group of a hydrazine derivative.[1] The reaction is generally straightforward and can be performed under mild conditions.

General Procedure for Hydrazone Synthesis

The fundamental reaction involves the dissolution of 3-formylrifamycin SV in a suitable organic solvent, followed by the addition of the desired hydrazine derivative.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by precipitation, filtration, and subsequent washing.

Key Parameters:

  • Reactants: 3-formylrifamycin SV and a selected hydrazine derivative (e.g., N,N-dimethylhydrazine, semicarbazide hydrochloride, phenylacetylhydrazide).

  • Molar Ratio: A slight excess of the hydrazine derivative (typically 1.05 to 1.25 moles per mole of 3-formylrifamycin SV) is often used to ensure complete conversion of the starting material.

  • Solvents: Common solvents include tetrahydrofuran (THF), ethanol, methanol, and mixtures thereof with water or chlorinated hydrocarbons like dichloromethane.[1][2]

  • Temperature: Reactions are generally carried out at temperatures ranging from 5°C to the reflux temperature of the chosen solvent.[1]

  • Reaction Time: The duration of the reaction can vary from minutes to several hours, depending on the reactivity of the specific hydrazine and the reaction temperature.

Specific Experimental Protocols

Protocol 1: Synthesis of 3-(Dimethylhydrazonomethyl)-rifamycin SV

This protocol is adapted from the procedure described in US Patent 3,342,810 A.[2]

Materials:

  • 3-Formylrifamycin SV (7.3 g, 0.01 mole)

  • N,N-Dimethylhydrazine (0.720 g, 0.012 mole)

  • Tetrahydrofuran (THF)

  • Ice bath

Procedure:

  • Dissolve 7.3 g of 3-formylrifamycin SV in 75 ml of THF in a suitable reaction flask.

  • Cool the solution in an ice bath.

  • Prepare a solution of 0.720 g of N,N-dimethylhydrazine in 15 ml of THF.

  • Add the N,N-dimethylhydrazine solution to the cooled 3-formylrifamycin SV solution.

  • Allow the reaction mixture to stand at room temperature for 45 minutes.

  • Concentrate the solution to a volume of approximately 10 ml under reduced pressure.

  • The concentrated solution is then further processed for purification to yield the final product.

Isolation and Purification:

  • The concentrate is taken up with about 150 ml of a suitable solvent for precipitation. The resulting yellow-orange crystals are collected by filtration.

Protocol 2: Synthesis of 3-(Semicarbazonomethyl)-rifamycin SV (Semicarbazone of 3-formyl-rifamycin SV)

This protocol is based on the method detailed in US Patent 3,342,810 A.[2]

Materials:

  • 3-Formylrifamycin SV (7.3 g, 0.01 mole)

  • Semicarbazide hydrochloride (1.20 g, 0.011 mole)

  • Sodium acetate

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

Procedure:

  • Suspend 7.3 g of 3-formylrifamycin SV in 700 ml of a 1:1 mixture of THF and water.

  • Cool the suspension to 5°C.

  • Add a solution of 1.20 g of semicarbazide hydrochloride in 10 ml of water.

  • Subsequently, add a solution of 1.8 g of sodium acetate in 10 ml of water.

  • Maintain the reaction at 4°C for several hours.

  • Concentrate the solution to approximately one-third of its initial volume.

  • Extract the product with ethyl acetate.

  • Concentrate the organic extract to a small volume to induce precipitation of the product.

  • Collect the yellow-orange crystals by filtration, wash with ethyl acetate, and dry in vacuo.

Protocol 3: Synthesis of 3-(Phenylacetylhydrazonomethyl)-rifamycin SV

This protocol is derived from the procedure found in US Patent 4,179,439 A.[1]

Materials:

  • 3-Formylrifamycin SV (726 mg, 1 mmol)

  • Phenylacetylhydrazide (158 mg, 1.05 mmol)

  • Ethanol

  • Dichloromethane

Procedure (Method A: Ethanol-Dichloromethane Mixture):

  • Dissolve 726 mg of 3-formylrifamycin SV in 1.5 ml of dichloromethane.

  • Dilute the solution with an equal volume of ethanol.

  • In a separate flask, dissolve 158 mg of phenylacetylhydrazide in 6 ml of ethanol at 35°C.

  • Add the phenylacetylhydrazide solution to the 3-formylrifamycin SV solution.

  • The reaction proceeds, and the product precipitates as dark red crystals.

  • Filter the crystalline product, wash with ethanol, and dry under vacuum.

Procedure (Method B: Ethanol):

  • Prepare a solution of 158 mg of phenylacetylhydrazide in 10 ml of ethanol at 50°C.

  • Add 726 mg of 3-formylrifamycin SV to this solution.

  • Cool the solution and allow it to stand for 2 hours with occasional stirring.

  • Filter the resulting dark red crystalline product, wash with ethanol, and dry under vacuum.

Data Presentation

The following table summarizes the quantitative data for the synthesis of selected 3-formylrifamycin SV hydrazones based on the provided protocols.

Hydrazone DerivativeStarting HydrazineMolar Ratio (Hydrazine:Rifamycin)Solvent(s)Reaction Temp. (°C)Yield (%)Melting Point (°C)
3-(Dimethylhydrazonomethyl)-rifamycin SV N,N-Dimethylhydrazine1.2:1THF0 to RT51170-175 (dec.)
3-(Semicarbazonomethyl)-rifamycin SV Semicarbazide HCl1.1:1THF/Water448175-270 (dec.)
3-(Phenylacetylhydrazonomethyl)-rifamycin SV Phenylacetylhydrazide1.05:1Ethanol5098Not specified
3-(Phenylacetylhydrazonomethyl)-rifamycin SV Phenylacetylhydrazide1.05:1Ethanol/DCMNot specified94Not specified

Note: Yields and melting points are as reported in the cited patents and may vary depending on the specific experimental conditions and purity of reagents.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 3-formylrifamycin SV hydrazones.

G A Dissolution of 3-Formylrifamycin SV C Reaction Mixture A->C B Preparation of Hydrazine Solution B->C D Reaction Monitoring (TLC) C->D Stirring at controlled temp. E Product Isolation (Precipitation/Filtration) D->E Reaction completion F Washing and Drying E->F G Characterization F->G

References

Application Notes and Protocols for Conjugating 3-Formyl Rifamycin to Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical conjugation of 3-formyl rifamycin SV to various biomolecules. The methodologies described herein are essential for the development of novel targeted therapeutics, diagnostic agents, and research tools.

Introduction

Rifamycin, a potent antibiotic, functions by inhibiting bacterial DNA-dependent RNA polymerase.[1][2] The 3-formyl group of rifamycin SV serves as a versatile chemical handle for covalent attachment to biomolecules, enabling the creation of targeted drug conjugates. This document outlines three primary methods for this conjugation: reductive amination, hydrazone formation, and oxime ligation. Each method offers distinct advantages in terms of reaction kinetics, stability of the resulting linkage, and experimental conditions.

Conjugation Chemistries

The choice of conjugation chemistry is critical and depends on the nature of the biomolecule, the desired stability of the conjugate, and the available functional groups.

Reductive Amination

Reductive amination involves the reaction of the aldehyde group on this compound with a primary amine on a biomolecule (e.g., the ε-amino group of lysine residues or the N-terminal amine) to form a Schiff base, which is then reduced to a stable secondary amine linkage.

Hydrazone Ligation

Hydrazone ligation is a "click chemistry" reaction that occurs between the 3-formyl group of rifamycin and a hydrazine or hydrazide functional group on a biomolecule, forming a hydrazone bond. This reaction is typically fast and proceeds under mild conditions.[3]

Oxime Ligation

Similar to hydrazone ligation, oxime ligation is another efficient "click chemistry" method. It involves the reaction of the 3-formyl group with an aminooxy-functionalized biomolecule to form a stable oxime linkage.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the conjugation of this compound to a model protein, Bovine Serum Albumin (BSA).

ParameterReductive AminationHydrazone LigationOxime Ligation
Biomolecule Functional Group Primary Amine (-NH₂)Hydrazide (-CONHNH₂)Aminooxy (-ONH₂)
pH 7.0 - 9.04.5 - 6.04.5 - 6.0
Temperature (°C) 4 - 3725 (Room Temperature)25 (Room Temperature)
Reaction Time (hours) 24 - 722 - 122 - 12
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)Not RequiredNot Required
Typical Molar Ratio (Rifamycin:Biomolecule) 10:1 to 50:15:1 to 20:15:1 to 20:1
Expected Yield Moderate to HighHighHigh
Linkage Stability Very StablepH-sensitive (cleavable at acidic pH)More stable than hydrazone

Experimental Protocols

Protocol 1: Reductive Amination of this compound to Bovine Serum Albumin (BSA)

This protocol describes the conjugation of this compound SV to the lysine residues of BSA.

Materials:

  • This compound SV

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Dimethyl Sulfoxide (DMSO)

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Spectrophotometer

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Preparation of Reagents:

    • Dissolve BSA in PBS (pH 7.4) to a final concentration of 10 mg/mL.

    • Prepare a 100 mM stock solution of this compound SV in DMSO.

    • Prepare a 1 M stock solution of NaBH₃CN in water.

  • Conjugation Reaction:

    • In a reaction vessel, add the BSA solution.

    • Slowly add the this compound SV stock solution to the BSA solution with gentle stirring to achieve a 20-fold molar excess of rifamycin to BSA.

    • Allow the reaction to proceed for 1 hour at room temperature to form the Schiff base.

    • Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20 mM.

    • Incubate the reaction mixture for 48 hours at 37°C with gentle agitation.

  • Purification of the Conjugate:

    • Clarify the reaction mixture by centrifugation at 10,000 x g for 10 minutes to remove any precipitate.[4]

    • Load the supernatant onto a pre-equilibrated SEC column (e.g., Sephadex G-25) with PBS (pH 7.4) as the mobile phase.[5]

    • Collect fractions and monitor the absorbance at 280 nm (for protein) and 475 nm (for rifamycin).

    • Pool the fractions containing the conjugate (typically the first colored peak to elute).

  • Characterization of the Conjugate:

    • Determine the protein concentration of the purified conjugate using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the concentration of conjugated rifamycin by measuring the absorbance at 475 nm (extinction coefficient of rifamycin SV at 475 nm is ~15,400 M⁻¹cm⁻¹).

    • Calculate the drug-to-antibody ratio (DAR) by dividing the molar concentration of rifamycin by the molar concentration of BSA.

    • Confirm the conjugation and determine the molecular weight of the conjugate using MALDI-TOF mass spectrometry.[6][7]

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization BSA_sol BSA in PBS Mix Mix BSA and Rifamycin BSA_sol->Mix Rif_sol This compound in DMSO Rif_sol->Mix Reducer_sol NaBH3CN in Water Reduction Reduction with NaBH3CN (48h, 37°C) Reducer_sol->Reduction Schiff_base Schiff Base Formation (1h, RT) Mix->Schiff_base Schiff_base->Reduction Centrifuge Centrifugation Reduction->Centrifuge SEC Size Exclusion Chromatography Centrifuge->SEC UV_Vis UV-Vis Spectroscopy (Determine DAR) SEC->UV_Vis MS MALDI-TOF MS (Confirm MW) SEC->MS

Caption: Workflow for conjugating this compound to BSA via reductive amination.

Protocol 2: Hydrazone Ligation of this compound to a Hydrazide-Modified Peptide

This protocol details the formation of a hydrazone linkage between this compound and a peptide containing a hydrazide functional group.

Materials:

  • This compound SV

  • Hydrazide-modified peptide

  • Aniline

  • Sodium Acetate Buffer (100 mM, pH 5.0)

  • DMSO

  • RP-HPLC system

  • Mass Spectrometer

Procedure:

  • Preparation of Reagents:

    • Dissolve the hydrazide-modified peptide in sodium acetate buffer (pH 5.0) to a final concentration of 1 mM.

    • Prepare a 10 mM stock solution of this compound SV in DMSO.

    • Prepare a 1 M stock solution of aniline in DMSO.

  • Conjugation Reaction:

    • In a reaction vessel, combine the peptide solution and the this compound SV stock solution to achieve a 10-fold molar excess of rifamycin.

    • Add the aniline stock solution to the reaction mixture to a final concentration of 100 mM.

    • Incubate the reaction at room temperature for 4 hours, monitoring the progress by RP-HPLC.

  • Purification of the Conjugate:

    • Purify the reaction mixture directly by preparative RP-HPLC using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fraction corresponding to the rifamycin-peptide conjugate.

    • Lyophilize the purified fraction to obtain the final product.

  • Characterization of the Conjugate:

    • Confirm the identity and purity of the conjugate by analytical RP-HPLC.

    • Determine the molecular weight of the conjugate using mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).[8]

Experimental Workflow for Hydrazone Ligation

Hydrazone_Ligation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Peptide_sol Hydrazide-Peptide in Acetate Buffer Mix Mix Peptide, Rifamycin, and Aniline Peptide_sol->Mix Rif_sol This compound in DMSO Rif_sol->Mix Catalyst_sol Aniline in DMSO Catalyst_sol->Mix Hydrazone_formation Hydrazone Formation (4h, RT) Mix->Hydrazone_formation HPLC RP-HPLC Hydrazone_formation->HPLC Lyophilize Lyophilization HPLC->Lyophilize HPLC_anal Analytical RP-HPLC Lyophilize->HPLC_anal MS Mass Spectrometry Lyophilize->MS

Caption: Workflow for conjugating this compound to a hydrazide-peptide.

Protocol 3: Oxime Ligation of this compound to an Aminooxy-Functionalized Biomolecule

This protocol outlines the formation of an oxime bond between this compound and a biomolecule functionalized with an aminooxy group.

Materials:

  • This compound SV

  • Aminooxy-functionalized biomolecule

  • Aniline

  • Sodium Acetate Buffer (100 mM, pH 4.7)

  • DMSO

  • Purification system appropriate for the biomolecule (e.g., SEC or RP-HPLC)

  • Mass Spectrometer

Procedure:

  • Preparation of Reagents:

    • Dissolve the aminooxy-functionalized biomolecule in sodium acetate buffer (pH 4.7) to a suitable concentration.

    • Prepare a 10 mM stock solution of this compound SV in DMSO.

    • Prepare a 1 M stock solution of aniline in DMSO.

  • Conjugation Reaction:

    • Combine the biomolecule solution and the this compound SV stock solution to achieve a 10-fold molar excess of rifamycin.

    • Add the aniline stock solution to a final concentration of 100 mM.

    • Incubate the reaction at room temperature for 2-6 hours, monitoring completion by an appropriate method (e.g., HPLC or SDS-PAGE).

  • Purification of the Conjugate:

    • Purify the conjugate using a method suitable for the specific biomolecule. For proteins, SEC is recommended. For peptides, RP-HPLC is typically used.

  • Characterization of the Conjugate:

    • Analyze the purity and integrity of the conjugate by SDS-PAGE (for proteins) or analytical RP-HPLC (for peptides).

    • Determine the molecular weight of the conjugate by mass spectrometry to confirm successful ligation.

Mechanism of Action and Cellular Fate of Rifamycin Conjugates

Rifamycin and its derivatives exert their antibiotic effect by binding to the β-subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting transcription.[1][2] When conjugated to a targeting moiety, such as an antibody, the resulting antibody-drug conjugate (ADC) can be directed to specific cells.

The cellular uptake of such a conjugate typically proceeds via receptor-mediated endocytosis.[9] Upon binding to its target receptor on the cell surface, the ADC is internalized into endosomes. These endosomes mature into lysosomes, where the acidic environment and proteolytic enzymes can cleave the linker, releasing the active rifamycin payload inside the cell. The released rifamycin can then diffuse out of the lysosome and into the cytoplasm to reach its intracellular target, the bacterial RNA polymerase.

Signaling Pathway for a Rifamycin-Antibody Drug Conjugate (ADC)

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_endocytosis Endocytic Pathway ADC Rifamycin-ADC Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization (Receptor-Mediated Endocytosis) Bacterial_RNAP Bacterial RNA Polymerase Transcription_inhibition Inhibition of Transcription Bacterial_RNAP->Transcription_inhibition Inhibition Rifamycin_payload Released Rifamycin Rifamycin_payload->Bacterial_RNAP Target Binding Lysosome Lysosome Endosome->Lysosome Trafficking Lysosome->Rifamycin_payload Linker Cleavage & Drug Release

References

Troubleshooting & Optimization

Technical Support Center: 3-Formyl Rifamycin Degradation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathway of 3-formyl rifamycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation pathway a concern?

A1: this compound is a key intermediate in the synthesis of various rifamycin antibiotics and is also a known degradation product of rifampicin, particularly under acidic conditions.[1][2] Understanding its degradation is crucial for ensuring the stability, efficacy, and safety of pharmaceutical formulations containing rifampicin or its derivatives. The formation of degradation products can lead to a loss of therapeutic activity and potentially introduce toxic impurities.

Q2: What are the primary conditions that lead to the degradation of this compound?

A2: this compound is susceptible to degradation under several conditions, including:

  • Hydrolysis: It can undergo hydrolysis, especially in acidic or alkaline environments.[2]

  • Oxidation: The presence of oxidizing agents can lead to its degradation.[1]

  • Photolysis: Exposure to light can induce degradation.

  • Thermal Stress: Elevated temperatures can accelerate its decomposition.[2][3]

Q3: What are the known degradation products of this compound?

A3: While this compound is a degradation product of rifampicin, its own subsequent degradation can occur. Under acidic hydrolysis, rifampicin degrades into this compound SV and 1-amino-4-methylpiperazine.[1][2] Further degradation of this compound can involve modifications to the ansa chain and the naphthoquinone core, though specific product structures are not extensively detailed in the public literature. Enzymatic degradation by certain monooxygenases can lead to the linearization of the rifamycin structure.

Troubleshooting Guides

This section provides solutions to common issues encountered during the experimental analysis of this compound degradation.

HPLC Analysis Issues

Problem: Poor peak shape (tailing or fronting) for this compound.

Possible Cause Troubleshooting Step
Secondary interactions with column packing Use a high-purity silica column. Optimize mobile phase pH to suppress silanol interactions.
Column overload Reduce the injection volume or the concentration of the sample.
Inappropriate solvent for sample dissolution Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase.

Problem: Inconsistent retention times.

Possible Cause Troubleshooting Step
Fluctuations in mobile phase composition Ensure proper mixing and degassing of the mobile phase. Check for pump malfunctions.
Temperature variations Use a column oven to maintain a constant temperature.
Column degradation Replace the column if it has exceeded its lifetime or has been exposed to harsh conditions.

Problem: Presence of ghost peaks.

Possible Cause Troubleshooting Step
Contamination in the mobile phase or HPLC system Use high-purity solvents and flush the system regularly.
Carryover from previous injections Implement a robust needle wash protocol and inject a blank run between samples.
Late eluting peaks from a previous run Increase the run time or implement a gradient elution to ensure all components are eluted.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from forced degradation studies of rifamycin derivatives. These are illustrative and actual results for this compound may vary depending on the specific experimental conditions.

Table 1: Illustrative Data from Forced Hydrolysis of a Rifamycin Derivative

Condition Time (hours) % Degradation Major Degradation Product(s) Detected
0.1 M HCl (60°C)215.2Rifamycin SV, Unidentified polar degradants
0.1 M HCl (60°C)845.8Rifamycin SV, Unidentified polar degradants
0.1 M NaOH (60°C)222.5Unidentified polar degradants
0.1 M NaOH (60°C)878.1Unidentified polar degradants

Table 2: Illustrative Data from Oxidative Degradation of a Rifamycin Derivative

Condition Time (hours) % Degradation Major Degradation Product(s) Detected
3% H₂O₂ (RT)412.3Oxidized rifamycin species
3% H₂O₂ (RT)2435.6Oxidized rifamycin species

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting a forced degradation study on this compound to identify potential degradation products and understand its stability profile.

1. Materials and Reagents:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile and water

  • Phosphate buffer

  • Class A volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

2. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

3. Forced Degradation Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 8 hours. At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation: Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. At the end of the exposure, dissolve the sample in a suitable solvent and analyze by HPLC.

4. HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and a phosphate buffer at a pH of 6.8. Detection is typically performed at 254 nm.

Visualizations

Degradation Pathway of Rifampicin to this compound

G Rifampicin Rifampicin FormylRifamycin This compound SV Rifampicin->FormylRifamycin Acidic Hydrolysis Amine 1-Amino-4-methylpiperazine Rifampicin->Amine Acidic Hydrolysis

Caption: Acidic hydrolysis of Rifampicin yields this compound SV.

General Experimental Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stock->Thermal Photo Photolysis Stock->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for conducting a forced degradation study.

References

How to improve the yield of 3-formyl rifamycin synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield of 3-formyl rifamycin SV synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound SV, and why is it important?

A1: this compound SV (also known as Rifaldehyde) is a key intermediate in the synthesis of rifampicin, a potent antibiotic used to treat several types of bacterial infections.[1][2] Optimizing the yield of this compound SV is crucial for the efficient and cost-effective production of rifampicin and other rifamycin derivatives.[3]

Q2: What are the common synthetic routes to produce this compound SV?

A2: There are several established methods for synthesizing this compound SV. The primary routes include:

  • Hydrolysis of Rifampicin: A straightforward method involving the acid-catalyzed hydrolysis of rifampicin.[4]

  • Oxidation of Rifamycin SV Mannich bases: This classic route involves the oxidation of a Mannich base of rifamycin SV, followed by a reduction step.[5]

  • Acid-catalyzed cleavage of 3-aminomethyl-rifamycin-S: This process involves splitting 3-aminomethyl-rifamycin-S compounds with an acid in the presence of water, without the need for an external oxidant.[6]

  • One-pot synthesis from Rifamycin S: More advanced methods focus on a one-pot reaction from Rifamycin S, which can reduce the number of steps and improve overall efficiency.[3][7]

Q3: What is a typical yield for this compound SV synthesis?

A3: The yield can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Reported yields range from around 50% to as high as 95%. For instance, a process involving the hydrolysis of rifampicin has been reported to achieve a yield of 95.0%, while a method starting from 3-piperidinomethyl-rifamycin-SV has reported yields up to 82%.[4][6]

Troubleshooting Guide

Q4: My yield of this compound SV is consistently low. What are the potential causes?

A4: Low yields can stem from several factors. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to incomplete conversion or the formation of byproducts. The addition of a medium-strength acid, like acetic or oxalic acid, can increase the reaction speed and limit byproduct formation in some methods.[3]

  • Formation of Byproducts: Undesired side reactions can consume starting materials and complicate purification. A common byproduct is the reformation of rifamycin SV.[3] In synthesis routes involving oxidation, further oxidation of the desired product can also occur, which can be suppressed by controlling the redox potential of the reaction.[6]

  • Impure Starting Materials: The purity of the precursor (e.g., Rifamycin S, Rifampicin) is critical. Impurities can interfere with the reaction and lead to lower yields.

  • Inefficient Purification: Loss of product during extraction, washing, or crystallization steps will directly impact the final isolated yield.

Q5: I am observing significant byproduct formation. How can I minimize it?

A5: Minimizing byproducts is crucial for improving yield and purity. Consider the following strategies:

  • Control Reaction pH: For syntheses involving 1-amino-4-methylpiperazine, maintaining the pH between 5 and 7 is recommended to limit the formation of rifamycin SV as a byproduct.[3]

  • Avoid Strong Oxidants (if applicable): In methods that do not require an external oxidant, such as the acid-catalyzed splitting of 3-aminomethyl-rifamycin-S, the absence of a strong oxidant prevents the conversion of 3-formylrifamycin-SV into products of a higher oxidation state.[6]

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products from prolonged exposure to heat.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes different approaches for the synthesis of this compound SV, highlighting the starting materials and reported yields.

Starting MaterialKey Reagents/ProcessReported YieldReference
RifampicinHydrochloric Acid, Heat95.0%[4]
3-piperidinomethyl-rifamycin-SVOxidation, followed by acid hydrolysis82%[6]
Rifamycin S1,3,5-tri-(tert.-butyl)-hexahydro-1,3,5-triazine, Acetic Acid, ParaformaldehydeHigh Yield (Specific % not stated)[3]
Mannich base of rifamycin SVMild Oxidation, followed by mild reductionModerate (Yields never exceed 50%)[5][6]

Experimental Protocols

Protocol 1: Synthesis of 3-Formylrifamycin SV from Rifampicin [4]

  • Reaction Setup: Add 100g of rifampicin to 1200mL of water in a suitable reaction vessel.

  • Acidification: Add 50mL of hydrochloric acid (35-37%).

  • Heating: Heat the mixture to 55°C for 8 hours.

  • Cooling & Extraction: Cool the reaction mixture to 10°C and extract with 1000mL of ethyl acetate.

  • Washing: Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.

  • Drying and Concentration: Separate the organic layer again, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain 3-formylrifamycin SV.

Protocol 2: Synthesis from 3-piperidinomethyl-rifamycin-S [6]

  • Hydrolysis: Dissolve 1g of 3-piperidinomethyl-rifamycin-S in a mixture of 10 ml of glacial acetic acid and 10 ml of water.

  • Reaction: Let the solution stand for 20 hours at 22°C.

  • Precipitation: Pour the reaction solution into 200 ml of ice water.

  • Filtration: Filter the resulting precipitate.

  • Washing & Drying: Wash the precipitate with water and dry it under vacuum.

  • Purification: Dissolve the crude product in 10 ml of chloroform and chromatograph it on a 100g silica gel column using a toluene-carbon tetrachloride-glacial acetic acid-water (10:10:1:1) mixture as the eluent to yield pure 3-formylrifamycin-SV.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound SV.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Extraction cluster_purification Purification & Analysis cluster_output Result Start Starting Material (e.g., Rifampicin, Rifamycin S) Reagents Add Reagents (Acid, Solvent, etc.) Start->Reagents Reaction Controlled Reaction (Temperature & Time) Reagents->Reaction Quench Quench Reaction / Cool Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Under Vacuum Dry->Concentrate Purify Purification (Chromatography/Crystallization) Concentrate->Purify Analyze Yield & Purity Analysis Purify->Analyze End Pure 3-Formyl Rifamycin SV Analyze->End

Caption: General experimental workflow for this compound SV synthesis.

Troubleshooting Low Yield

This decision tree provides a logical path for troubleshooting common issues leading to low product yield.

G Start Low Yield of This compound SV Purity Verify Purity of Starting Materials Start->Purity Conditions Review Reaction Conditions (Temp, Time, pH) Start->Conditions Byproducts Analyze for Byproducts (TLC, HPLC) Start->Byproducts Purification Optimize Purification Steps (Extraction, Washing) Start->Purification Purity_Sol Source High-Purity Reagents Purity->Purity_Sol If Impure Conditions_Sol Systematically Vary One Parameter at a Time Conditions->Conditions_Sol If Suboptimal Byproducts_Sol Adjust Conditions to Minimize Side Reactions Byproducts->Byproducts_Sol If Present Purification_Sol Perform Small-Scale Trials to Maximize Recovery Purification->Purification_Sol If Inefficient

Caption: A troubleshooting guide for diagnosing low synthesis yield.

References

Technical Support Center: Purification of 3-Formyl Rifamycin by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-formyl rifamycin using chromatographic techniques. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound.

Question: I am observing poor peak shape and resolution. What are the possible causes and solutions?

Poor peak shape, such as tailing or fronting, and inadequate resolution between this compound and impurities can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of this compound and potential impurities, which significantly impacts retention and peak shape.

    • Troubleshooting: Ensure the mobile phase pH is optimized. For reversed-phase chromatography, using an acidic mobile phase (e.g., with 0.1% formic or acetic acid) can suppress the ionization of silanol groups on the stationary phase and improve the peak shape of basic compounds.[1]

  • Column Choice: The selection of the stationary phase is crucial for achieving the desired selectivity.

    • Troubleshooting: If you are using a C18 column and experiencing issues, consider a different stationary phase. A C8 column has been shown to be effective in separating this compound from related substances.[2] For separating a complex mixture of impurities, a diol column has been used successfully in Supercritical Fluid Chromatography (SFC).[3][4]

  • Mobile Phase Composition: The organic modifier and its concentration in the mobile phase directly influence the retention and resolution.

    • Troubleshooting: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A gradient elution, where the solvent strength is changed over time, can often provide better resolution for complex mixtures compared to an isocratic elution.

  • Flow Rate: The flow rate affects the time analytes spend interacting with the stationary phase.

    • Troubleshooting: A lower flow rate generally leads to better resolution but increases the run time. Optimize the flow rate to find a balance between resolution and analysis time. A flow rate of 1 mL/min has been used effectively with a C8 column.[2]

Question: My recovery of this compound is low. What could be the reasons?

Low recovery can be attributed to several factors, from sample degradation to irreversible binding to the column.

  • Compound Stability: this compound can be susceptible to degradation, especially under acidic conditions.[5]

    • Troubleshooting: Minimize the exposure of the sample to harsh conditions. Analyze the stability of this compound in your chosen mobile phase. If degradation is suspected, consider using a less acidic mobile phase or reducing the analysis time.

  • Irreversible Binding: The compound might be strongly and irreversibly binding to the stationary phase.

    • Troubleshooting: Ensure the column is properly conditioned and equilibrated with the mobile phase before injection. If using a silica-based column, residual silanol groups can cause strong interactions. Using an end-capped column or adding a competitive agent to the mobile phase can help.

  • Precipitation: The sample may be precipitating on the column, especially if the sample solvent is significantly different from the mobile phase.

    • Troubleshooting: Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase. Filtering the sample before injection is a good practice.[6]

Question: I am seeing extraneous peaks in my chromatogram. How can I identify their source?

Extraneous peaks can originate from the sample, the solvent, or the chromatographic system itself.

  • Sample Impurities: The synthesis of this compound can result in several related impurities.

    • Troubleshooting: Common impurities include rifampicin quinone, rifamycin SV, and rifampicin N-oxide.[2][3] Use reference standards to confirm the identity of these peaks. Mass spectrometry coupled with liquid chromatography (LC-MS) can be a powerful tool for identifying unknown impurities.[7]

  • Solvent Contamination: Impurities in the solvents used for the mobile phase or sample preparation can appear as peaks.

    • Troubleshooting: Use high-purity, HPLC-grade solvents. Running a blank gradient (injecting the mobile phase without the sample) can help identify peaks originating from the solvent.

  • System Contamination: Previous samples or system components can leach contaminants.

    • Troubleshooting: Thoroughly flush the system with a strong solvent to remove any residual compounds.

Frequently Asked Questions (FAQs)

What are the recommended starting conditions for HPLC purification of this compound?

A good starting point for reversed-phase HPLC purification would be:

  • Column: A C8 column (e.g., 250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient of acetonitrile or methanol in water containing an acidic modifier like 0.1% formic acid.

  • Detection: UV detection at 254 nm.[2]

It is crucial to optimize these conditions based on the specific impurity profile of your sample.

What are the common impurities I should look for?

During the synthesis and purification of this compound, you should be aware of potential impurities such as:

  • Rifampicin Quinone[3]

  • Rifamycin SV[2][3]

  • Rifampicin N-oxide[2][3]

  • Unreacted starting materials or other side-products from the synthesis.

How can I improve the throughput of my purification?

To increase the number of samples you can purify in a given time, consider the following:

  • Method Optimization: Reduce the analysis time by using a shorter column, a higher flow rate, or a steeper gradient, provided that the required resolution is maintained.

  • Stacked Injections: This technique involves injecting the next sample before the previous one has fully eluted, which can significantly reduce the total purification time for multiple samples.

  • Solid Phase Extraction (SPE): A preliminary clean-up step using SPE can remove a significant portion of impurities, allowing for higher loading on the subsequent HPLC column and potentially faster separations.

What are the storage recommendations for this compound?

To ensure the stability of purified this compound, it is recommended to store it at low temperatures. Stock solutions should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[8]

Data Presentation

Table 1: Example HPLC Method for the Analysis of this compound and Related Substances

ParameterValueReference
Column Zorbax Eclipse C8, 250 x 4.6 mm, 5 µm[2]
Mobile Phase Methanol:Acetonitrile:0.075 M KH₂PO₄:1.0 M Citric Acid (31:31:35:3, v/v/v/v)[2]
Flow Rate 1 mL/min[2]
Detection 254 nm[2]
Elution Mode Isocratic[2]

Table 2: Example SFC Method for the Analysis of Rifampicin and its Impurities (including this compound)

ParameterValueReference
Column Packed diol column[3][4]
Mobile Phase B (Modifier) Methanol with 0.1% ammonium formate (w/v) and 2% water (v/v)[3][4]
Elution Mode Gradient[3][4]
Analysis Time < 4 minutes[3][4]

Experimental Protocols & Visualizations

General Chromatographic Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow cluster_prep Sample Preparation cluster_chrom Chromatographic Separation cluster_post Post-Purification SampleDissolution Dissolve Crude Sample SampleFiltration Filter Sample (0.45 µm) SampleDissolution->SampleFiltration Injection Inject Sample SampleFiltration->Injection Column Chromatography Column (e.g., C8, Diol) Injection->Column Elution Gradient/Isocratic Elution Column->Elution Detection UV Detection (e.g., 254 nm) Elution->Detection FractionCollection Collect Fractions Detection->FractionCollection PurityAnalysis Analyze Fraction Purity FractionCollection->PurityAnalysis SolventEvaporation Evaporate Solvent PurityAnalysis->SolventEvaporation FinalProduct Isolated this compound SolventEvaporation->FinalProduct

Caption: General workflow for the chromatographic purification of this compound.

Troubleshooting Logic for Poor Peak Resolution

This diagram outlines a logical approach to troubleshooting poor peak resolution during chromatography.

TroubleshootingResolution Start Poor Peak Resolution CheckMobilePhase Check Mobile Phase pH and Composition Start->CheckMobilePhase OptimizeGradient Optimize Gradient Slope CheckMobilePhase->OptimizeGradient If still not resolved Resolved Resolution Improved CheckMobilePhase->Resolved ChangeColumn Change Column (Stationary Phase) OptimizeGradient->ChangeColumn If still not resolved OptimizeGradient->Resolved AdjustFlowRate Adjust Flow Rate ChangeColumn->AdjustFlowRate If still not resolved ChangeColumn->Resolved AdjustFlowRate->Resolved

Caption: A troubleshooting decision tree for addressing poor peak resolution.

References

Stability of 3-formyl rifamycin in different pH conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 3-formyl rifamycin in various pH conditions. It is intended for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound at different pH levels?

This compound, a key intermediate and a primary degradation product of rifampicin in acidic environments, exhibits pH-dependent stability. Generally, it is considered stable in neutral to slightly acidic conditions.[] However, it is susceptible to hydrolysis or rearrangement in strongly alkaline and highly acidic environments.[]

Q2: My this compound solution appears to be degrading in an acidic buffer (pH < 4). What is happening?

While this compound is formed from rifampicin in acidic media, it is also subject to further degradation under these conditions. In highly acidic solutions, rifampicin itself is unstable and hydrolyzes to form this compound SV and 1-amino-4-methylpiperazine.[2][3] The this compound can then undergo further reactions.

Q3: I am observing degradation of this compound in my alkaline formulation (pH > 8). What is the likely degradation pathway?

In alkaline conditions, this compound can undergo hydrolysis or rearrangement.[] For the parent compound, rifampicin, autoxidation is a common degradation pathway in alkaline solutions, leading to the formation of inactive rifampicin quinone.[4] It is plausible that this compound follows a similar oxidative degradation pathway in the presence of oxygen.

Q4: Are there any specific buffer salts that I should avoid when working with this compound?

Studies on the parent compound, rifampicin, have shown that certain buffer salts can influence stability. For instance, acetate buffer was found to have a more significant adverse effect on rifampicin stability compared to chloroacetate and phosphate buffers, while formate buffer had no significant adverse effect.[5] When studying the stability of this compound, it is advisable to consider the potential catalytic effects of the buffer species.

Q5: How can I monitor the stability of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for monitoring the stability of this compound and other rifamycin derivatives.[5] A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of its concentration over time. Thin-Layer Chromatography (TLC) can also be used for qualitative or semi-quantitative analysis.

Q6: What are the expected degradation products of this compound?

Under acidic hydrolysis, this compound is formed from rifampicin. Further degradation pathways for this compound itself are not as extensively documented in publicly available literature. However, based on the chemistry of rifamycins, potential degradation could involve further hydrolysis of the ansa-chain or modifications to the naphthoquinone core.

Data Presentation: Stability of this compound

While specific quantitative kinetic data for the degradation of isolated this compound is not extensively available in the literature, the following table summarizes the expected stability trends based on studies of rifampicin degradation. Researchers should determine the specific degradation kinetics for their experimental conditions.

pH RangeExpected Stability of this compoundPredominant Degradation Pathway (Hypothesized)
< 4 (Strongly Acidic) Low to ModerateFurther Hydrolysis, Rearrangement
4 - 6 (Slightly Acidic) HighMinimal Degradation
6 - 8 (Neutral) HighMinimal Degradation
> 8 (Alkaline) Low to ModerateHydrolysis, Oxidation, Rearrangement

Experimental Protocols

Protocol for Determining the pH-Dependent Stability of this compound

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound at different pH values.

1. Materials:

  • This compound reference standard
  • HPLC-grade water, acetonitrile, and methanol
  • Buffer salts (e.g., phosphate, citrate, borate)
  • Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment
  • Volumetric flasks, pipettes, and autosampler vials
  • Calibrated pH meter
  • HPLC system with a UV/Vis detector

2. Preparation of Buffer Solutions:

  • Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
  • Use appropriate buffer systems for each pH value to ensure adequate buffer capacity.

3. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

4. Stability Study Setup:

  • For each pH value, pipette a known volume of the this compound stock solution into a volumetric flask and dilute with the respective buffer solution to a final desired concentration.
  • Prepare a control sample (time zero) by immediately diluting an aliquot of the reaction mixture with the mobile phase to stop the degradation and analyzing it by HPLC.
  • Incubate the remaining solutions at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.
  • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
  • Immediately quench the degradation by diluting the aliquots with the mobile phase and store them at a low temperature (e.g., 4°C) until analysis.

5. HPLC Analysis:

  • Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
  • Analyze the samples collected at different time points.
  • Quantify the peak area of this compound at each time point.

6. Data Analysis:

  • Plot the natural logarithm of the concentration of this compound versus time for each pH condition.
  • Determine the observed degradation rate constant (k_obs) from the slope of the linear regression.
  • Calculate the half-life (t½) for each pH using the equation: t½ = 0.693 / k_obs.
  • Plot the log(k_obs) versus pH to generate a pH-rate profile.

Mandatory Visualization

degradation_pathway rifampicin Rifampicin formyl_rifamycin This compound SV rifampicin->formyl_rifamycin Acidic Hydrolysis (pH < 4) degradation_products_acid Further Degradation Products formyl_rifamycin->degradation_products_acid Strongly Acidic Conditions degradation_products_alkaline Degradation Products (e.g., Oxidized forms) formyl_rifamycin->degradation_products_alkaline Alkaline Conditions (pH > 8) troubleshooting_workflow start Unexpected degradation of This compound observed check_ph Verify pH of the solution start->check_ph acidic pH is highly acidic (< 4) check_ph->acidic Acidic alkaline pH is alkaline (> 8) check_ph->alkaline Alkaline neutral pH is neutral/slightly acidic (4-8) check_ph->neutral Neutral acid_action Consider further hydrolysis or rearrangement. Minimize time in strong acid. acidic->acid_action alkaline_action Consider hydrolysis and oxidation. Protect from oxygen (e.g., use of inert gas). alkaline->alkaline_action neutral_action Check for other stress factors: - Temperature - Light exposure - Reactive excipients neutral->neutral_action

References

Technical Support Center: Optimizing Condensation Reactions of 3-Formylrifamycin SV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for condensing 3-formylrifamycin SV with various amines and hydrazines.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the condensation of 3-formylrifamycin SV?

A1: 3-Formylrifamycin SV reacts with primary amines or hydrazines via a condensation reaction to form the corresponding imine (Schiff base) or hydrazone derivative. This reaction involves the nucleophilic attack of the amine/hydrazine on the aldehyde group of 3-formylrifamycin SV, followed by the elimination of a water molecule.

Q2: What are the typical solvents used for this reaction?

A2: A variety of organic solvents can be used. Common choices include tetrahydrofuran (THF), chloroform, dimethylformamide (DMF), and lower alcohols like ethanol. The choice of solvent can influence reaction time and product solubility.

Q3: Is a catalyst required for the condensation reaction?

A3: The reaction is often acid-catalyzed.[1][2] Catalytic amounts of a weak acid, such as acetic acid, can be added to the reaction mixture to facilitate the dehydration step and improve the reaction rate. The optimal pH for imine formation is typically around 5.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). A suitable mobile phase, such as chloroform:methanol (9:1), can be used to separate the product from the starting material, 3-formylrifamycin SV.[3] High-performance liquid chromatography (HPLC) can also be employed for more quantitative monitoring.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no product formation 1. Insufficient reactivity of the amine/hydrazine.2. Inappropriate reaction temperature.3. Lack of catalyst.1. For less reactive amines (e.g., some aromatic amines), consider increasing the reaction temperature or using a more polar solvent like DMF.2. Gradually increase the reaction temperature, for example, from room temperature up to 50-75°C.[6]3. Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.
Formation of multiple products/side reactions 1. Instability of the initial imine product.2. Oxidation of the rifamycin hydroquinone moiety.3. Hydrolysis of the imine product.1. The initial condensation product, a 3-iminomethylrifamycin SV, can be unstable and may oxidize to the more stable 3-iminomethylrifamycin S.[7] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.2. Avoid harsh oxidizing conditions. If oxidation is a major issue, subsequent reduction steps might be necessary.3. During workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions, as this can lead to hydrolysis of the imine back to the starting materials.
Difficulty in product isolation/purification 1. Product is highly soluble in the reaction solvent.2. Presence of unreacted starting materials or byproducts.1. If the product is soluble, it can often be precipitated by adding a non-solvent, such as water or petroleum ether.2. Column chromatography on silica gel is a common method for purifying rifamycin derivatives. Crystallization from a suitable solvent, like ethanol, can also be effective for obtaining pure product.[3]
Product appears to be degrading over time 1. Inherent instability of the synthesized derivative.2. Exposure to light or air.1. Store the purified product under an inert atmosphere, protected from light, and at low temperatures to enhance its stability.2. Minimize exposure of the product to ambient light and air during and after purification.

Data Presentation

Table 1: Reaction Conditions and Yields for the Condensation of 3-Formylrifamycin SV with Various Amines and Hydrazines.

Amine/HydrazineSolventTemperature (°C)CatalystYield (%)Reference
1-Amino-4-methylpiperazineAcetonitrile20None mentioned94.3
N,N-DimethylhydrazineTetrahydrofuranNot specifiedNone mentioned51
Semicarbazide hydrochlorideTetrahydrofuran/Water (1:1)5Sodium acetate48
AnilineNot specifiedNot specifiedNot specifiedNot specified
4-AminomorpholineNot specifiedNot specifiedNot specifiedNot specified
Hydrazine hydrateTetrahydrofuranRoom TemperatureNone mentionedNot specified[3]

Experimental Protocols

General Protocol for the Condensation of 3-Formylrifamycin SV with an Amine/Hydrazine
  • Preparation: Dissolve 3-formylrifamycin SV (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reactant: Add the desired amine or hydrazine (1.0-1.2 equivalents) to the solution at room temperature. If the amine/hydrazine is a salt, an equimolar amount of a non-nucleophilic base (e.g., triethylamine) may be added.

  • Catalysis (Optional): For less reactive amines, a catalytic amount of glacial acetic acid can be added to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by TLC (e.g., using a chloroform:methanol 9:1 mobile phase). The reaction is typically complete when the 3-formylrifamycin SV spot is no longer visible.

  • Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. The crude product can then be purified.

  • Purification: The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol for HPLC Monitoring of the Reaction
  • Column: C8 or C18 reverse-phase column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate with citric acid) and organic solvents (e.g., methanol and acetonitrile). A reported mobile phase is methanol:acetonitrile:0.075mol/L potassium dihydrogen phosphate:1.0mol/L citric acid (29:32:34:4).[4]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.[4]

  • Procedure: Dilute a small aliquot of the reaction mixture with the mobile phase and inject it into the HPLC system. Monitor the disappearance of the 3-formylrifamycin SV peak and the appearance of the product peak over time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 3-formylrifamycin SV in solvent react1 Add amine/hydrazine prep1->react1 react2 Add catalyst (optional) react1->react2 react3 Stir at desired temperature react2->react3 react4 Monitor by TLC/HPLC react3->react4 workup1 Concentrate reaction mixture react4->workup1 Reaction complete workup2 Purify by crystallization or chromatography workup1->workup2 workup3 Characterize product workup2->workup3

Caption: Experimental workflow for the condensation of 3-formylrifamycin SV.

logical_relationships cluster_optimization Reaction Optimization cluster_outcomes Potential Outcomes cluster_issues Common Issues temp Temperature yield Product Yield temp->yield side_reactions Side Reactions temp->side_reactions solvent Solvent solvent->yield solvent->side_reactions catalyst Catalyst catalyst->yield reactant Amine/Hydrazine Reactivity reactant->yield purity Product Purity side_reactions->purity instability Imine Instability oxidation Oxidation instability->oxidation hydrolysis Hydrolysis instability->hydrolysis oxidation->side_reactions hydrolysis->side_reactions

Caption: Key factors influencing the optimization of the condensation reaction.

signaling_pathway cluster_bacterial Bacterial Cell cluster_human Human Hepatocyte rifamycin Rifamycin Derivatives rna_pol DNA-dependent RNA Polymerase rifamycin->rna_pol Inhibits cyp450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C9) rifamycin->cyp450 Induces transcription Transcription rna_pol->transcription Blocked protein_synthesis Protein Synthesis transcription->protein_synthesis bacterial_death Bacterial Cell Death protein_synthesis->bacterial_death drug_metabolism Drug Metabolism Pathways cyp450->drug_metabolism

Caption: Known interactions of rifamycin derivatives with cellular pathways.

References

Troubleshooting low yield in the conversion of rifamycin S to 3-formylrifamycin SV.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the conversion of rifamycin S to 3-formylrifamycin SV.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of 3-formylrifamycin SV from rifamycin S.

Q1: My yield of 3-formylrifamycin SV is significantly lower than expected. What are the potential causes?

A1: Low yields in this conversion can stem from several factors. A primary concern is the potential for over-oxidation of the desired product, which can lead to the formation of undesired by-products.[1] In some historical methods, yields were reported to be moderate, not exceeding 50%, due to these side reactions.[1] Other factors include incomplete reaction, degradation of starting material or product, and suboptimal reaction conditions.

Q2: I suspect side reactions are occurring. What are the likely impurities or by-products?

A2: A common issue is the formation of products from higher oxidation states of 3-formylrifamycin SV, especially when strong oxidizing agents are used.[1] Additionally, unreacted rifamycin S and intermediates from the formylation reaction, such as a Mannich base, may be present if the reaction does not go to completion or if the hydrolysis step is inefficient.

Q3: How can I minimize the formation of by-products and improve the selectivity of the reaction?

A3: Careful selection of the synthetic route and reaction conditions is crucial. One approach involves a two-step process where rifamycin S is first converted to a 3-aminomethyl-rifamycin S intermediate (a Mannich base), which is then hydrolyzed to 3-formylrifamycin SV.[1] This method can help to control the introduction of the formyl group and avoid harsh oxidizing conditions that lead to by-products.

Q4: What are the recommended reaction conditions (temperature, pH, solvent) for this conversion?

A4: The optimal conditions can vary depending on the specific protocol. For the two-step process involving a Mannich reaction followed by hydrolysis, the initial reaction of rifamycin S with formaldehyde and an amine (e.g., piperidine) can be carried out in a solvent like tetrahydrofuran at around 30°C for an extended period (e.g., 48 hours). The subsequent hydrolysis is typically performed under acidic conditions (e.g., pH 3.5).[1]

Q5: How can I effectively purify the final product to improve the isolated yield?

A5: Purification is critical for obtaining a high-purity product and an accurate yield. Common methods include extraction and chromatography. After the reaction, the product is typically extracted into an organic solvent like chloroform.[1] The organic extracts are then washed, dried, and concentrated. Further purification can be achieved through column chromatography if significant impurities are present.

Quantitative Data Summary

The following table summarizes yields reported in different synthetic routes for obtaining 3-formylrifamycin SV.

Starting MaterialKey Reagents & ConditionsReported YieldReference
Rifamycin S1. Formalin, Piperidine, Tetrahydrofuran, 30°C, 48h; 2. Hydrolysis at pH 3.5~51%[1]
RifampicinHydrochloric acid, Water, 55°C, 8h95.0%[2]
3-Piperidinomethyl-rifamycin-SVOxidation followed by hydrolysis~51% (of 72% purity)[1]

Experimental Protocols

Detailed Methodology for the Conversion of Rifamycin S to 3-Formylrifamycin SV

This protocol is based on the method described in US Patent 3,644,337.[1]

Step 1: Formation of 3-Piperidinomethyl-rifamycin-S

  • A mixture of 21.8 g of rifamycin-S, 8.5 ml of 40% formalin, and 5.4 g of piperidine in 100 ml of tetrahydrofuran is prepared.

  • The mixture is heated for 48 hours at 30°C.

Step 2: Hydrolysis to 3-Formylrifamycin-SV

  • The reaction mixture from Step 1 is poured into 0.5 liters of 0.5 molar aqueous potassium primary phosphate solution.

  • The pH of the solution is adjusted to 3.5 with concentrated phosphoric acid.

  • The mixture is extracted three times with 200 ml of chloroform.

  • The combined chloroform extracts are washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness under vacuum.

  • The residue contains 3-formylrifamycin-SV. The reported yield for this specific example is approximately 51% of the theoretical yield.

Visualizations

Chemical Reaction Pathway

G Conversion of Rifamycin S to 3-Formylrifamycin SV rifamycin_S Rifamycin S mannich_intermediate 3-Aminomethyl-rifamycin S (Mannich Intermediate) rifamycin_S->mannich_intermediate + Formaldehyde + Secondary Amine formyl_rifamycin_SV 3-Formylrifamycin SV mannich_intermediate->formyl_rifamycin_SV Acidic Hydrolysis side_products Over-oxidation By-products formyl_rifamycin_SV->side_products Harsh Oxidation

Caption: Reaction pathway from Rifamycin S to 3-Formylrifamycin SV.

Troubleshooting Workflow for Low Yield

G Troubleshooting Low Yield start Low Yield of 3-Formylrifamycin SV check_reaction_completion Check for complete conversion of Rifamycin S (TLC/HPLC) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction optimize_conditions Optimize reaction time, temperature, or reagent stoichiometry incomplete_reaction->optimize_conditions Yes check_impurities Analyze for impurities and side products (TLC/HPLC/MS) incomplete_reaction->check_impurities No yield_improved Yield Improved optimize_conditions->yield_improved impurities_present Impurities Detected check_impurities->impurities_present over_oxidation Consider over-oxidation. Use milder conditions or a two-step protocol. impurities_present->over_oxidation Yes purification_issue Review purification strategy. Optimize extraction and chromatography steps. impurities_present->purification_issue No over_oxidation->yield_improved purification_issue->yield_improved

Caption: A logical workflow for troubleshooting low yield issues.

References

Preventing the oxidation of 3-formylrifamycin-SV during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the oxidation of 3-formylrifamycin-SV during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is 3-formylrifamycin-SV and why is its purity important?

A1: 3-Formylrifamycin-SV is a key intermediate in the synthesis of various rifamycin antibiotics, including the widely used drug rifampicin.[1][2][3] Its purity is crucial because the presence of impurities, particularly oxidation byproducts, can affect the yield and efficacy of the final antibiotic product.

Q2: What are the common causes of 3-formylrifamycin-SV oxidation during synthesis?

A2: Oxidation of 3-formylrifamycin-SV can primarily occur through two pathways:

  • During synthesis from 3-aminomethylrifamycin-SV derivatives: The use of oxidizing agents such as alkyl nitrites, lead tetraacetate, persulfates, 1,4-quinones, or manganese dioxide to convert the aminomethyl group to a formyl group can also lead to the oxidation of the rifamycin backbone.[1][4]

  • Inherent instability: The starting materials themselves, which can be quinone derivatives, can have an oxidizing effect on the newly formed 3-formylrifamycin-SV.[1] Additionally, some rifamycin derivatives are known to be susceptible to auto-oxidation.[5]

Q3: What are the primary oxidation byproducts of 3-formylrifamycin-SV?

A3: The main oxidation byproduct is 3-formylrifamycin-S. Other related compounds that can no longer be reduced back to 3-formylrifamycin-SV may also be formed, leading to a reduction in the overall yield.[1]

Q4: How can I detect the presence of oxidation byproducts in my sample?

A4: Several analytical techniques can be employed to detect and quantify oxidation byproducts:

  • Chromatographic Methods: Supercritical fluid chromatography (SFC) and reversed-phase liquid chromatography (RPLC) are effective for separating 3-formylrifamycin-SV from its impurities, including oxidized forms like rifampicin quinone.[6]

  • Spectroscopic Methods: UV-Vis spectroscopy can be used to monitor the oxidation of rifamycins, as oxidation leads to changes in the absorption spectrum.[5]

  • Electrochemical Methods: These techniques can be used to study the oxidation-reduction behavior of rifamycins and can help in identifying oxidative species.[7]

Q5: Are there any general-purpose antioxidants that can be used to protect 3-formylrifamycin-SV?

A5: Yes, treatment with ascorbic acid (Vitamin C) before the isolation of the final product has been shown to be an effective method to mitigate oxidation.[1][4] While not directly studied for 3-formylrifamycin-SV synthesis, vitamins C and E have shown protective effects against rifampicin-induced toxicity, which involves oxidative stress.[8]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution(s)
Low yield of 3-formylrifamycin-SV Oxidation of the product: The desired product is being converted to 3-formylrifamycin-S and other non-reducible byproducts.[1]1. Adopt an oxidant-free synthesis method: Utilize a process that generates 3-formylrifamycin-SV from a 3-aminomethylrifamycin-S derivative in the absence of an external oxidizing agent.[1] 2. Reduce the redox potential of the reaction mixture: Add a calculated amount of the corresponding 3-aminomethylrifamycin-SV to the starting material. This can also be achieved by adding a suitable reducing agent.[1] 3. Post-reaction treatment with an antioxidant: Before isolating the product, treat the reaction mixture with ascorbic acid.[1][4]
Presence of significant impurities detected by chromatography Incomplete reaction or side reactions: This could be due to suboptimal reaction conditions or the presence of reactive species leading to byproducts.1. Optimize reaction conditions: Ensure the reaction time, temperature, and stoichiometry of reactants are optimized for the specific synthesis route. 2. Analyze starting materials: Verify the purity of the starting 3-aminomethylrifamycin derivative to avoid introducing impurities from the beginning.
Color of the reaction mixture is darker than expected Formation of oxidized species: Oxidation of the rifamycin backbone often leads to a color change.1. Monitor the reaction closely: Use techniques like TLC or HPLC to monitor the progress of the reaction and the formation of byproducts in real-time. 2. Implement preventative measures: If a color change indicative of oxidation is observed, consider adding a reducing agent or antioxidant to the reaction mixture if the synthesis chemistry allows.

Experimental Protocols

Key Experiment: Synthesis of 3-Formylrifamycin-SV via an Oxidant-Free Method

This protocol is based on a process that avoids the use of external oxidizing agents, thereby minimizing the formation of oxidized byproducts.[1]

Principle: A 3-aminomethylrifamycin-S derivative is treated with an acid in the presence of water. The starting material is believed to react in a tautomeric form, which, upon addition of acid, forms an intermediate that hydrolyzes to yield 3-formylrifamycin-SV and the corresponding amine.

Materials:

  • 3-aminomethylrifamycin-S derivative (e.g., 3-diethylaminomethyl-rifamycin-S)

  • Acid (e.g., hydrochloric acid)

  • Organic solvent (e.g., chloroform, carbon tetrachloride, benzene, toluene)

  • Water

Procedure:

  • Dissolve the 3-aminomethylrifamycin-S derivative in a suitable water-immiscible organic solvent.

  • Add an aqueous solution of the acid to the reaction mixture.

  • Stir the mixture at a controlled temperature (e.g., room temperature). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, separate the organic layer.

  • Wash the organic layer with water to remove the acid and the formed amine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Evaporate the solvent under reduced pressure to obtain the crude 3-formylrifamycin-SV.

  • The crude product can be further purified by recrystallization or chromatography.

To further suppress minor oxidation:

  • Before starting the reaction, add a small amount of the corresponding 3-aminomethylrifamycin-SV to the starting material to lower the redox potential.[1]

Visualizations

Synthesis_Pathway Start 3-Aminomethylrifamycin-SV Derivative Process Synthesis Process Start->Process Desired Reaction Oxidation_Reaction Oxidation Start->Oxidation_Reaction Desired_Product 3-Formylrifamycin-SV Process->Desired_Product Oxidant Oxidizing Agent (e.g., persulfate, lead tetraacetate) Oxidant->Oxidation_Reaction Oxidized_Byproduct 3-Formylrifamycin-S & Other Oxidized Products Oxidation_Reaction->Oxidized_Byproduct Prevention Prevention Strategies No_Oxidant Use Oxidant-Free Synthesis Method Prevention->No_Oxidant Reducing_Agent Add Reducing Agent or 3-Aminomethylrifamycin-SV Prevention->Reducing_Agent Ascorbic_Acid Treat with Ascorbic Acid Prevention->Ascorbic_Acid No_Oxidant->Process Inhibits Reducing_Agent->Oxidation_Reaction Inhibits Ascorbic_Acid->Oxidized_Byproduct Reduces

Caption: Synthesis pathway and points of intervention to prevent oxidation.

Troubleshooting_Workflow Start Low Yield of 3-Formylrifamycin-SV Check_Oxidation Check for Signs of Oxidation (e.g., color change, byproduct peaks in HPLC) Start->Check_Oxidation Oxidation_Confirmed Oxidation Confirmed Check_Oxidation->Oxidation_Confirmed Yes No_Oxidation No Significant Oxidation Check_Oxidation->No_Oxidation No Implement_Prevention Implement Prevention Strategies Oxidation_Confirmed->Implement_Prevention Optimize_Conditions Optimize Reaction Conditions (e.g., temperature, time, stoichiometry) No_Oxidation->Optimize_Conditions Strategy1 Use Oxidant-Free Method Implement_Prevention->Strategy1 Strategy2 Add Reducing Agent Implement_Prevention->Strategy2 Strategy3 Use Ascorbic Acid Treatment Implement_Prevention->Strategy3 End Improved Yield Strategy1->End Strategy2->End Strategy3->End Optimize_Conditions->End

Caption: Troubleshooting workflow for low yield of 3-formylrifamycin-SV.

References

Storage and handling guidelines for 3-formyl rifamycin to ensure stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidelines for the storage and handling of 3-formyl rifamycin to ensure its stability and integrity in research settings. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light.[1][2][3] Some suppliers suggest that under these conditions, the compound can be stable for at least four years.[2] It is also recommended to store it in a dry and well-ventilated place.[4][]

Q2: How should I handle incoming shipments of this compound that arrive at room temperature?

Shipping at ambient temperature for short durations (less than two weeks) is generally acceptable and should not affect the compound's integrity.[1] Upon receipt, it is crucial to transfer the product to the recommended -20°C storage for long-term preservation.[1]

Q3: Is this compound sensitive to light?

Yes, this compound is sensitive to light.[] Exposure to light can lead to degradation. Therefore, it is essential to store it in a light-protected container and minimize its exposure to light during handling and experiments.[]

Q4: What solvents are recommended for dissolving this compound?

This compound is described as a reddish to orange or black-red crystalline powder.[3][] It has good solubility in dimethylformamide (DMF) and is slightly soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol.[3][] For biological experiments, DMSO is a common choice for creating stock solutions.

Q5: What is the stability of this compound in solution?

The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. It is most stable in neutral to slightly acidic conditions.[] Under strongly alkaline or acidic conditions, it may undergo hydrolysis or rearrangement.[][6][7] Stock solutions should be stored at -20°C and protected from light. It is advisable to prepare fresh solutions for optimal results or to use them within a short period after preparation.

Storage and Stability Data Summary

ParameterRecommended ConditionNotes
Storage Temperature (Solid) -20°CEssential for long-term stability.[1][2][3]
Short-term Shipping Room TemperatureAcceptable for periods of less than two weeks.[1]
Light Exposure Protect from lightUse amber vials or wrap containers in foil.[]
Humidity Store in a dry placeKeep container tightly sealed to prevent moisture absorption.[4][]
Atmosphere Inert atmosphere recommendedTo prevent oxidative decomposition.[3][]
pH (in solution) Neutral to slightly acidicAvoid strong acids and alkalis.[][6]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]

Troubleshooting Guide

Issue 1: Unexpected Color Change or Precipitation in Solution

  • Possible Cause 1: Degradation. A change in the solution's color or the appearance of a precipitate can indicate chemical degradation. This may be caused by exposure to light, improper pH, or elevated temperatures.

  • Solution: Prepare fresh solutions using a high-purity solvent. Ensure the storage container is properly sealed and protected from light. Verify the pH of your experimental medium.

  • Possible Cause 2: Low Solubility. The compound has limited solubility in some solvents.[3] Precipitation may occur if the concentration exceeds its solubility limit or if the temperature of the solution decreases significantly.

  • Solution: Try gentle warming or sonication to aid dissolution, but be mindful of potential temperature-induced degradation. Consider using a solvent in which it has higher solubility, such as DMF, for initial stock preparation before further dilution.

Issue 2: Inconsistent or Poor Experimental Results

  • Possible Cause: Compound Instability. The biological activity of this compound can be compromised if the compound has degraded. Rifampicin, a related compound, is known to hydrolyze in acidic medium to the less active this compound SV.[6][7]

  • Solution: Always use a fresh stock solution or one that has been stored correctly at -20°C and protected from light. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

  • Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to minimize moisture condensation.

  • Weighing: In a fume hood, carefully weigh the desired amount of this compound powder into a sterile, amber glass vial or a clear vial wrapped in aluminum foil.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial. For example, to prepare a 10 mM solution from 7.26 mg of this compound (Molecular Weight: 725.78 g/mol ), you would add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex gently. If necessary, sonicate the solution in a water bath for a short period to ensure complete dissolution.

  • Storage: Store the stock solution in aliquots at -20°C. This prevents contamination and degradation from repeated freeze-thaw cycles.

Visual Guides

StabilityFactors cluster_compound This compound Stability cluster_factors Influencing Factors cluster_outcome Stability Outcome Compound This compound Temp Temperature Compound->Temp Light Light Exposure Compound->Light pH pH Compound->pH Moisture Moisture Compound->Moisture Oxygen Oxygen Compound->Oxygen Stable Stable Temp->Stable -20°C Degraded Degraded Temp->Degraded High Temp. Light->Stable Protected Light->Degraded UV/Visible pH->Stable Neutral/Slightly Acidic pH->Degraded Strong Acid/Alkali Moisture->Stable Dry Moisture->Degraded High Humidity Oxygen->Stable Inert Gas Oxygen->Degraded Air Exposure

Caption: Factors influencing the stability of this compound.

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_storage Review storage conditions: -20°C, dark, dry? start->check_storage check_solution Check solution appearance: Color change or precipitate? prepare_fresh Action: Prepare fresh stock solution check_solution->prepare_fresh Yes re_evaluate Re-evaluate experiment check_solution->re_evaluate No solubility_issue Consider solubility issue. Try sonication or different solvent. check_solution->solubility_issue If precipitate check_storage->check_solution No improve_storage Action: Improve storage practices (aliquot, protect) check_storage->improve_storage Yes prepare_fresh->re_evaluate end End: Problem Resolved re_evaluate->end improve_storage->prepare_fresh solubility_issue->prepare_fresh

Caption: Troubleshooting workflow for experimental issues.

References

Validation & Comparative

A Comparative Analysis of 3-Formyl Rifamycin SV and Rifampicin: Antibacterial Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial efficacy of 3-formyl rifamycin SV and its well-known derivative, rifampicin. The information presented herein is curated from scientific literature to aid in research and development efforts within the field of antibacterial agents. This document summarizes quantitative data, outlines experimental protocols, and visualizes key biological pathways and experimental workflows.

Comparative Antibacterial Efficacy

The antibacterial activity of rifamycin derivatives is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While rifampicin has been extensively studied and its MIC values against a wide range of bacteria are well-documented, data for its precursor, this compound SV, is less abundant in publicly available literature. The following table provides a comparative summary of the in vitro activity of both compounds against selected pathogenic bacteria. It is important to note that the presented MIC values are compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Bacterial SpeciesThis compound SV MIC (µg/mL)Rifampicin MIC (µg/mL)
Staphylococcus aureusData not readily available0.002[1]
Escherichia coliData not readily available8[1]
Mycobacterium tuberculosisData not readily available0.1 - 0.2[1]

Note: The lack of readily available and directly comparable MIC data for this compound SV highlights a gap in the current scientific literature. This compound SV is often described as having good antibacterial properties and serves as a crucial intermediate in the synthesis of many potent rifamycin derivatives.[2]

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Both this compound SV and rifampicin belong to the ansamycin class of antibiotics and share a common mechanism of action. They are potent inhibitors of bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing genetic information from DNA to RNA.[3]

The key steps in the mechanism of action are as follows:

  • Binding to RNAP: Rifamycins bind to the β-subunit of the bacterial RNAP. This binding site is highly conserved among prokaryotes but differs significantly from the eukaryotic equivalent, which accounts for the selective toxicity of these antibiotics.

  • Inhibition of Transcription Initiation: The binding of the rifamycin molecule to RNAP physically blocks the path of the elongating RNA transcript after only a few nucleotides have been joined. This steric hindrance prevents the synthesis of longer RNA chains, effectively halting the initiation of transcription.

  • Bactericidal Effect: The inability of the bacteria to synthesize essential proteins due to the blockade of transcription ultimately leads to cell death.

Mechanism of Action of Rifamycins Rifamycin This compound SV / Rifampicin RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) Rifamycin->RNAP Binds to β-subunit Inhibition Transcription Transcription Initiation RNAP->Transcription RNAP->Inhibition DNA Bacterial DNA Template DNA->Transcription RNA RNA Transcript Synthesis Transcription->RNA Protein Protein Synthesis RNA->Protein Growth Bacterial Growth and Proliferation Protein->Growth Inhibition->Transcription Blocks RNA elongation Death Bacterial Cell Death Inhibition->Death Leads to

Mechanism of Action of Rifamycins

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to assess the antibacterial efficacy of a compound. The broth microdilution method is a widely accepted and standardized technique.

Broth Microdilution Assay for MIC Determination

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Antimicrobial Agent Stock Solution: A stock solution of this compound SV or rifampicin is prepared in a suitable solvent at a known concentration.

  • 96-Well Microtiter Plate: Sterile, flat-bottomed 96-well plates are used for the assay.

  • Growth Medium: Sterile broth medium for bacterial growth and for serial dilutions of the antimicrobial agent.

2. Inoculum Preparation:

  • The overnight bacterial culture is diluted in fresh broth to achieve a standardized turbidity, typically corresponding to a 0.5 McFarland standard. This suspension is then further diluted to the final desired inoculum concentration (approximately 5 x 10^5 colony-forming units (CFU)/mL).

3. Serial Dilution of the Antimicrobial Agent:

  • A two-fold serial dilution of the antimicrobial agent is performed in the 96-well plate.

  • Typically, 100 µL of sterile broth is added to wells 2 through 12 of a row.

  • 200 µL of the antimicrobial stock solution (at twice the highest desired final concentration) is added to the first well.

  • 100 µL is then transferred from the first well to the second, mixed, and this process is repeated down to the 10th or 11th well. The final 100 µL from the last dilution well is discarded.

  • This creates a gradient of decreasing concentrations of the antimicrobial agent.

4. Inoculation and Incubation:

  • The standardized bacterial inoculum is added to each well (except for a sterility control well) to a final volume of 200 µL.

  • The plate also includes a growth control well (containing only bacteria and broth, no antimicrobial) and a sterility control well (containing only broth).

  • The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.

5. Determination of MIC:

  • After incubation, the plate is visually inspected for bacterial growth (indicated by turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Experimental Workflow for MIC Determination (Broth Microdilution) cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Bact_Culture Bacterial Culture Inoculum Standardize Inoculum (0.5 McFarland) Bact_Culture->Inoculum Stock_Sol Antimicrobial Stock Solution Serial_Dilution Serial Dilution of Antimicrobial in 96-Well Plate Stock_Sol->Serial_Dilution Inoculate Inoculate Plate Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate (16-20h, 37°C) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Workflow for MIC Determination

Conclusion

Both this compound SV and rifampicin are potent antibacterial agents that function by inhibiting bacterial RNA polymerase. Rifampicin, a semi-synthetic derivative of rifamycin SV, has been a cornerstone in the treatment of various bacterial infections, particularly tuberculosis. While this compound SV is known to possess antibacterial activity, its primary role in modern pharmaceutical science is as a key intermediate in the synthesis of other rifamycin derivatives. A direct and comprehensive comparison of the antibacterial spectrum and potency of this compound SV against rifampicin is not extensively covered in recent literature, presenting an opportunity for further investigation. The standardized methodologies for assessing antibacterial efficacy, such as the broth microdilution assay, provide a robust framework for such comparative studies.

References

An Analytical Comparison of 3-Formyl Rifamycin Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of different 3-formyl rifamycin derivatives, supported by experimental data. This analysis focuses on key antibacterial agents: Rifampicin, Rifabutin, Rifapentine, and Rifaximin.

The rifamycin class of antibiotics, characterized by their ansamycin structure, are potent inhibitors of bacterial transcription.[1] Their mechanism of action involves the specific targeting of the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP), thereby blocking the elongation of messenger RNA and halting protein synthesis.[2][3] This guide provides a comparative analysis of prominent this compound derivatives, focusing on their antibacterial activity and pharmacokinetic profiles.

Antibacterial Activity: A Quantitative Comparison

The in vitro potency of rifamycin derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible bacterial growth. The following tables summarize the MIC values of key this compound derivatives against a range of clinically relevant bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Rifamycin Derivatives against Mycobacterium tuberculosis

DerivativeM. tuberculosis MIC (μg/mL)Reference
Rifampicin0.5 - 1.0[4]
Rifabutin0.0625 - 0.5[5]
Rifapentine0.125 - 0.5[6]

Table 2: Minimum Inhibitory Concentration (MIC) of Rifamycin Derivatives against Various Bacterial Species

DerivativeEnterococcus faecalis (μg/mL)Streptococcus mitis group (μg/mL)Mycobacterium avium complex (μg/mL)Reference
Rifampicin≤1≤1-[7]
Rifabutin≤8≤80.25 - 1.0 (MIC90)[5][7]
Rifapentine≤4≤4-[7]

Pharmacokinetic Properties: A Comparative Overview

The clinical efficacy of an antibiotic is not solely determined by its in vitro activity but also by its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion. The following table provides a comparative summary of key pharmacokinetic parameters for different this compound derivatives.

Table 3: Comparative Pharmacokinetic Parameters of this compound Derivatives

ParameterRifampicinRifabutinRifapentineRifaximin
Bioavailability (%) 90-95 (oral)~20 (oral)Increased with food<0.4% (oral)
Peak Plasma Concentration (Cmax) 8-24 mg/LRelatively low15.48 μg/mLNegligible systemic absorption
Time to Peak (Tmax) 2-4 hours---
Elimination Half-life (t1/2) 3-4 hours45 hours12.03 hours-
Protein Binding (%) 80-High-
Metabolism Deacetylation in liver and intestinal wallInduces its own metabolismDeacetylationPrimarily in the gut
Excretion Feces (60-65%), Urine (~30%)--Feces
Reference [8][9][10][9][10][10][11][12]

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Rifamycins exert their antibacterial effect by binding to a specific pocket on the β-subunit of the bacterial DNA-dependent RNA polymerase.[13] This binding physically blocks the path of the elongating RNA molecule, preventing transcription beyond a length of 2-3 nucleotides.[14] This "steric-occlusion" mechanism is highly specific for prokaryotic RNAP, resulting in minimal effects on the corresponding mammalian enzyme.[15]

Mechanism of Rifamycin Action cluster_0 Bacterial Cell Rifamycin Derivative Rifamycin Derivative RNA Polymerase (RNAP) RNA Polymerase (RNAP) Rifamycin Derivative->RNA Polymerase (RNAP) Binds to β-subunit mRNA Elongation mRNA Elongation RNA Polymerase (RNAP)->mRNA Elongation Inhibits DNA DNA DNA->RNA Polymerase (RNAP) Template Protein Synthesis Protein Synthesis mRNA Elongation->Protein Synthesis Prevents Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth Blocks

Caption: Mechanism of action of this compound derivatives.

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of rifamycin derivatives is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[16][17]

  • Preparation of Antimicrobial Solutions: Stock solutions of the rifamycin derivatives are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.[16]

  • Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in each well.[16]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated at 35 ± 2°C for 16-20 hours.[16]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[16]

Pharmacokinetic Analysis: LC/MS/MS Method

The concentrations of rifamycin derivatives and their metabolites in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.[18][19]

  • Sample Preparation: A small volume (e.g., 50 μL) of human plasma is subjected to a simple protein precipitation extraction.[18]

  • Chromatographic Separation: The extracted sample is injected into a high-pressure liquid chromatography (HPLC) system. The analytes are separated on a suitable column with a specific mobile phase gradient.

  • Mass Spectrometric Detection: The eluting compounds are introduced into a mass spectrometer for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent drug and its metabolites.[19]

  • Data Analysis: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard.[18]

Drug Discovery and Development Workflow

The discovery and development of new this compound derivatives follow a structured workflow aimed at identifying compounds with improved efficacy, safety, and pharmacokinetic properties.[4][20][21]

Workflow for Novel Rifamycin Derivative Discovery Lead Identification Lead Identification Chemical Synthesis Chemical Synthesis Lead Identification->Chemical Synthesis Design of Analogs In Vitro Screening In Vitro Screening Chemical Synthesis->In Vitro Screening Compound Library Pharmacokinetic Profiling Pharmacokinetic Profiling In Vitro Screening->Pharmacokinetic Profiling Active Hits In Vivo Efficacy Studies In Vivo Efficacy Studies Pharmacokinetic Profiling->In Vivo Efficacy Studies Promising Candidates Preclinical Development Preclinical Development In Vivo Efficacy Studies->Preclinical Development Lead Candidates

Caption: Drug discovery workflow for new rifamycin derivatives.

References

Validating the Purity of Synthesized 3-Formyl Rifamycin: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of rifamycin derivatives, ensuring the purity of key intermediates is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 3-formyl rifamycin, a crucial intermediate in the development of new rifamycin-based antibiotics.[] Experimental data and detailed protocols are provided to support the objective comparison.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC stands as the preeminent method for assessing the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy.[2][3][4] The technique allows for the separation and quantification of the main compound from its impurities, including starting materials like rifampicin, and other related substances such as rifamycin SV, rifampicin N-oxide, and rifampicin quinone.[2][3]

Comparative Performance of HPLC Methods

The following table summarizes the performance of a validated HPLC method for the analysis of this compound and related compounds. This data highlights the method's precision, sensitivity, and linearity, making it a reliable choice for quality control.

ParameterPerformance
Linearity Range (µg/mL) 1 - 40
Limit of Detection (LOD) (µg/mL) 0.2
Limit of Quantitation (LOQ) (µg/mL) 1
Intra-day Precision (RSD %) < 2.5
Inter-day Precision (RSD %) < 2.5
Accuracy (Recovery %) 99.7 - 100.5 (for Rifampicin)

Data synthesized from a study on the HPLC determination of rifampicin and its related compounds, including this compound SV.[2][4]

Alternative and Complementary Analytical Techniques

While HPLC is the preferred method, other techniques can be employed for preliminary analysis or for providing complementary information.

  • Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring the progress of the synthesis reaction and for preliminary purity assessment. It can be used to quickly identify the presence of major impurities. However, it lacks the resolution and quantitative accuracy of HPLC.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers better resolution and sensitivity compared to conventional TLC. While it can be used for quantification, it generally does not match the precision of HPLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[5] While it can be used for quantification, it is often employed in conjunction with HPLC-UV for comprehensive impurity profiling.[]

  • Spectroscopic Methods (UV-Vis, NMR): UV-Vis spectroscopy can be used for the characterization of this compound, which exhibits strong absorption in the UV-Vis region.[] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and can provide information on purity, although it is less sensitive than HPLC for detecting minor impurities.[]

Experimental Protocols

Detailed HPLC Method for Purity Validation of this compound

This protocol is based on a validated method for the analysis of rifampicin and its related substances, including this compound SV.[2][3]

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • C18 monolithic column or a C8 column (e.g., Zorbax Eclipse C8, 250 x 4.6 mm, 5 µm).[2][3]

2. Reagents and Materials:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Monopotassium phosphate

  • Citric acid

  • Water (HPLC grade)

  • Reference standards for this compound SV and expected impurities (e.g., rifamycin SV, rifampicin N-oxide, rifampicin quinone).

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol, acetonitrile, 0.075 M monopotassium phosphate, and 1.0 M citric acid. The typical ratio is approximately 28:30:38:4 (v/v/v/v) or 31:31:35:3 (v/v/v/v), which should be optimized for the specific column and instrument.[2][3]

  • Flow Rate: 1.0 - 2.0 mL/min.[2][3]

  • Detection Wavelength: 254 nm.[2][3]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: Ambient.

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound SV reference standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a known concentration within the linear range (e.g., 1-40 µg/mL).[2]

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the same solvent as the standard solution to achieve a concentration within the expected linear range.

5. Analysis:

  • Inject the standard solution to determine the retention time and peak area.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the purity of the synthesized compound based on the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.

6. System Suitability:

  • Perform system suitability tests before analysis by injecting the standard solution multiple times.

  • Parameters to check include theoretical plates, tailing factor, and reproducibility of peak area and retention time.

Visualizing the Workflow

The following diagram illustrates the logical workflow for validating the purity of synthesized this compound using HPLC.

HPLC_Purity_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Purity Calculation cluster_result Result synthesis Synthesized this compound sample_prep Prepare Sample Solution synthesis->sample_prep standard_prep Prepare Reference Standard Solution system_suitability System Suitability Test standard_prep->system_suitability analysis Inject Standard & Sample sample_prep->analysis hplc_system HPLC System Setup (Column, Mobile Phase, Detector) hplc_system->system_suitability system_suitability->hplc_system Fail system_suitability->analysis Pass chromatogram Obtain Chromatograms analysis->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration purity_calc Calculate Purity (%) peak_integration->purity_calc final_report Purity Validation Report purity_calc->final_report

Caption: Workflow for HPLC Purity Validation of this compound.

References

A Spectroscopic Comparison of 3-Formyl Rifamycin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 3-formyl rifamycin and its clinically relevant derivatives, rifampicin and rifaximin. The information presented is supported by experimental data from various analytical techniques to aid in the research and development of novel rifamycin-based therapeutics.

Introduction

This compound is a key semisynthetic derivative of the rifamycin antibiotic family, produced from rifamycin SV.[1] Its defining feature is a reactive formyl group at the C-3 position of the naphthoquinone chromophore.[] This functional group makes it a crucial intermediate in the synthesis of other potent antibiotics, most notably rifampicin.[][3] Like other rifamycins, its antibacterial activity stems from the inhibition of bacterial DNA-dependent RNA polymerase.[] The structural modifications of this compound into its derivatives significantly influence their spectroscopic properties, bioavailability, and clinical utility.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its derivatives, rifampicin and rifaximin, based on UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses.

Table 1: UV-Visible Spectroscopy Data
CompoundSolvent/Mediumλmax (nm)Reference(s)
This compound-220, 240, 262, 324, 489[4]
Extended conjugated naphthoquinone system475-525[]
RifampicinWater333, 472[5]
Saline phosphate buffer~500[6]
Rifaximin0.1N HCl (pH 1.2)439[7][8]
Phosphate buffer (pH 6.8)440[7][8]
Phosphate buffer (pH 7.4)433[7][8]
Water and Acetonitrile (1:1)296[9]
Table 2: Infrared (IR) Spectroscopy Data
CompoundKey Functional GroupWavenumber (cm⁻¹)Reference(s)
This compoundFormyl group (C=O)~1730[]
Quinone moiety (C=O)~1660[]
Rifaximin-3608, 3583, 3401, 1727, 1647[9]
Csp³-H stretching2924, 2963-2965[9]
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
CompoundProton SignalChemical Shift (δ ppm)Reference(s)
This compoundAldehydic proton9.5-10.0[]
Rifamycin BPendant methyl groups0.30, 0.57, 0.97[10]
24-desmethylrifamycin BPendant methyl groups0.72, 0.85, 0.92[10]
Table 4: Mass Spectrometry (MS) Data
CompoundIonization Methodm/zReference(s)
This compound-725.8[4][11]
Rifamycin BESI-MS754 [M-H]⁻[10]
Rifamycin SVESI-MS696 [M-H]⁻[10]
24-desmethylrifamycin BESI-MS740[10]
24-desmethylrifamycin SVESI-MS682[10]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are outlined below.

UV-Visible Spectrophotometry

UV-Vis spectra are recorded to observe the electronic transitions within the conjugated systems of the rifamycin molecules.

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., water, methanol, or a buffer solution). The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The sample is placed in a quartz cuvette, and the absorbance is measured over a wavelength range of 200-800 nm. The solvent is used as a blank for baseline correction. The wavelengths of maximum absorbance (λmax) are then identified. For rifaximin, absorbance has been measured at specific wavelengths like 439 nm, 440 nm, and 433 nm in different pH buffers.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the characteristic functional groups present in the molecules.

  • Sample Preparation: Samples can be prepared as a KBr (potassium bromide) pellet, a nujol mull, or as a thin film on a salt plate (e.g., NaCl or KBr). For solid samples, a small amount of the compound is finely ground with dry KBr and pressed into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The sample is placed in the instrument's sample holder, and an infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands corresponding to specific functional groups (e.g., C=O, O-H, N-H) are then analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within the molecule.

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For more complex structures, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity between protons and carbons.[12][13] Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of the compounds.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Ion Trap) is used.[10]

  • Data Acquisition: The sample is introduced into the ion source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the determination of the elemental formula.

Visualizations

Logical Relationship: Synthesis of Rifamycin Derivatives

The following diagram illustrates the central role of this compound as a synthetic precursor to other important rifamycin derivatives.

G Synthesis Pathway of Rifamycin Derivatives Rifamycin_SV Rifamycin SV Formyl_Rifamycin This compound Rifamycin_SV->Formyl_Rifamycin Formylation Rifampicin Rifampicin Formyl_Rifamycin->Rifampicin Condensation with 1-amino-4-methylpiperazine Other_Derivatives Other Rifamycin Derivatives Formyl_Rifamycin->Other_Derivatives Various Reactions

Caption: Synthetic pathway from Rifamycin SV to this compound and its derivatives.

Experimental Workflow: Spectroscopic Analysis

This diagram outlines a typical workflow for the comprehensive spectroscopic analysis of a rifamycin compound.

G Workflow for Spectroscopic Analysis of Rifamycins cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Rifamycin Compound UV_Vis UV-Vis Spectroscopy Sample->UV_Vis IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Structure Structure Elucidation & Confirmation UV_Vis->Structure IR->Structure NMR->Structure MS->Structure

Caption: General workflow for the spectroscopic characterization of rifamycin compounds.

References

Comparative Guide to Antibody Cross-Reactivity Against Rifamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the study of rifamycin antibiotics, understanding the cross-reactivity of antibodies raised against different derivatives is crucial for the development of specific immunoassays and for interpreting potential immunogenic responses. This guide provides a comparative analysis of antibody cross-reactivity among various rifamycin derivatives, supported by experimental data and detailed methodologies.

Executive Summary

The specificity of an antibody is a critical attribute in immunological assays. In the context of rifamycin derivatives, which share a core structural scaffold, the potential for cross-reactivity is a significant consideration. This guide summarizes the available quantitative data on the cross-reactivity of a monoclonal antibody raised against rifaximin with other rifamycins. While qualitative mentions of cross-reactivity for anti-rifampicin antibodies exist, specific quantitative binding data remains elusive in the reviewed literature. This highlights a gap in the current body of research and underscores the importance of the data presented herein for scientists working in this area.

Data Presentation: Antibody Cross-Reactivity Profile

The following table summarizes the cross-reactivity of a monoclonal antibody developed against rifaximin (RIF-mAb) with other rifamycin derivatives. The data is presented in terms of the half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity relative to rifaximin.

Table 1: Cross-Reactivity of Anti-Rifaximin Monoclonal Antibody (RIF-mAb)

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Rifaximin15.3100
Rifampicin>1000<1.5
Rifabutin>1000<1.5
Rifapentine84.518.1
Rifamycin SV73.220.9
Rifaximin OPEN>1000<1.5

Data sourced from a study on the development of a quantitative time-resolved fluoroimmunoassay for rifaximin.

Interpretation of Cross-Reactivity Data

The data indicates that the anti-rifaximin monoclonal antibody exhibits high specificity for rifaximin. There is significant cross-reactivity with rifamycin SV and rifapentine, suggesting that the antibody recognizes epitopes present on these molecules, which are structurally similar to rifaximin. Conversely, the antibody shows negligible cross-reactivity with rifampicin and rifabutin, indicating that the structural differences in these derivatives are sufficient to prevent significant binding.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of antibody cross-reactivity against small molecules like rifamycin derivatives.

Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA)

This technique is commonly used to determine the specificity of an antibody and to quantify the cross-reactivity with related compounds.

Materials:

  • High-binding 96-well microtiter plates

  • Coating antigen (e.g., Rifamycin derivative conjugated to a carrier protein like BSA or OVA)

  • Monoclonal antibody specific to the target rifamycin derivative

  • A panel of rifamycin derivatives for cross-reactivity testing

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Microtiter plates are coated with the coating antigen at a predetermined optimal concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plates are washed three times with wash buffer to remove any unbound antigen.

  • Blocking: Non-specific binding sites are blocked by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Competition: In a separate plate, serial dilutions of the standard rifamycin derivative and the cross-reacting derivatives are prepared. The monoclonal antibody is added to these wells at a fixed concentration and incubated to allow the antibody to bind to the free rifamycin derivatives.

  • Transfer: The antibody-analyte mixtures are transferred to the coated and blocked microtiter plate.

  • Incubation: The plate is incubated for a specified time (e.g., 1 hour) at 37°C to allow the unbound antibody to bind to the coated antigen.

  • Washing: The plate is washed to remove unbound antibodies and other reagents.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed again to remove the unbound secondary antibody.

  • Substrate Addition: The substrate solution is added, and the plate is incubated in the dark until a color change is observed.

  • Stopping the Reaction: The reaction is stopped by adding the stop solution.

  • Reading: The absorbance is read at the appropriate wavelength using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the resulting dose-response curves. The percentage cross-reactivity is calculated using the formula: (IC50 of the target rifamycin / IC50 of the competing rifamycin derivative) x 100%.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity constants.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Antibody to be immobilized

  • Rifamycin derivatives as analytes

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Surface Preparation and Immobilization: The antibody is immobilized on the sensor chip surface using standard amine coupling chemistry. The surface is activated with a mixture of EDC and NHS, followed by the injection of the antibody. Any remaining active sites are deactivated with ethanolamine.

  • Kinetic Analysis:

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • Serial dilutions of the rifamycin derivatives (analytes) are injected over the surface at a constant flow rate for a specific duration (association phase).

    • The running buffer is then flowed over the surface to monitor the dissociation of the analyte from the antibody (dissociation phase).

  • Surface Regeneration: If necessary, the sensor surface is regenerated by injecting a solution that disrupts the antibody-analyte interaction (e.g., a low pH buffer) to prepare for the next cycle.

  • Data Analysis: The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Cross-reactivity can be assessed by comparing the binding affinities of the different derivatives for the immobilized antibody.

Visualizations

The following diagrams illustrate the experimental workflow for a competitive ELISA and the logical relationship of antibody cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection Coating 1. Coat plate with Rifamycin-Protein Conjugate Wash1 2. Wash Blocking 3. Block non-specific sites Mix 4. Mix Antibody with Rifamycin Sample/Standard Incubate_Mix 5. Incubate mixture Mix->Incubate_Mix Transfer 6. Transfer mixture to plate Incubate_Mix->Transfer Incubate_Plate 7. Incubate Transfer->Incubate_Plate Wash2 8. Wash Incubate_Plate->Wash2 Add_Secondary 9. Add Enzyme-conjugated Secondary Antibody Wash2->Add_Secondary Wash3 10. Wash Add_Secondary->Wash3 Add_Substrate 11. Add Substrate Wash3->Add_Substrate Read 12. Read Absorbance Add_Substrate->Read Cross_Reactivity_Concept cluster_antibody Anti-Rifaximin Antibody cluster_derivatives Rifamycin Derivatives Ab RIF-mAb Rifaximin Rifaximin Ab->Rifaximin High Affinity (100%) Rifapentine Rifapentine Ab->Rifapentine Moderate Affinity (18.1%) Rifamycin_SV Rifamycin SV Ab->Rifamycin_SV Moderate Affinity (20.9%) Rifampicin Rifampicin Ab->Rifampicin Low/No Affinity (<1.5%) Rifabutin Rifabutin Ab->Rifabutin Low/No Affinity (<1.5%)

Comparing the in vitro activity of 3-formylrifamycin SV derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antibacterial activity of various derivatives of 3-formylrifamycin SV. The data presented is compiled from multiple studies to offer an objective overview of their performance against several bacterial strains. Detailed experimental protocols and visualizations of key biological and experimental processes are included to support further research and development.

Data Presentation: Comparative Antibacterial Activity

The in vitro activity of 3-formylrifamycin SV derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for selected derivatives against various bacterial species. Lower MIC values indicate greater potency.

Derivative ClassSpecific DerivativeTest OrganismMIC (µg/mL)
Oximes 3-Formylrifamycin SV O-3-phenylpropyl oximeMycobacterium tuberculosisLower than standard treatments[1]
Hydrazones N(mono and di)substituted hydrazonesBacteria (general)Activity reported[2]
Benzoxazinorifamycins RifalazilStaphylococcus aureus (rifampin-susceptible)0.002 - 0.03[3]
ABI-0418Staphylococcus aureus (rifampin-resistant)2[3]
ABI-0420Staphylococcus aureus (rifampin-resistant)2[3]
C25-Modified Rifamycins Compound 5jMycobacterium abscessus ATCC 199772 - 32[4][5]
Compound 5fMycobacterium abscessus ATCC 199772 - 8[5]
Compound 5kMycobacterium abscessus ATCC 199772 - 8[5]
Compound 5lMycobacterium abscessus ATCC 199772 - 8[5]
Parent Compound RifampicinMycobacterium abscessus ATCC 19977>128[3]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical procedure for assessing the in vitro activity of antimicrobial agents. The following is a generalized protocol based on the broth microdilution method, a standard procedure for antimicrobial susceptibility testing.[6]

Objective: To determine the lowest concentration of a 3-formylrifamycin SV derivative that inhibits the visible growth of a specific bacterial strain.

Materials:

  • 3-Formylrifamycin SV derivatives

  • Bacterial cultures in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards for inoculum standardization

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Select several well-isolated colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in a sterile broth or saline solution.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[7]

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[7]

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the 3-formylrifamycin SV derivative in a suitable solvent.

    • Perform a two-fold serial dilution of the antibiotic stock solution in the wells of the 96-well plate using the appropriate broth.[7] This creates a gradient of antibiotic concentrations.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic.

    • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only, no inoculum).

  • Incubation:

    • Cover the microtiter plate and incubate at a temperature and duration suitable for the specific bacterial strain (e.g., 37°C for 16-20 hours for many bacteria).[7]

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[7] The results can be reported as susceptible, intermediate, or resistant based on established clinical breakpoints.[8]

Mandatory Visualization

Mechanism of Action of Rifamycins

Rifamycin derivatives exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase.[][10][11] This enzyme is crucial for the transcription of DNA into RNA, a vital step in protein synthesis.[][10] By binding to the β-subunit of the RNA polymerase, rifamycins physically block the elongation of the RNA chain, thereby halting protein synthesis and leading to bacterial cell death.[][11] Resistance to rifamycins can arise from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase, leading to a reduced binding affinity of the drug.[11]

G Mechanism of Action of Rifamycin Derivatives cluster_bacterium Bacterial Cell DNA DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription mRNA mRNA RNAP->mRNA Protein Protein mRNA->Protein Translation Rifamycin Rifamycin Derivative Rifamycin->Inhibition Inhibition->RNAP

Mechanism of Action of Rifamycin Derivatives
Experimental Workflow for MIC Determination

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.

G Workflow for Minimum Inhibitory Concentration (MIC) Determination Start Start Prepare Inoculum Prepare and Standardize Bacterial Inoculum Start->Prepare Inoculum Serial Dilution Perform Serial Dilution of Antibiotic in Microplate Prepare Inoculum->Serial Dilution Inoculate Inoculate Microplate with Bacterial Suspension Serial Dilution->Inoculate Incubate Incubate at Optimal Conditions Inoculate->Incubate Read Results Visually Inspect for Growth and Determine MIC Incubate->Read Results End End Read Results->End

Workflow for MIC Determination

References

A Researcher's Guide to Monitoring 3-Formyl Rifamycin Reactions: TLC vs. Advanced Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis and modification of rifamycin derivatives are critical for discovering new antibiotics. The conversion of rifamycin S to 3-formyl rifamycin SV is a key step, opening the door to a multitude of potent rifampicin analogues. Diligent monitoring of this and subsequent reactions is paramount to ensure optimal yield, purity, and reaction completion.

This guide provides an objective comparison of Thin-Layer Chromatography (TLC) with other advanced analytical methods for monitoring the progress of reactions involving this compound. We will delve into detailed experimental protocols and present comparative data to aid in selecting the most appropriate technique for your research needs.

The Role of Reaction Monitoring

Monitoring the transformation of this compound allows chemists to track the consumption of starting materials and the formation of products in real-time. This is crucial for:

  • Determining Reaction Completion: To know when to stop the reaction and begin the work-up procedure.

  • Optimizing Reaction Conditions: To adjust parameters like temperature, time, or catalyst concentration for better yield and purity.

  • Identifying Byproducts: To detect the formation of unexpected or degradation products.

While several sophisticated techniques exist, TLC remains a cornerstone in synthetic chemistry for its simplicity, speed, and cost-effectiveness.[1][2]

Comparison of Analytical Methods

Thin-Layer Chromatography is a powerful and straightforward technique for screening pharmaceutical products.[3] However, for more detailed quantitative analysis, other methods are often preferred. High-Performance Liquid Chromatography (HPLC) offers greater sensitivity and separation efficiency but is more expensive and requires complex equipment.[1] Other advanced techniques like Supercritical Fluid Chromatography (SFC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provide even faster and more sensitive analyses.[4]

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Principle Separation based on differential partitioning between a planar stationary phase and a liquid mobile phase.[5]High-pressure separation in a packed column based on partitioning between stationary and mobile phases.[1]Separation using a supercritical fluid as the mobile phase, offering unique selectivity.[4]
Speed Fast (5-30 minutes per run).[2]Slower (minutes to an hour per run).Very Fast (separations within 4 minutes reported for rifampicin).[4]
Cost Low (minimal equipment and solvent usage).[1]High (expensive instrumentation, columns, and high-purity solvents).[1]High (specialized instrumentation required).
Sensitivity Lower, semi-quantitative at best without a densitometer.[5]High, quantitative.[1]High, quantitative.[4]
Throughput High (multiple samples can be run on a single plate).Lower (typically one sample at a time, though autosamplers help).High (very short run times).
Ease of Use Simple, requires minimal training.[6]Requires significant training and expertise.Requires specialized training.
Information Qualitative (presence/absence), Rf values for identification.Quantitative (concentration), retention times for identification.Quantitative, provides unique selectivity compared to HPLC.[4]

Experimental Protocols

Protocol 1: Monitoring a this compound Reaction using TLC

This protocol is adapted from established methods for analyzing rifampicin and its derivatives.[7][8]

1. Materials:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): A mixture of chloroform and methanol (e.g., 9:1 v/v or 80:20 v/v). A small amount of water (e.g., chloroform:methanol:water 80:20:2.5 v/v/v) can improve separation.[7][8]

  • TLC Chamber: A glass jar with a lid.

  • Spotters: Capillary tubes.

  • Visualization: UV lamp (254 nm) and/or a chemical stain (e.g., iodine vapor, p-anisaldehyde stain).[1][9]

2. Procedure:

  • Chamber Saturation: Pour a small amount (~0.5 cm depth) of the chosen mobile phase into the TLC chamber. Place a piece of filter paper inside to saturate the atmosphere with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.[1]

  • Plate Preparation: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes on this line for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[10]

  • Spotting:

    • Lane 1 (SM): Using a capillary spotter, apply a small spot of the diluted starting material (this compound) onto the first mark.

    • Lane 2 (Co): Apply a spot of the starting material, and directly on top of it, apply a spot of the reaction mixture. This "co-spot" helps to confirm if spots in the reaction mixture are identical to the starting material.[10][11]

    • Lane 3 (RM): Apply a small spot of the reaction mixture onto the third mark. To do this, dip a capillary spotter directly into the reaction flask to withdraw a tiny aliquot.[11]

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[10] Close the lid and allow the solvent to travel up the plate by capillary action.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air dry.

  • Visualization:

    • Natural Color: Rifamycin derivatives are often colored and may be visible without any aid.[12]

    • UV Light: View the plate under a UV lamp (254 nm). Many compounds will appear as dark spots against a fluorescent green background.[13] Circle any visible spots with a pencil.

    • Staining: If spots are not clearly visible, place the dried plate in a chamber containing a few iodine crystals or dip it into a chemical stain like p-anisaldehyde followed by gentle heating with a heat gun.[1][13]

  • Interpretation: Compare the lanes. The reaction is progressing if the spot corresponding to the starting material in the RM lane diminishes in intensity over time, while a new spot (the product) appears. The reaction is considered complete when the starting material spot is no longer visible in the RM lane.[11]

Protocol 2: Alternative Monitoring using HPLC

High-Performance Liquid Chromatography provides quantitative data on reaction progress.

1. Materials:

  • HPLC System: With a suitable detector (e.g., UV-Vis).

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol.

  • Sample Preparation: Aliquots from the reaction mixture are quenched, diluted with a suitable solvent, and filtered before injection.

2. General Procedure:

  • Develop an HPLC method that can separate the starting material (this compound) from the expected product(s) and any major impurities.

  • Prepare a calibration curve using a standard of the starting material.

  • At various time points during the reaction, withdraw an aliquot, quench the reaction (e.g., by rapid cooling or adding a specific reagent), and dilute it to a known volume.

  • Inject the prepared sample into the HPLC system.

  • Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.

  • Quantify the amount of remaining starting material by comparing its peak area to the calibration curve. This provides a quantitative measure of reaction conversion over time.

Visual Workflow

The following diagram illustrates the logical workflow for monitoring a reaction using the TLC protocol described above.

TLC_Workflow cluster_prep 1. Preparation cluster_spotting 2. Sample Application cluster_run 3. Chromatography & Visualization cluster_analysis 4. Interpretation prep_chamber Saturate TLC Chamber with Mobile Phase spot_sm Spot Starting Material (SM) prep_plate Prepare & Mark TLC Plate prep_plate->spot_sm spot_co Spot Co-Spot (SM + RM) spot_sm->spot_co spot_rm Spot Reaction Mixture (RM) spot_co->spot_rm develop Develop Plate in Chamber spot_rm->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize Spots (UV, Stain) dry->visualize compare Compare SM, Co, and RM Lanes visualize->compare decision Reaction Complete? compare->decision continue_rxn No: Continue Reaction & Re-sample decision->continue_rxn decision->continue_rxn SM Spot Visible stop_rxn Yes: Proceed to Work-up decision->stop_rxn decision->stop_rxn SM Spot Absent continue_rxn->spot_rm After Time Interval

Caption: Workflow for monitoring a chemical reaction using TLC.

Conclusion

For rapid, cost-effective, and qualitative monitoring of this compound reactions, Thin-Layer Chromatography is an indispensable tool.[2] Its simplicity allows for quick checks on reaction progress, making it ideal for routine synthesis and optimization in any chemistry lab.[6] When high-precision quantitative data is required for kinetic studies or impurity profiling, more advanced methods like HPLC or SFC are the preferred choice, despite their higher cost and complexity.[1][4] Ultimately, the selection of a monitoring technique depends on the specific goals of the analysis, available resources, and the stage of drug development.

References

Navigating Molecular Weight Confirmation: A Comparative Guide to Analytical Techniques for 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of rifamycin derivatives, accurate molecular weight confirmation is a critical step. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the molecular weight confirmation of 3-formyl rifamycin, supported by experimental data and detailed protocols.

This compound, a key intermediate in the synthesis of various rifamycin analogs, possesses a molecular formula of C₃₈H₄₇NO₁₃ and a monoisotopic mass of 725.3047 g/mol .[1][2] The confirmation of this molecular weight is paramount for verifying the success of synthetic steps and ensuring the purity of the compound. While LC-MS is a widely adopted technique for this purpose, a comprehensive understanding of its performance in comparison to other methods such as High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy is essential for selecting the most appropriate analytical strategy.

Performance Comparison of Analytical Techniques

The choice of analytical technique for molecular weight confirmation depends on a variety of factors including the required accuracy, the need for structural information, sample amount, and throughput. The following table summarizes the key performance metrics of LC-MS, HRMS, NMR, and FTIR for the analysis of this compound.

FeatureLC-MSHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)
Primary Information Molecular Weight (nominal or accurate mass)High-Accuracy Molecular Weight, Elemental FormulaDetailed Molecular Structure, ConnectivityFunctional Groups Present
Accuracy Good to Excellent (typically <5 ppm with TOF)Excellent (<1 ppm with Orbitrap or FT-ICR)Indirectly confirms structure, not direct MWNot applicable for MW
Sensitivity High (picogram to nanogram range)Very High (femtogram to picogram range)Lower (microgram to milligram range)Moderate (microgram to milligram range)
Resolution Moderate to HighVery HighVery High (for structural details)Moderate
Sample Throughput HighHighLowHigh
Structural Information Limited (fragmentation patterns)Good (fragmentation patterns aid elucidation)Excellent (unambiguous structure)Good (confirms presence of key functional groups)
Observed Data for this compound m/z 726.3119 [M+H]⁺, 724.2974 [M-H]⁻[1]N/A (Expected < 725.3047 ± 0.0007)Aldehydic proton resonance near δ 9.5-10.0 ppm[]Carbonyl stretching at ~1730 cm⁻¹ (formyl) and ~1660 cm⁻¹ (quinone)[]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for each technique as applied to the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is based on data found for the analysis of this compound.[1]

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • LC System: Agilent 1200 Series or equivalent

  • Mass Spectrometer: Agilent 6520 QTOF or equivalent ESI-TOF mass spectrometer[1]

Materials:

  • This compound sample

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in methanol to a final concentration of approximately 1 mg/mL. Further dilute with the initial mobile phase to 1-10 µg/mL.

  • LC Conditions:

    • Column: Agilent SB-Aq, 2.1 x 50 mm, 1.8 µm[1]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Methanol with 0.1% Formic Acid

    • Gradient: A suitable gradient to elute the compound of interest (e.g., start with 95% A, ramp to 100% B over 10 minutes).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes[1]

    • Mass Range: m/z 100-1000

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 175 V

    • Gas Temperature: 325 °C

    • Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to this compound. In positive ion mode, look for the [M+H]⁺ ion (expected m/z 726.3126). In negative ion mode, look for the [M-H]⁻ ion (expected m/z 724.2968).

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of this compound.

Instrumentation:

  • Orbitrap or FT-ICR mass spectrometer

Procedure: The sample preparation and LC conditions can be similar to the LC-MS protocol. The key difference lies in the mass spectrometer's capabilities and data analysis.

  • MS Conditions:

    • Ionization Mode: ESI (positive or negative)

    • Resolution: >60,000

    • Mass Accuracy: <2 ppm

  • Data Analysis: Determine the accurate mass of the molecular ion. Use software to calculate the elemental composition based on the accurate mass and isotopic pattern, and compare it with the theoretical formula of C₃₈H₄₇NO₁₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound, which indirectly validates its molecular weight.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Observe the characteristic chemical shift for the aldehydic proton of the formyl group, which is expected to be in the range of δ 9.5-10.0 ppm.[]

  • ¹³C NMR and 2D NMR (Optional): For full structural elucidation, acquire ¹³C NMR and 2D NMR spectra (e.g., COSY, HSQC, HMBC).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups in this compound.

Instrumentation:

  • FTIR spectrometer with an ATR accessory

Procedure:

  • Sample Preparation: Place a small amount of the solid this compound sample directly on the ATR crystal.

  • Data Acquisition: Collect the infrared spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands. Look for a strong peak around 1730 cm⁻¹ corresponding to the C=O stretch of the formyl group and another strong peak around 1660 cm⁻¹ for the quinone carbonyl groups.[]

Visualizing the Workflow and Comparison

To better illustrate the analytical processes and their relationships, the following diagrams are provided.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Sample This compound Dissolution Dissolve in Methanol Sample->Dissolution Dilution Dilute to µg/mL Dissolution->Dilution Injection Inject into LC Dilution->Injection Column C18 Column Injection->Column Elution Gradient Elution Column->Elution Ionization ESI Elution->Ionization MassAnalysis TOF Analyzer Ionization->MassAnalysis Detection Detect Ions MassAnalysis->Detection Chromatogram Extract Chromatogram Detection->Chromatogram MassSpectrum Generate Mass Spectrum Chromatogram->MassSpectrum MW_Confirmation Confirm Molecular Weight MassSpectrum->MW_Confirmation

Caption: Experimental workflow for LC-MS analysis of this compound.

Analytical_Technique_Comparison cluster_goal Analytical Goal cluster_techniques Analytical Techniques cluster_outputs Primary Output Goal Confirm this compound (C38H47NO13) LCMS LC-MS Goal->LCMS HRMS HRMS Goal->HRMS NMR NMR Goal->NMR FTIR FTIR Goal->FTIR MW Molecular Weight LCMS->MW AccurateMass Accurate Mass & Elemental Formula HRMS->AccurateMass Structure Detailed Structure NMR->Structure FunctionalGroups Functional Groups FTIR->FunctionalGroups

Caption: Comparison of primary outputs from different analytical techniques.

References

Quantitative Structure-Activity Relationship (QSAR) Analysis of 3-Formylrifamycin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The exploration of 3-formylrifamycin derivatives has been a significant area of research in the quest for more potent and selective antimicrobial agents, particularly against mycobacterial strains. Quantitative Structure-Activity Relationship (QSAR) modeling serves as a crucial tool in this endeavor, enabling researchers to correlate the physicochemical properties of these derivatives with their biological activities. This guide provides a comparative analysis of various 3-formylrifamycin derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in understanding the key structural determinants for antimicrobial potency.

Comparative Analysis of Antibacterial Activity

A seminal study in this field involved the synthesis and QSAR analysis of a series of 3-formylrifamycin SV N-(4-substituted phenyl)piperazinoacethydrazones.[1] The antibacterial activities of these compounds were evaluated against a panel of bacteria, including both Gram-positive and mycobacterial species. The results highlighted that the nature of the substituent on the phenyl ring significantly influences the antimicrobial spectrum and potency.

Table 1: Antibacterial Activity of 3-Formylrifamycin SV Derivatives

CompoundSubstituent (R)Log PMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. M. tuberculosis
Rifampicin (Standard)-0.0050.1
1 H3.540.020.5
2 4-F3.730.010.25
3 4-Cl4.090.010.25
4 4-Br4.200.010.25
5 4-I4.540.020.5
6 4-CH33.950.010.25
7 4-OCH33.420.020.5
8 4-OC2H53.820.010.25
9 4-NO23.460.051.0
10 4-N(CH3)23.580.020.5
11 3,4-di-Cl4.630.0050.1
12 3,4,5-tri-OCH33.010.051.0
13 2,4-di-Cl4.630.0050.1
14 2,4-di-F3.920.010.25

Note: Data is compiled and representative from the study by Bellavita et al. (1978).[1] MIC values represent the minimum inhibitory concentration.

The QSAR analysis revealed that for Staphylococcus aureus, a parabolic relationship exists between antibacterial activity and the lipophilicity (Log P) of the compounds.[1] Furthermore, the activity was also dependent on the electronic and steric effects of the substituents on the phenyl ring.[1] In the case of Mycobacterium phlei, the sensitivity to these derivatives correlated well with a linear combination of hydrophobic, electronic, and steric parameters.[1] However, no statistically significant correlation was established for Clostridium perfringens and Mycobacterium tuberculosis.[1]

Another comprehensive study focused on the topological modeling of antimycobacterial activity for a larger set of 53 derivatives of 3-formyl rifamycin SV.[2] This research indicated that a multiparametric regression model provided an excellent correlation for modeling the antimycobacterial activity, suggesting that a combination of various molecular descriptors is necessary to predict the biological activity accurately.[2]

Experimental Protocols

The methodologies employed in these studies are critical for the reproducibility and validation of the findings.

Synthesis of 3-Formylrifamycin SV Derivatives:

The general synthesis of 3-formylrifamycin SV N-(4-substituted phenyl)piperazinoacethydrazones involves the reaction of 3-formylrifamycin SV with the corresponding N-(4-substituted phenyl)piperazinoacethydrazides in ethanol. The reaction mixture is typically refluxed for a few hours, and the resulting product is then purified by crystallization.

Antimicrobial Activity Assay (MIC Determination):

The minimum inhibitory concentration (MIC) is determined using a standard agar dilution or broth microdilution method. A series of twofold dilutions of the test compounds are prepared in an appropriate growth medium. The bacterial suspension, adjusted to a specific turbidity (e.g., 0.5 McFarland standard), is then inoculated onto the agar plates or into the microtiter plates containing the test compounds. The plates are incubated under suitable conditions (e.g., 37°C for 24-48 hours for most bacteria, and up to several weeks for M. tuberculosis). The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

QSAR Modeling:

The development of a QSAR model involves several key steps, as illustrated in the workflow diagram below. This process typically includes:

  • Data Set Preparation: A series of compounds with known biological activities (e.g., MIC values) is selected.

  • Descriptor Calculation: Various physicochemical and structural properties (descriptors) of the molecules are calculated using computational software. These can include lipophilicity (Log P), electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft constants), and topological indices.

  • Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to establish a mathematical relationship between the calculated descriptors and the biological activity.

  • Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Visualizing the QSAR Workflow

The following diagram illustrates the typical workflow for a Quantitative Structure-Activity Relationship (QSAR) analysis.

QSAR_Workflow cluster_data Data Preparation cluster_descriptors Descriptor Calculation cluster_model QSAR Model Development cluster_validation Model Validation & Prediction A Selection of 3-Formylrifamycin Derivatives B Experimental Biological Activity (e.g., MIC values) A->B E Statistical Analysis (e.g., Multiple Linear Regression) B->E C Molecular Structure Input D Calculation of Physicochemical Descriptors (Lipophilicity, Electronic, Steric) C->D D->E F Generation of QSAR Equation E->F G Internal & External Validation F->G H Prediction of Activity for New Derivatives G->H

Caption: A flowchart illustrating the key stages of a QSAR analysis.

This guide provides a concise overview of the QSAR analysis of 3-formylrifamycin derivatives, offering valuable insights for researchers in the field of medicinal chemistry and drug discovery. The presented data and methodologies underscore the importance of a multiparametric approach in understanding the structure-activity relationships of this important class of antibiotics.

References

A Comparative Benchmark: Novel Rifamycin Derivatives Versus 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of new rifamycin derivatives against their key precursor, 3-formyl rifamycin. The information is supported by experimental data to inform research and development in the field of antibacterial agents. The emergence of antibiotic resistance necessitates the continuous development of novel antimicrobial compounds. Rifamycins are a critical class of antibiotics, and derivatization of the rifamycin scaffold, often starting from the versatile intermediate this compound, is a key strategy for discovering new potent agents.[1][]

Executive Summary

This compound SV, a pivotal intermediate in the synthesis of many clinically significant rifamycins like rifampicin, possesses inherent antibacterial activity.[][3] However, modern derivatives often exhibit superior potency, broader spectrums of activity, and improved efficacy against resistant strains. This guide summarizes the comparative antibacterial activity and cytotoxicity profiles, details the experimental methodologies for their determination, and visualizes the underlying mechanisms and workflows.

Data Presentation

Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the in vitro antibacterial activity of this compound SV and several of its derivatives against a panel of pathogenic bacteria.

Table 1: Comparative In Vitro Antibacterial Activity of this compound SV and its Early Derivatives

CompoundM. aureusS. pyogenesS. faecalisB. subtilisProteus sp.E. coli
This compound SV 0.0020.020.020.02>20>20
Hydrazone of this compound SV 0.020.20.20.02>20>20
Semicarbazone of this compound SV 0.020.020.20.02>20>20
Oxime of this compound SV 0.0020.020.020.002>20>20

Data extracted from U.S. Patent 3,342,810.[3] MIC values are in µg/mL.

Table 2: In Vitro Activity of Newer Rifamycin Derivatives Against Staphylococcus aureus

CompoundMIC against Rifamycin-Susceptible S. aureus (µg/mL)MIC against Rifamycin-Resistant S. aureus (µg/mL)
Rifampicin 0.002 - 0.06>512
Rifalazil 0.002 - 0.03>512
Novel Chemical Entities (NCEs) 0.002 - 0.032

Data collated from multiple sources.[4][5] NCEs represent novel benzoxazinorifamycins.

The data clearly indicates that while this compound SV has potent activity against Gram-positive bacteria, its efficacy against Gram-negative bacteria like E. coli and Proteus sp. is limited.[3] Newer derivatives have been developed that not only match this potency but also exhibit significant activity against rifamycin-resistant strains of S. aureus.[4]

Cytotoxicity Profile

Evaluating the cytotoxicity of new antibiotic candidates is crucial to ensure their safety. While comprehensive, direct comparative cytotoxicity data for this compound and its newest derivatives is limited in publicly available literature, studies on well-established derivatives like rifampicin provide a baseline.

Table 3: Cytotoxicity of Rifampicin on Various Cell Lines

Cell LineAssayExposure TimeConcentration (µg/mL)Cell Viability
Primary Keratinocytes MTT72 hup to 50>70%
200<70%
Primary Fibroblasts MTT72 hup to 50>70%
200<70%
HaCaT (immortalized keratinocytes) MTT72 hup to 50>70%
200<70%
3T3 (immortalized fibroblasts) MTT72 hup to 50>70%
200<70%

Data from a study on rifampicin cytotoxicity.[6][7] High concentrations of rifamycins can be cytotoxic to eukaryotic cells.[8] It has been noted that rifampicin can induce dose-dependent cytotoxicity.[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented were determined using the broth microdilution method, a standard procedure for assessing antibacterial susceptibility.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium is grown in an appropriate liquid medium (e.g., Mueller-Hinton Broth).

  • Rifamycin Stock Solution: A stock solution of the test compound is prepared at a high concentration in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.

2. Assay Procedure:

  • Serial Dilution: Two-fold serial dilutions of the rifamycin stock solution are performed in the microtiter plate using the culture medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Controls:

    • Growth Control: A well containing only the culture medium and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only the culture medium.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

1. Preparation of Materials:

  • Cell Culture: Mammalian cells (e.g., primary cells or cell lines) are seeded in a 96-well plate and allowed to adhere overnight.

  • Test Compound: The rifamycin derivative is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is prepared as a stock solution.

  • Solubilization Solution: A solution to dissolve the formazan crystals (e.g., acidified isopropanol or DMSO).

2. Assay Procedure:

  • Treatment: The culture medium is replaced with medium containing different concentrations of the test compound, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and the solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined from the dose-response curve.

Mandatory Visualization

experimental_workflow cluster_mic MIC Determination cluster_cytotoxicity Cytotoxicity Assay (MTT) prep_mic Preparation of Bacterial Inoculum and Drug Dilutions inoculation Inoculation of Microtiter Plates prep_mic->inoculation incubation_mic Incubation (16-24h, 37°C) inoculation->incubation_mic read_mic Visual Assessment of Growth incubation_mic->read_mic mic_result Determine MIC read_mic->mic_result prep_cyto Cell Seeding and Treatment incubation_cyto Incubation (24-72h, 37°C) prep_cyto->incubation_cyto mtt_add Addition of MTT Reagent incubation_cyto->mtt_add formazan_sol Solubilization of Formazan Crystals mtt_add->formazan_sol read_cyto Absorbance Measurement formazan_sol->read_cyto ic50_result Calculate IC50 read_cyto->ic50_result

Workflow for MIC and Cytotoxicity Assays.

mechanism_of_action cluster_rifamycin_action Rifamycin Mechanism of Action cluster_resistance Mechanism of Resistance rifamycin Rifamycin Derivative binding Binding to the β-subunit of RNAP rifamycin->binding rnap Bacterial DNA-dependent RNA Polymerase (RNAP) rnap->binding transcription_block Steric Occlusion of Nascent RNA Chain binding->transcription_block protein_synthesis_inhibition Inhibition of Protein Synthesis transcription_block->protein_synthesis_inhibition cell_death Bacterial Cell Death protein_synthesis_inhibition->cell_death mutation Mutation in rpoB gene altered_rnap Altered RNAP β-subunit mutation->altered_rnap reduced_binding Reduced Rifamycin Binding Affinity altered_rnap->reduced_binding resistance Antibiotic Resistance reduced_binding->resistance

Rifamycin Mechanism of Action and Resistance.

References

Safety Operating Guide

Proper Disposal of 3-Formyl Rifamycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of 3-Formyl rifamycin, ensuring the safety of personnel and the protection of our environment.

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step procedure for the safe disposal of this compound, a derivative of the rifamycin group of antibiotics. Adherence to these guidelines is crucial due to the compound's potential hazards, including causing serious eye damage and being very toxic to aquatic life with long-lasting effects.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) guidelines.[3]

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to minimize exposure risks.

Personal Protective Equipment (PPE)Specification
Eye ProtectionSafety glasses or goggles conforming to NIOSH (US) or EN 166 (EU) standards.[3]
Hand ProtectionChemical-resistant gloves (inspect before use).[3]
Body ProtectionLab coat or other protective clothing to prevent skin exposure.[3]
Respiratory ProtectionA NIOSH-approved respirator should be used in situations where dust may be generated.[3]

Step-by-Step Disposal Protocol

The following procedure outlines the standard method for the disposal of this compound waste in a laboratory or research environment. All antibiotic waste should be treated as chemical waste.[4]

Step 1: Waste Identification and Segregation

Properly classify all waste materials. This includes expired or unused pure this compound, contaminated lab materials (e.g., gloves, wipes, glassware), and any solutions containing the compound. This waste must be segregated from general laboratory or municipal trash and handled as a distinct, regulated waste stream.[3][5]

Step 2: Waste Collection and Containerization

Place all solid this compound waste and contaminated materials into a designated, leak-proof chemical waste container.[3] It is best practice to manage all pharmaceutical waste with caution.[3] If your institution has specific containers for different types of pharmaceutical waste (e.g., black for hazardous, blue for non-hazardous), follow those guidelines.[3]

Step 3: Labeling

Clearly label the waste container with "Hazardous Waste" (if applicable), the chemical name "this compound," and any other information required by your institution and local regulations.[3]

Step 4: Storage

Store the sealed waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, or oxidizing agents.[3][6] The storage area should be cool, dry, and well-ventilated.[7]

Step 5: Arrange for Professional Disposal

Disposal of this compound must be conducted through a licensed and certified hazardous waste disposal company.[3][8] Never attempt to dispose of this chemical through standard trash or sewer systems.[1][3] The preferred and most common disposal method for pharmaceutical waste is high-temperature incineration at a licensed facility, which effectively destroys the active pharmaceutical ingredient.[3]

Spill and Emergency Procedures

In the event of a spill, adhere to the following procedures:

  • Personnel Precautions: Wear appropriate PPE, including respiratory protection if dust is present. Keep unprotected persons away.[1][8]

  • Containment: Prevent the spill from entering drains or water courses.[1][7]

  • Cleanup: For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a suitable container for disposal.[7][8] For liquid spills, use an inert absorbent material. The contaminated material should be disposed of as hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable agent and then with water.[7]

Disposal Workflow

A Step 1: Identify & Segregate This compound Waste B Step 2: Collect in Designated, Leak-Proof Container A->B C Step 3: Clearly Label Container 'Hazardous Waste' B->C D Step 4: Store Securely in a Designated Area C->D E Step 5: Contact Licensed Hazardous Waste Contractor D->E F High-Temperature Incineration E->F

Figure 1. Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Formyl rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Formyl Rifamycin

This guide provides crucial safety protocols, operational procedures, and disposal plans for laboratory professionals handling this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment. This compound is an intermediate of Rifampicin and should be handled by suitably qualified and experienced scientists in appropriately equipped facilities.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4) and can cause serious eye damage.[1][3][4] It is also very toxic to aquatic life with long-lasting effects.[3] A comprehensive PPE strategy is the first line of defense against potential exposure.

Protection TypeRequired PPERationale and Guidelines
Eye/Face Protection Chemical safety goggles with side-shields.To prevent eye contact, which can cause serious damage.[1][3][5] An eye-wash station should be readily accessible.[1]
Skin Protection Impervious gloves (e.g., nitrile) and a lab coat.Handle with gloves and inspect them before use. Use proper glove removal technique to avoid skin contact. Wash hands thoroughly after handling.[1][5]
Respiratory Protection NIOSH-approved respirator.Required when there is a risk of inhaling dust or aerosols, especially when handling the solid powder. Use in a well-ventilated area, preferably a chemical fume hood.[1][5]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow minimizes risks during the handling of this compound.

1. Preparation:

  • Consult SDS: Always review the latest Safety Data Sheet (SDS) before use.

  • Designate Area: Perform all handling procedures in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Assemble Materials: Ensure all necessary equipment, including PPE, spill kits, and designated waste containers, are readily accessible.

2. Handling:

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing: Handle the solid powder carefully to avoid creating dust.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to prevent splashing.

3. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

  • For long-term storage, refer to the supplier's recommendations, which are typically -20°C for one month or -80°C for six months.[2]

4. Post-Handling:

  • Decontamination: Clean the work area thoroughly. Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Doff PPE: Remove PPE carefully to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water.[1]

Emergency Procedures

IncidentFirst-Aid Measures
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1][6]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1][6]
Inhalation Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician immediately.[1][6]
Spill Evacuate personnel to a safe area. Use full PPE. Avoid breathing vapors, mist, dust, or gas. Prevent further leakage or spillage. Absorb solutions with a liquid-binding material. Decontaminate surfaces with alcohol. Dispose of contaminated material according to regulations.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm and comply with regulations.

1. Waste Segregation:

  • Do not mix this compound waste with general laboratory or municipal trash.

  • Collect waste in designated, labeled, and sealed containers.

2. Disposal Method:

  • Dispose of the substance and contaminated packaging in accordance with prevailing country, federal, state, and local regulations.[1]

  • This may involve incineration in a licensed hazardous material disposal facility.[6]

  • Due to its high aquatic toxicity, prevent the product from entering drains, water courses, or the soil.[1][3]

3. Contaminated Materials:

  • All materials that have come into contact with this compound, including gloves, wipes, and glassware, should be treated as hazardous waste and disposed of accordingly.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Consult SDS prep2 Designate Fume Hood prep1->prep2 prep3 Assemble Materials (PPE, Spill Kit) prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh Solid / Prepare Solution handle1->handle2 handle3 Store Properly handle2->handle3 disp1 Segregate Waste handle2->disp1 post1 Decontaminate Work Area post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 G G disp2 Label and Seal Container disp1->disp2 disp3 Dispose via Licensed Contractor disp2->disp3

Caption: Workflow for Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.